Fluocinonide
描述
属性
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32F2O7/c1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5/h6-8,15-16,18-19,21,31H,9-12H2,1-5H3/t15-,16-,18-,19-,21+,23-,24-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJOHZNCJWYWUJD-IUGZLZTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3C[C@@H](C5=CC(=O)C=C[C@@]54C)F)F)O)C)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32F2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045307 | |
| Record name | Fluocinonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fluocinonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.68e-02 g/L | |
| Record name | Fluocinonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01047 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluocinonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
356-12-7 | |
| Record name | Fluocinonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocinonide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocinonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01047 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluocinonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluocinonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCINONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W4A77YPAN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fluocinonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
309 °C | |
| Record name | Fluocinonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01047 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluocinonide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015181 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Fluocinonide's Mechanism of Action in Skin Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinonide is a high-potency synthetic corticosteroid widely utilized in dermatology for the management of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as atopic dermatitis and psoriasis.[1][2] Its therapeutic efficacy stems from its potent anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound in preclinical skin inflammation models, supported by experimental data and detailed methodologies.
Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation
The primary mechanism of action of this compound is mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[4]
Upon topical application, this compound penetrates the skin and binds to cytosolic GRs within keratinocytes, fibroblasts, and immune cells. This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex. The activated this compound-GR complex then translocates into the nucleus.
Inside the nucleus, the complex can modulate gene expression through two principal mechanisms:
-
Transactivation: The this compound-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically leads to the upregulation of anti-inflammatory genes.
-
Transrepression: The complex can interfere with the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression. This interference, often independent of direct DNA binding, results in the downregulation of inflammatory mediators.
References
- 1. cdn.mdedge.com [cdn.mdedge.com]
- 2. Comparative efficacy of halcinonide and this compound creams in psoriasis and eszematous dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Crosstalk between mitogen-activated protein kinase inhibitors and transforming growth factor-β signaling results in variable activation of human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Fluocinonide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification methodologies for fluocinonide, a potent topical corticosteroid. The information compiled herein is intended to support research, development, and manufacturing activities related to this active pharmaceutical ingredient (API).
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from a readily available steroid precursor, such as triamcinolone hydrolysate. The core of the synthesis involves a series of reactions to introduce the desired functional groups, including fluorination at the 6α and 9α positions and the formation of the acetonide group. A common synthetic route is outlined below.[1]
Synthesis Pathway
A prevalent method for the synthesis of this compound involves a five-step reaction sequence starting from triamcinolone hydrolysate. This pathway includes an enol ester reaction, a 6α-fluorination, a hydrolysis step, an acetonide formation, and a final 9α-fluorination to yield this compound.[1]
Experimental Protocols
The following protocols are based on methodologies described in the patent literature.[1]
Step 1: Enol Ester Reaction
-
Reactants: Triamcinolone hydrolysate, isopropylene acetate, and an acidic catalyst (e.g., pyridine hydrobromide).
-
Procedure: A mixture of triamcinolone hydrolysate, isopropylene acetate, and pyridine hydrobromide is heated to reflux (approximately 92-94°C). The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. After cooling, pyridine is added, and the mixture is concentrated under reduced pressure. Ethanol is used for phase exchange, and the product, Intermediate I, is isolated by filtration.[1]
Step 2: 6α-Fluorination
-
Reactants: Intermediate I and a fluorinating agent (e.g., Selectfluor®).
-
Procedure: Intermediate I is reacted with a fluorinating agent like Selectfluor® in a suitable solvent such as acetone. The reaction is carried out under controlled temperature conditions to introduce the fluorine atom at the 6α position, yielding Intermediate II.[1]
Step 3: Hydrolysis
-
Reactants: Intermediate II and a base (e.g., sodium hydroxide in methanol).
-
Procedure: The reaction mixture containing Intermediate II is cooled to -15 to -12°C under a nitrogen atmosphere. A solution of sodium hydroxide in methanol is added dropwise. The reaction is allowed to proceed at approximately -10°C. After completion (monitored by TLC), the reaction is neutralized with acetic acid and concentrated under reduced pressure. Methanol is added to induce crystallization, and Intermediate III is isolated by filtration, washed, and dried.[1]
Step 4: Acetonide Formation
-
Reactants: Intermediate III, acetone, and a strong acid catalyst (e.g., perchloric acid).
-
Procedure: Intermediate III is dissolved in acetone, and a catalytic amount of perchloric acid is added. The mixture is stirred at 25-30°C for about an hour, with the reaction progress monitored by TLC. Upon completion, sodium bicarbonate is added to neutralize the acid. The solution is concentrated under reduced pressure, cooled to 0-5°C to crystallize the product, and Intermediate IV is collected by filtration, washed, and dried.[1]
Step 5: 9α-Fluorination
-
Reactants: Intermediate IV and a hydrogen fluoride source (e.g., HF/DMF solution).
-
Procedure: A solution of hydrogen fluoride in dimethylformamide (DMF) and acetone is cooled to -5 to 0°C. Intermediate IV is added slowly, and the reaction is maintained at 0-5°C for approximately 5 hours (monitored by TLC). The reaction mixture is then slowly diluted with cold water, and the pH is neutralized with ammonia water to precipitate the crude this compound. The crude product is isolated by filtration, washed with water, and dried.[1]
Quantitative Data Summary
The following table summarizes the reported yields and purity for the key steps in the synthesis of this compound.
| Step | Product | Yield (%) | HPLC Purity (%) | Reference |
| 3. Hydrolysis | Intermediate III | 85 | 90.87 | [1] |
| 4. Acetonide Formation | Intermediate IV | 98 | 98.19 | [1] |
| 5. 9α-Fluorination | Crude this compound | 100 | 95.37 | [1] |
Purification of this compound
Purification of the crude this compound is crucial to remove process-related impurities and degradation products to meet the stringent requirements for an active pharmaceutical ingredient. The primary methods employed for purification are crystallization and chromatography.
Purification Workflow
The general workflow for the purification of this compound involves initial purification of the crude product by crystallization, which may be followed by further purification using preparative chromatography if higher purity is required.
Crystallization Method
Crystallization is a widely used and effective method for the purification of this compound.
-
Solvent System: A common solvent system for the crystallization of crude this compound is a mixture of acetone and methanol.[1]
-
Protocol:
-
Dissolve the crude this compound in a minimal amount of the acetone/methanol solvent mixture, with heating if necessary, to achieve a saturated solution.
-
Treat the hot solution with activated carbon to remove colored impurities.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be employed to maximize the yield of the crystals.
-
Collect the purified this compound crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum at an elevated temperature (e.g., 50-60°C) until a constant weight is achieved.[1]
-
Chromatographic Purification
For achieving very high purity or for separating closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) can be utilized.
-
Stationary Phase: A reversed-phase C18 column is commonly used for the separation of corticosteroids like this compound.
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol and water or acetonitrile and water. Gradient elution may be necessary to achieve optimal separation of all impurities.
-
General Protocol:
-
Develop and optimize an analytical HPLC method to achieve good separation of this compound from its impurities.
-
Scale up the analytical method to a preparative scale. This involves selecting a preparative column with the same stationary phase but larger dimensions and adjusting the flow rate and injection volume accordingly.
-
Dissolve the this compound to be purified in a suitable solvent, ensuring it is soluble in the mobile phase.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions containing the purified this compound based on the detector signal (typically UV).
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its potent anti-inflammatory effects by acting as an agonist for the glucocorticoid receptor (GR).
Upon entering the cell, this compound binds to the glucocorticoid receptor located in the cytoplasm, which is part of a complex with heat shock proteins (HSPs). This binding causes a conformational change, leading to the dissociation of the HSPs and the formation of an activated this compound-GR complex. This activated complex then translocates into the nucleus.
Inside the nucleus, the activated GR complex can act in two primary ways:
-
Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding leads to an increased transcription of anti-inflammatory genes, such as those coding for lipocortin-1, which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The activated GR can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1. By binding to these factors, the GR prevents them from activating the transcription of pro-inflammatory genes, thereby reducing the synthesis of cytokines, chemokines, and other inflammatory molecules.
Through these mechanisms, this compound effectively suppresses the inflammatory response, leading to the alleviation of symptoms such as redness, swelling, and itching associated with various skin conditions.
References
Molecular Targets of Fluocinonide in Keratinocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluocinonide is a high-potency synthetic glucocorticoid widely utilized in dermatology for its profound anti-inflammatory, immunosuppressive, and anti-proliferative effects. Its therapeutic efficacy in inflammatory dermatoses such as psoriasis and atopic dermatitis stems from its targeted molecular actions within epidermal keratinocytes, the primary cell type of the epidermis. This technical guide elucidates the core molecular targets of this compound in keratinocytes, detailing its interaction with the glucocorticoid receptor and the subsequent genomic and non-genomic effects that culminate in the suppression of inflammatory pathways. We present a synthesis of the current understanding, structured quantitative data on glucocorticoid activity, detailed experimental protocols for key assays, and visual representations of the critical signaling pathways involved.
Introduction
Keratinocytes are not merely structural components of the skin barrier but are active participants in cutaneous immunity and inflammation. Upon stimulation by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), keratinocytes produce a host of inflammatory mediators, including cytokines (e.g., IL-6), chemokines (e.g., CXCL8, CCL20), and antimicrobial peptides, which recruit immune cells and perpetuate the inflammatory response.
This compound, as a potent corticosteroid, exerts its therapeutic effects by intervening in these processes at a molecular level. The cornerstone of its mechanism is its function as an agonist for the nuclear hormone Glucocorticoid Receptor (GR), a ligand-dependent transcription factor. This guide will explore the downstream consequences of this interaction in detail.
Primary Molecular Target: The Glucocorticoid Receptor (GR)
The primary mechanism of this compound action begins with its passive diffusion across the keratinocyte cell membrane and binding to the cytosolic Glucocorticoid Receptor (GR). In its inactive state, GR is part of a multiprotein complex that includes heat shock proteins (HSPs) like Hsp90 and immunophilins.
Ligand binding induces a conformational change in the GR, leading to its dissociation from the HSP complex. The activated this compound-GR complex then rapidly translocates to the nucleus, where it modulates gene expression through several key mechanisms.
Caption: Glucocorticoid Receptor Activation and Nuclear Translocation.
Genomic Mechanisms of Action: Transactivation and Transrepression
Once in the nucleus, the this compound-GR complex primarily acts by altering the transcription rate of target genes. This occurs through two main genomic pathways: transactivation and transrepression.
3.1. Transactivation: Upregulation of Anti-Inflammatory Genes The activated GR homodimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. This binding recruits coactivators and the basal transcription machinery, leading to an increase in the transcription of anti-inflammatory genes. Key genes upregulated by this mechanism include:
-
Annexin A1 (Lipocortin-1): An inhibitor of phospholipase A2 (PLA2), thereby blocking the production of arachidonic acid and its downstream inflammatory mediators, prostaglandins and leukotrienes.
-
Inhibitor of NF-κB Alpha (IκBα): A protein that sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing its activation.
-
Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1): A phosphatase that deactivates MAPKs like p38 and JNK, which are involved in inflammatory signaling.
3.2. Transrepression: Inhibition of Pro-Inflammatory Transcription Factors Transrepression is considered the major mechanism behind the anti-inflammatory effects of glucocorticoids. In this pathway, the activated GR monomer does not bind directly to DNA but instead interacts with and inhibits other transcription factors. This protein-protein interaction prevents these factors from binding to their own DNA response elements and activating pro-inflammatory gene expression. The two principal targets for transrepression in keratinocytes are:
-
Nuclear Factor-kappa B (NF-κB): A master regulator of inflammation. GR can physically interact with the p65 subunit of NF-κB, blocking its ability to activate the transcription of numerous cytokines (TNF-α, IL-1β, IL-6), chemokines (CXCL8), and adhesion molecules.
-
Activator Protein-1 (AP-1): A dimeric transcription factor (composed of Jun and Fos proteins) that is activated by cellular stress and cytokines. GR can bind to components like c-Jun, inhibiting AP-1-mediated transcription of genes involved in inflammation and cell proliferation.
Caption: Genomic Mechanisms of the Glucocorticoid Receptor in the Nucleus.
Quantitative Data on Glucocorticoid Activity
Direct quantitative data for this compound's activity specifically in keratinocytes is limited in publicly accessible literature. However, data from related high-potency glucocorticoids and cellular systems provide a strong basis for understanding its efficacy. The following tables summarize representative quantitative data.
Table 1: Relative Receptor Binding Affinity (RRA) of Various Glucocorticoids
This table illustrates the binding affinity of several corticosteroids for the human glucocorticoid receptor, relative to Dexamethasone. A higher RRA value indicates greater potency. While a specific value for this compound is not consistently reported in comparative studies, as a high-potency corticosteroid, its RRA is expected to be significantly higher than that of Dexamethasone.
| Compound | Relative Receptor Affinity (RRA)¹ | Reference |
| Dexamethasone | 100 | Baseline |
| Budesonide | 855 | [1] |
| Fluticasone Propionate | 1775 | [1] |
| Mometasone Furoate | 2244 | [1] |
| Fluticasone Furoate | 2989 | [1] |
¹ RRA values can vary between studies depending on the assay conditions.
Table 2: Illustrative Effects of Glucocorticoids on Gene Expression in Keratinocytes
This table provides examples of how glucocorticoids can modulate the expression of key genes in keratinocytes, based on data from related compounds and experimental models. The values represent typical fold-changes observed in RT-qPCR experiments following stimulation (e.g., with TNF-α) and treatment with a glucocorticoid.
| Gene Target | Function | Expected Effect of this compound | Illustrative Fold-Change |
| TNF-α | Pro-inflammatory Cytokine | Downregulation | ~0.2 to 0.5-fold (vs. stimulated) |
| IL-6 | Pro-inflammatory Cytokine | Downregulation | ~0.1 to 0.4-fold (vs. stimulated) |
| CXCL8 (IL-8) | Chemokine (Neutrophil attractant) | Downregulation | ~0.2 to 0.6-fold (vs. stimulated) |
| CCL20 | Chemokine (Th17 cell attractant) | Upregulation (paradoxical effect) | ~2.5-fold increase |
| FKBP5 | GR-responsive gene | Upregulation | >10-fold increase |
| Annexin A1 | Anti-inflammatory protein | Upregulation | ~2 to 5-fold increase |
Note: These values are illustrative and the actual fold-change can vary based on experimental conditions, including cell type, this compound concentration, and stimulation method.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the molecular effects of this compound in keratinocytes.
5.1. Cell Culture and Treatment
This protocol outlines the basic procedure for culturing and treating primary human keratinocytes.
-
Cell Source: Primary Normal Human Epidermal Keratinocytes (NHEK) are obtained from commercial suppliers or isolated from neonatal foreskin or adult skin biopsies.
-
Culture Medium: Cells are cultured in a serum-free keratinocyte growth medium (e.g., KSFM) supplemented with bovine pituitary extract (BPE) and epidermal growth factor (EGF).
-
Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO₂.
-
Subculturing: Passage cells at 70-80% confluency using a trypsin/EDTA solution and neutralize with trypsin inhibitor.
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Seed keratinocytes in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction).
-
Allow cells to adhere and grow to desired confluency.
-
(Optional) Pre-treat with a pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α) for a specified time (e.g., 4-6 hours) to induce an inflammatory state.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Harvest cells for downstream analysis (RT-qPCR, Western Blot, etc.).
-
5.2. Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol measures changes in mRNA levels of target genes.
Caption: Workflow for RT-qPCR Gene Expression Analysis.
-
RNA Extraction: After treatment, lyse keratinocytes directly in the culture dish using a lysis buffer (e.g., from an RNeasy Mini Kit). Homogenize the lysate and purify total RNA according to the kit manufacturer's protocol, including an on-column DNase digestion step to remove genomic DNA contamination.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR Reaction:
-
Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for the gene of interest (e.g., TNF, IL6, CXCL8, ACTB as a housekeeping gene), and diluted cDNA template.
-
Perform the reaction in a real-time PCR system with a typical cycling protocol: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min).
-
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression relative to the control group using the 2-ΔΔCt method.
5.3. Western Blot for Protein Expression and Signaling Pathway Activation
This protocol is used to detect changes in protein levels and phosphorylation status (activation) of signaling molecules.
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody (e.g., anti-p-p65, anti-IκBα, anti-c-Jun, anti-GR, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin).
5.4. NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Seeding and Transfection:
-
Seed keratinocytes (e.g., HaCaT cells, which are easier to transfect than primary cells) in a 24-well plate.
-
Co-transfect the cells using a lipid-based transfection reagent with two plasmids:
-
An NF-κB reporter plasmid containing the firefly luciferase gene downstream of a promoter with multiple NF-κB response elements.
-
A control plasmid (e.g., expressing Renilla luciferase from a constitutive promoter) to normalize for transfection efficiency.
-
-
-
Treatment and Stimulation:
-
Allow cells to recover for 24 hours post-transfection.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Wash cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the lysate to a 96-well luminometer plate.
-
Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence.
-
Next, add the quenching reagent and Renilla luciferase substrate to the same well and measure the second luminescence signal.
-
-
Data Analysis: For each well, calculate the ratio of firefly to Renilla luminescence to obtain a normalized NF-κB activity value. Express the activity in this compound-treated cells as a percentage of the activity in stimulated, vehicle-treated cells.
Conclusion
This compound exerts its potent anti-inflammatory effects in keratinocytes primarily through its action as a glucocorticoid receptor agonist. The activated this compound-GR complex translocates to the nucleus and modulates gene expression via transactivation of anti-inflammatory genes and, critically, transrepression of pro-inflammatory transcription factors NF-κB and AP-1. This dual action leads to a powerful suppression of the inflammatory cascade driven by keratinocytes, reducing the expression of cytokines, chemokines, and other mediators that fuel chronic inflammatory skin diseases. The methodologies and data presented in this guide provide a framework for researchers to further investigate and quantify the precise molecular interactions of this compound and other glucocorticoids in the context of dermatological drug development.
References
In-Depth Technical Guide: Fluocinonide Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of fluocinonide and related corticosteroids. It delves into the molecular features governing their anti-inflammatory potency, receptor binding affinity, and dermal penetration, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Core Concepts in this compound Structure-Activity Relationships
This compound is a potent synthetic glucocorticoid characterized by its high-potency, which is a direct result of specific structural modifications to the cortisol backbone. The anti-inflammatory effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor (GR). The key structural features that dictate its activity include:
-
Fluorination: The presence of fluorine atoms at the 6α and 9α positions significantly enhances the glucocorticoid activity. This is a common strategy in the design of potent corticosteroids.
-
Acetonide Group: The 16α, 17α-acetonide group is crucial for the high potency of this compound. This bulky, lipophilic group enhances binding to the glucocorticoid receptor.
-
C21 Ester: this compound is the 21-acetate ester of fluocinolone acetonide. Esterification at the C21 position can influence the lipophilicity and percutaneous absorption of the steroid.
Quantitative Structure-Activity Relationship Data
The following tables summarize the available quantitative data that illustrates the structure-activity relationships of this compound and related corticosteroids.
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | IC50 (nM) | Ki (nM) | Relative Binding Affinity (RBA) |
| Dexamethasone | 5.36 ± 1.13 | 2.68 ± 0.58 | 100 |
| Fluocinolone Acetonide | 2.00 ± 0.42 | 0.97 ± 0.17 | ~276 |
| Triamcinolone Acetonide | 1.45 ± 0.50 | 0.72 ± 0.24 | ~372 |
Data sourced from a study using a glucocorticoid receptor radiolabeled competition binding assay.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in SAR studies of corticosteroids are provided below.
McKenzie-Stoughton Vasoconstrictor Assay
This in vivo assay is a widely used method to determine the topical anti-inflammatory potency of corticosteroids. The degree of skin blanching (vasoconstriction) is visually assessed and scored.
Protocol:
-
Subject Selection: Healthy volunteers with no history of skin diseases are selected. The flexor aspect of the forearm is typically used as the test site.
-
Application of Test Compounds: A standardized amount (e.g., 10 µL) of the test corticosteroid solution or formulation is applied to a small, demarcated area of the skin. A range of dilutions of the test compound and a reference standard (e.g., hydrocortisone) are typically applied.
-
Occlusion (Optional): In some protocols, the application sites are covered with an occlusive dressing to enhance penetration.
-
Incubation: The compounds are left on the skin for a specified period, typically 6-18 hours.
-
Assessment of Vasoconstriction: After the incubation period, the application sites are cleaned, and the degree of skin blanching is visually assessed by trained observers under standardized lighting.
-
Scoring: The vasoconstriction is scored on a scale, for example:
-
0 = No vasoconstriction
-
1 = Mild, definite vasoconstriction
-
2 = Moderate vasoconstriction
-
3 = Intense vasoconstriction
-
4 = Maximum possible vasoconstriction
-
-
Data Analysis: The mean score for each compound and dilution is calculated. The potency of the test compound is determined by comparing its vasoconstriction score to that of the reference standard.
Glucocorticoid Receptor (GR) Competitive Binding Assay
This in vitro assay measures the affinity of a test compound for the glucocorticoid receptor. It is a competitive assay where the test compound competes with a radiolabeled ligand for binding to the GR.
Protocol:
-
Preparation of Cytosol: A cytosolic fraction containing the glucocorticoid receptor is prepared from a suitable source, such as rat liver or a cell line expressing the GR.
-
Radioligand: A radiolabeled glucocorticoid with high affinity for the GR, such as [³H]-dexamethasone, is used.
-
Competitive Binding: A constant concentration of the radioligand is incubated with the cytosol preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: At the end of the incubation, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or gel filtration.
-
Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Fibroblast Proliferation Assay
This in vitro assay assesses the anti-proliferative effect of corticosteroids, which is a component of their atrophogenic potential.
Protocol:
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable growth medium.
-
Seeding: The fibroblasts are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test corticosteroid. A vehicle control is also included.
-
Incubation: The cells are incubated for a period of 48-72 hours.
-
Assessment of Proliferation: Cell proliferation can be measured using various methods, such as:
-
MTT Assay: This colorimetric assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.
-
BrdU Incorporation Assay: This assay measures the incorporation of bromodeoxyuridine (BrdU) into the DNA of proliferating cells.
-
Direct Cell Counting: Cells can be trypsinized and counted using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The concentration of the corticosteroid that inhibits cell proliferation by 50% (IC50) is determined.
In Vitro Skin Penetration Testing (Franz Diffusion Cell)
This assay measures the percutaneous absorption of a topical formulation.
Protocol:
-
Skin Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.
-
Receptor Fluid: The receptor compartment is filled with a suitable fluid (e.g., phosphate-buffered saline) and maintained at a constant temperature (e.g., 32°C) to mimic physiological conditions.
-
Dosing: A finite dose of the topical formulation containing the test compound is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh fluid.
-
Quantification: The concentration of the test compound in the collected samples is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative amount of the drug that has permeated the skin over time is plotted, and the steady-state flux (Jss) and permeability coefficient (Kp) are calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to this compound's mechanism of action and its SAR studies.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: McKenzie-Stoughton Vasoconstrictor Assay Workflow.
Caption: Glucocorticoid Receptor Competitive Binding Assay Workflow.
References
The Pharmacokinetic and Metabolic Landscape of Topical Fluocinonide in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of topical fluocinonide in animal models. This compound, a potent synthetic corticosteroid, is widely used for its anti-inflammatory and immunosuppressive properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for the development of safe and effective dermatological therapies. This document synthesizes available data on the percutaneous absorption, systemic distribution, biotransformation pathways, and elimination of this compound in various animal species, including rats, rabbits, and micropigs. Detailed experimental protocols for conducting pharmacokinetic and metabolism studies are provided, alongside analytical methodologies for the quantification of this compound and its metabolites. While specific quantitative data from non-public industry studies are limited, this guide consolidates the general principles and available information to serve as a valuable resource for researchers in the field.
Introduction to this compound
This compound is a high-potency topical corticosteroid used to treat a variety of inflammatory skin conditions. Its therapeutic effect is mediated by its interaction with glucocorticoid receptors, leading to the inhibition of inflammatory pathways. The efficacy and safety of topical this compound are intrinsically linked to its pharmacokinetic and metabolic profile. Percutaneous absorption, influenced by the formulation's vehicle and the integrity of the epidermal barrier, determines the systemic exposure and potential for systemic side effects. Once absorbed, this compound undergoes metabolic processes, primarily in the liver, before being excreted from the body. Animal models are indispensable for characterizing these ADME properties during preclinical development.
Pharmacokinetics of Topical this compound in Animal Models
The systemic exposure to this compound following topical application is a critical safety consideration. Several factors influence its percutaneous absorption, including the animal species, the formulation vehicle, the use of occlusive dressings, and the condition of the skin.[1][2]
Absorption
Topical corticosteroids like this compound can be absorbed through normal, intact skin.[2] The extent of absorption is significantly increased in the presence of inflammation or other skin diseases that compromise the epidermal barrier.[2] Occlusive dressings can also substantially enhance percutaneous absorption.[2] Studies have indicated that the vehicle formulation plays a crucial role, with solutions leading to greater absorption of this compound compared to cream or gel formulations.[3]
While specific quantitative data on the dermal absorption of this compound in animal models is not extensively published in publicly available literature, general principles of corticosteroid absorption apply. Regulatory filings mention dermal toxicity studies in micropigs, which would have included assessments of systemic exposure, but the detailed pharmacokinetic parameters from these studies are not disclosed.[2]
Distribution
Once absorbed into the systemic circulation, this compound, like other corticosteroids, is expected to bind to plasma proteins to varying degrees and distribute into tissues.[3] The distribution profile would be similar to that of systemically administered corticosteroids.
Metabolism
The primary site of metabolism for systemically absorbed corticosteroids is the liver.[3] While specific metabolites of this compound in animal models have not been detailed in the available literature, the metabolic pathways are anticipated to involve Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation and sulfation) reactions, which are common for steroid compounds.[4][5] These biotransformation processes aim to increase the water solubility of the compound to facilitate its excretion.
Excretion
The excretion of this compound and its metabolites primarily occurs through the kidneys into the urine.[3] A smaller portion may also be excreted in the bile.[3] Studies involving the related corticosteroid, fluocinolone acetonide, in rabbits showed that plasma and urine levels were below the limit of quantitation after intraocular implantation, suggesting very low systemic absorption and, consequently, excretion.[6]
Quantitative Pharmacokinetic Data
| Animal Model | Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Route of Elimination | Reference |
| Rat | 0.25% Ointment | - | 0.007-0.012 (24h) | 0.5-3 | Not Reported | Urine and Feces | [7] |
| Pig | 0.25% Ointment | - | Not Reported | Not Reported | Not Reported | Urine and Feces | [7] |
| Rabbit | 0.25% Ointment | - | Not Reported | Not Reported | Not Reported | Urine and Feces | [7] |
Note: The data for prednicarbate reflects very low systemic absorption.
Metabolism of Topical this compound
The biotransformation of this compound is expected to follow the general pathways of steroid metabolism. Halogenated corticosteroids undergo various metabolic reactions to facilitate their elimination.
Postulated Metabolic Pathway
Although specific metabolites of this compound have not been definitively identified in animal studies from the available literature, a hypothetical metabolic pathway can be proposed based on the metabolism of other potent corticosteroids. This would likely involve hydroxylation, followed by conjugation with glucuronic acid or sulfate.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the pharmacokinetics and metabolism of topical this compound. The following sections outline typical experimental protocols.
Dermal Pharmacokinetic Study in Rats
This protocol describes an experiment to determine the systemic exposure to this compound after topical application in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are typically used. Animals are housed individually in metabolism cages to allow for the collection of urine and feces.
-
Dosing: A defined area on the dorsal skin is shaved 24 hours prior to dosing. A precise amount of the this compound formulation is applied uniformly to the shaved area. The application site may be left uncovered or covered with a non-occlusive dressing.
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) via a cannulated jugular vein or tail vein into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -80°C until analysis. Urine and feces are collected at intervals throughout the study.
-
Sample Analysis: Plasma, urine, and homogenized feces samples are processed to extract this compound and its potential metabolites. This typically involves protein precipitation followed by solid-phase extraction (SPE). The extracts are then analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.
Metabolism Study in Rat Liver Microsomes
This in vitro protocol is designed to identify the metabolic pathways of this compound using liver microsomes.
Methodology:
-
Incubation: this compound is incubated with pooled rat liver microsomes in the presence of an NADPH-regenerating system to support Phase I metabolic reactions. For Phase II reactions, cofactors such as UDPGA (for glucuronidation) and PAPS (for sulfation) are included.
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
Sample Preparation: The samples are centrifuged, and the supernatant, containing the parent drug and metabolites, is collected.
-
Analysis: The supernatant is analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites by comparing the mass spectra of the test samples with control samples (without substrate or cofactors).
Analytical Methodologies
The accurate quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies.
LC-MS/MS for Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of corticosteroids due to its high sensitivity and selectivity.
Typical Parameters:
-
Chromatography: Reversed-phase chromatography using a C18 column is commonly employed. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid) is used to separate the analytes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored. For metabolite identification, a high-resolution mass spectrometer (e.g., Q-TOF) is utilized to obtain accurate mass measurements.
Conclusion
The pharmacokinetic and metabolic profile of topical this compound in animal models is a critical component of its preclinical safety and efficacy evaluation. While specific quantitative data remains largely within proprietary domains, this guide provides a comprehensive framework based on the established principles of corticosteroid pharmacology and standard methodologies in drug metabolism and pharmacokinetics. The provided experimental protocols and analytical methods offer a robust starting point for researchers aiming to further elucidate the ADME properties of topical this compound. Future publicly available research detailing the specific pharmacokinetic parameters and metabolic pathways in relevant animal models would be invaluable to the scientific community and would further enhance the rational development of topical corticosteroid therapies.
References
- 1. researchtrends.net [researchtrends.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. search.library.northwestern.edu [search.library.northwestern.edu]
- 4. vetscraft.com [vetscraft.com]
- 5. researchgate.net [researchgate.net]
- 6. Ocular pharmacokinetics of fluocinolone acetonide after Retisert intravitreal implantation in rabbits over a 1-year period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacokinetics and biotransformation following topical use of the local corticoid prednicarbate] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Properties of Fluocinonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluocinonide, a potent synthetic corticosteroid, is widely utilized for its topical anti-inflammatory, immunosuppressive, and antipruritic properties in treating various dermatological conditions.[1][2][3] This technical guide provides an in-depth overview of the in vitro anti-inflammatory mechanisms of this compound. It details the molecular pathways through which this compound exerts its effects, including the inhibition of key inflammatory mediators and the modulation of intracellular signaling cascades. This document also outlines comprehensive experimental protocols for assessing the anti-inflammatory activity of this compound in a laboratory setting and presents a framework for the quantitative analysis of its effects.
Introduction
Inflammatory skin disorders such as eczema, psoriasis, and dermatitis are characterized by complex immunological responses involving the release of pro-inflammatory cytokines, prostaglandins, and leukotrienes.[1][2] this compound, a high-potency topical corticosteroid, is a cornerstone in the management of these conditions.[3][4] Its therapeutic efficacy stems from its ability to suppress the inflammatory cascade at multiple levels within skin cells.[2] Understanding the precise in vitro anti-inflammatory properties of this compound is crucial for optimizing its clinical use and for the development of novel anti-inflammatory agents.
Mechanism of Action
This compound's primary mechanism of action involves its binding to cytosolic glucocorticoid receptors (GR).[1][5] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the this compound-GR complex modulates gene expression through two main pathways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby downregulating the expression of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.[5]
A key molecular action of this compound is the inhibition of the enzyme phospholipase A2.[2][6] This enzyme is responsible for the release of arachidonic acid from cell membranes, which is a precursor for the synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[2] By inhibiting phospholipase A2, this compound effectively reduces the production of these potent inflammatory mediators.[1]
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways involved in the inflammatory response.
Inhibition of the Arachidonic Acid Pathway
This compound inhibits the synthesis of prostaglandins and leukotrienes by blocking the initial step of the arachidonic acid cascade. This is achieved through the induction of lipocortins (annexins), which are proteins that inhibit phospholipase A2 activity.
Suppression of NF-κB Signaling
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound, through the activated glucocorticoid receptor, can interfere with NF-κB signaling, leading to reduced expression of pro-inflammatory cytokines.
Quantitative Analysis of In Vitro Anti-inflammatory Effects
Table 1: Illustrative IC50 Values of this compound for Pro-inflammatory Cytokine Inhibition
| Pro-inflammatory Cytokine | Cell Type | Stimulant | IC50 (nM) | Reference |
| TNF-α | Human Keratinocytes | LPS | Data not available | - |
| IL-6 | Human Keratinocytes | Poly(I:C) | Data not available | - |
| IL-1β | THP-1 Macrophages | LPS | Data not available | - |
Table 2: Illustrative IC50 Values of this compound for Eicosanoid Synthesis Inhibition
| Eicosanoid | Assay Type | IC50 (nM) | Reference |
| Prostaglandin E2 (PGE2) | Cell-based assay | Data not available | - |
| Leukotriene B4 (LTB4) | Cell-based assay | Data not available | - |
Experimental Protocols
The following are detailed protocols for in vitro assays that can be employed to evaluate the anti-inflammatory properties of this compound.
Cell Culture and Induction of Inflammation
5.1.1. RAW 264.7 Macrophage Culture and LPS Stimulation
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable vehicle like DMSO) or vehicle control for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubate for a specified period (e.g., 24 hours for cytokine measurement).
-
Collect the cell culture supernatant for analysis of inflammatory mediators.
-
5.1.2. HaCaT Keratinocyte Culture and Poly(I:C) or TNF-α Stimulation
-
Cell Line: HaCaT human keratinocyte cell line.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Protocol:
-
Seed HaCaT cells in 24-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with either Polyinosinic:polycytidylic acid (Poly(I:C)) (a viral dsRNA mimetic) at a concentration of 10 µg/mL or with TNF-α at 10 ng/mL to induce an inflammatory response.
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant for cytokine analysis.
-
Measurement of Inflammatory Mediators
5.2.1. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α).
-
Block non-specific binding sites.
-
Add cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubate to allow the detection antibody to bind to the captured cytokine.
-
Wash the plate and add a substrate for the enzyme.
-
Measure the absorbance of the resulting color change using a microplate reader.
-
Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.
-
Western Blot Analysis for Signaling Protein Phosphorylation
-
Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.
-
Protocol for MAPK Phosphorylation:
-
Treat cells with this compound and/or an inflammatory stimulus for a short duration (e.g., 15-60 minutes).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a MAPK protein (e.g., anti-phospho-p38).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the MAPK protein to normalize for protein loading.
-
NF-κB Nuclear Translocation Assay
-
Principle: This assay visualizes and quantifies the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation.
-
Protocol (Immunofluorescence):
-
Grow cells on coverslips in a multi-well plate.
-
Treat cells with this compound and/or an inflammatory stimulus.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with a DNA-binding dye (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity to determine the extent of NF-κB translocation.
-
Conclusion
This compound is a potent anti-inflammatory corticosteroid that exerts its effects through multiple in vitro mechanisms. Its primary actions involve the modulation of gene expression via the glucocorticoid receptor, leading to the suppression of key inflammatory pathways, including the arachidonic acid cascade and NF-κB signaling. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of this compound's anti-inflammatory properties. Further research to generate specific quantitative data, such as IC50 values for the inhibition of various inflammatory mediators, will be invaluable for a more complete understanding of its therapeutic profile and for guiding future drug development efforts.
References
Fluocinonide's Effects on Cytokine Expression in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinonide is a high-potency synthetic topical glucocorticoid renowned for its significant anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[1] It is a cornerstone in the dermatological treatment of various inflammatory skin conditions, including psoriasis, eczema, and dermatitis.[1] The therapeutic efficacy of this compound is intrinsically linked to its profound ability to modulate the immune response at a cellular level. A primary mechanism underlying its action is the regulation of cytokine gene expression in various immune cells, such as T-lymphocytes, macrophages, and dendritic cells.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms through which this compound alters cytokine production, presents quantitative data from relevant studies, details common experimental protocols, and visualizes the key signaling pathways involved.
Core Mechanism of Action: Glucocorticoid Receptor Signaling
As a member of the corticosteroid family, this compound exerts its effects by interacting with the glucocorticoid receptor (GR). The mechanism can be broadly categorized into genomic and non-genomic actions, with the genomic pathway being central to the regulation of cytokine expression.
-
Ligand Binding and Receptor Activation: Being lipophilic, this compound readily diffuses across the cell membrane and binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs).[4][5] This binding event induces a conformational change in the GR, causing the dissociation of the associated proteins.[4]
-
Nuclear Translocation: The activated this compound-GR complex then translocates into the nucleus.[1][2]
-
Gene Expression Modulation: Within the nucleus, the complex modulates the transcription of target genes through two primary mechanisms:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes.[1][4] This action increases the transcription of genes encoding anti-inflammatory proteins, such as Annexin A1 (lipocortin-1) and Interleukin-10 (IL-10).[4] Annexin A1 is a potent inhibitor of phospholipase A2, an enzyme critical for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][2][4]
-
Transrepression: The this compound-GR complex can suppress the expression of pro-inflammatory genes without direct DNA binding. It achieves this by physically interacting with and inhibiting the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6] By preventing NF-κB and AP-1 from binding to their respective DNA response elements, the GR complex effectively halts the transcription of numerous pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[7][8]
-
Quantitative Effects on Cytokine Expression
This compound and related glucocorticoids have been demonstrated to significantly alter the cytokine profile in various immune cell types. The data below summarizes key findings from in vitro studies.
| Immune Cell Type | Cytokine Measured | Compound & Concentration | Observed Effect | Citation |
| Human THP-1 derived foam cells | TNF-α, CD14, M-CSF, MIP-3α | Fluocinolone Acetonide (0.1, 1 µg/mL) | Inhibition of inflammatory cytokine secretion. | [9] |
| Human Oral Mucosal Lesions (in vivo) | TNF-α | This compound Acetonide (0.1%) | Inhibited TNF-α expression in all treated cases of Oral Lichen Planus. | [10] |
| Monocyte-derived Dendritic Cells | IL-1β, IL-6, IL-23, TNF-α | Dexamethasone/Vitamin D3 (in vitro generation) | Production of lower levels of pro-inflammatory cytokines. | [11] |
| Monocyte-derived Dendritic Cells | IL-10 | Dexamethasone/Vitamin D3 (in vitro generation) | Increased production of the anti-inflammatory cytokine IL-10. | [11] |
Experimental Protocols
Standardized methodologies are crucial for assessing the immunomodulatory effects of this compound. Below are detailed protocols for key experiments.
Protocol 1: In Vitro Treatment of Immune Cells
This protocol describes the general procedure for treating cultured immune cells with this compound to assess its impact on cytokine production.
-
Cell Culture:
-
Culture immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or murine splenocytes) in an appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For adherent cells like macrophages, seed cells in multi-well plates (e.g., 24-well plates at 5 x 10⁵ cells/well) and allow them to adhere overnight. For suspension cells, adjust cell density as required.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
-
Stimulation and Incubation:
-
Pre-treat the cells with the various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Subsequently, stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or Phytohemagglutinin (PHA) to induce cytokine production.
-
Incubate the plates for a designated time (e.g., 6, 12, or 24 hours) depending on the target cytokine's expression kinetics.
-
-
Sample Collection:
-
After incubation, centrifuge the plates (if using suspension cells) and carefully collect the supernatant for cytokine protein analysis (ELISA, CBA).
-
For gene expression analysis, lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol) for RNA extraction.
-
Protocol 2: Cytokine Quantification by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard plate-based assay for quantifying the protein level of a specific cytokine in the collected cell culture supernatants.[12]
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) diluted in coating buffer. Incubate overnight at 4°C.[12]
-
Blocking: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add prepared standards (recombinant cytokine) and experimental samples (supernatants) to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate. Add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1-2 hours.
-
Signal Generation: Wash the plate. Add Streptavidin-HRP (Horse-Radish Peroxidase) conjugate and incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB). A color change will develop in proportion to the amount of cytokine present.
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄). Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the known standards. Use this curve to calculate the concentration of the cytokine in the experimental samples.
Protocol 3: Cytokine mRNA Quantification by RT-qPCR
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the levels of cytokine mRNA transcripts in the treated cells, providing insight into gene expression changes.[13]
-
RNA Extraction: Isolate total RNA from the cell lysates using a commercial kit or a phenol-chloroform extraction method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription (cDNA Synthesis): Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers specific for the target cytokine gene (e.g., TNF-α) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the qPCR reaction in a thermal cycler. The instrument will monitor the fluorescence intensity at each cycle, which correlates with the amount of amplified DNA.
-
-
Data Analysis: Determine the cycle threshold (Ct) value for each sample. The relative expression of the target cytokine gene is calculated using the ΔΔCt method, normalizing the target gene's expression to the reference gene and comparing it to the control group.
Conclusion
This compound is a powerful immunomodulatory agent that exerts its anti-inflammatory effects primarily through the glucocorticoid receptor signaling pathway. By promoting the transrepression of key transcription factors like NF-κB and AP-1, it effectively suppresses the expression of a wide array of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[1][6] Concurrently, it can enhance the production of anti-inflammatory mediators. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the cytokine-modulating properties of this compound and other glucocorticoids in the development of advanced anti-inflammatory therapeutics.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Fluocinolone Acetonide? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells [frontiersin.org]
- 6. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoids—All-Rounders Tackling the Versatile Players of the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Potential of Fluocinolone Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of the Effectiveness and Side-Effects of Fluocinolone Acetonide 0.1% in the Treatment of Oral Mucosal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leveraging current insights on IL‐10‐producing dendritic cells for developing effective immunotherapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development of Fluocinonide as a topical corticosteroid
Introduction: Fluocinonide is a potent synthetic topical corticosteroid that has become a cornerstone in the treatment of various inflammatory and pruritic dermatoses. Its development marked a significant advancement in dermatological therapy, offering high efficacy for conditions such as psoriasis and atopic dermatitis. This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, pharmacological development, and clinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Synthesis
The development of this compound is rooted in the broader effort to enhance the anti-inflammatory potency of hydrocortisone through chemical modification. The synthesis of this compound was first reported in the late 1950s and early 1960s through patents assigned to Olin Mathieson and Syntex.[1] It is a 21-acetate ester of fluocinolone acetonide, which itself is a derivative of hydrocortisone. The key structural modifications, including fluorination at positions 6α and 9, and the 16α, 17α-acetonide group, synergistically increase its glucocorticoid activity and topical potency.
Synthetic Pathways
The synthesis of this compound typically involves the esterification of its precursor, fluocinolone acetonide. Modern synthetic routes often start from more accessible steroid precursors like triamcinolone or its derivatives. While specific industrial processes are proprietary, patent literature outlines several viable pathways.
A common conceptual pathway involves:
-
Starting Material: Triamcinolone acetonide acetate is a potential starting material.[2]
-
Fluorination: A key step is the introduction of the second fluorine atom. One patented method involves using N-fluoro-diphenyl sulfonamide and a radical initiator to fluorinate triamcinolone acetonide acetate to yield fluocinolone acetonide acetate (this compound).[2]
-
Alternative Precursor Synthesis: Another approach involves synthesizing an intermediate, 21-acetate-9,11-epoxy-17α-hydroxypregna-1,4-diene-3,20-dione, from 11α-hydroxy-ADD. This multi-step process includes elimination, cyano-substitution, silane protection, intramolecular nucleophilic substitution, bromo-epoxy reaction, and a final displacement reaction.[3] This intermediate can then be further processed to yield this compound.
The following diagram illustrates a generalized logical flow for the synthesis of this compound, highlighting the key transformations from a common steroid precursor.
References
Fluocinonide's Role in Glucocorticoid Receptor Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluocinonide, a high-potency synthetic corticosteroid, exerts its significant anti-inflammatory, antipruritic, and vasoconstrictive effects primarily through its interaction with the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action within the glucocorticoid receptor signaling pathway. It details the processes of receptor binding, nuclear translocation, and the subsequent genomic effects involving transactivation and transrepression of target genes. This document also presents detailed protocols for key experiments used to characterize the activity of glucocorticoids like this compound and summarizes available quantitative data for related compounds to provide a comparative context for its high potency.
Introduction
This compound is a widely prescribed topical glucocorticoid for the treatment of various inflammatory skin conditions, including psoriasis, eczema, and dermatitis.[1] Its therapeutic efficacy is rooted in its function as a potent agonist of the glucocorticoid receptor, a member of the nuclear receptor superfamily of ligand-dependent transcription factors. Upon binding, the this compound-GR complex modulates the expression of a wide array of genes, leading to the suppression of inflammatory responses. This guide delves into the core mechanisms of this signaling pathway, providing a technical resource for researchers and professionals in drug development.
The Glucocorticoid Receptor Signaling Pathway
The biological effects of this compound are mediated through the classical glucocorticoid receptor signaling cascade, which can be broadly divided into cytoplasmic and nuclear events.
Cytoplasmic Events: Receptor Binding and Activation
In its inactive state, the glucocorticoid receptor resides in the cytoplasm as part of a multi-protein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70, and immunophilins. This complex maintains the receptor in a conformation that is capable of binding to a ligand but is unable to translocate to the nucleus.
Upon entering the cell, this compound, being lipophilic, readily diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the GR. This binding induces a conformational change in the receptor, leading to the dissociation of the chaperone protein complex. The dissociation unmasks the nuclear localization signals (NLS) on the GR, priming it for transport into the nucleus.
References
Initial Studies on Fluocinonide for Dermatological Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinonide, a potent synthetic topical corticosteroid, has been a cornerstone in dermatological therapy for decades. Its efficacy in managing a spectrum of inflammatory and pruritic dermatoses, such as psoriasis and atopic dermatitis, is well-established. This technical guide delves into the foundational scientific studies of this compound, providing an in-depth analysis of its mechanism of action, detailed experimental protocols for its evaluation, and a compilation of quantitative data from pivotal preclinical and clinical research. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the development and study of dermatological drugs.
Mechanism of Action
This compound exerts its potent anti-inflammatory, immunosuppressive, and vasoconstrictive effects primarily through its interaction with intracellular glucocorticoid receptors (GR).[1][2] As a lipophilic molecule, this compound readily penetrates the cell membrane of keratinocytes and other skin cells.
Upon entering the cytoplasm, this compound binds to the GR, which is part of a multiprotein complex. This binding event triggers a conformational change in the GR, leading to its dissociation from the complex and translocation into the nucleus.[3][4]
Genomic Mechanisms
Once in the nucleus, the this compound-GR complex acts as a ligand-dependent transcription factor, influencing gene expression through two primary genomic pathways:
-
Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4] This interaction upregulates the transcription of anti-inflammatory genes. Key genes induced by this pathway include:
-
FK506-binding protein 5 (FKBP5): Involved in the negative feedback regulation of the GR.[4]
-
Dual specificity phosphatase 1 (DUSP1): A protein that dephosphorylates and inactivates mitogen-activated protein kinases (MAPKs), which are key components of inflammatory signaling cascades.[5]
-
TSC22 domain family member 3 (TSC22D3) and Zinc finger protein 36 (ZFP36): These genes are co-regulated by GR and Klf4 in keratinocytes and possess anti-inflammatory properties.[1]
-
-
Transrepression: The monomeric GR can interact with and inhibit the activity of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[2][3] This interference prevents the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.
Non-Genomic Mechanisms
In addition to its genomic effects, which typically occur over hours, this compound can also elicit rapid, non-genomic effects. These are thought to involve membrane-bound GRs and can modulate intracellular signaling pathways, contributing to the swift onset of its anti-inflammatory action.[3]
A key molecular action of this compound is the inhibition of phospholipase A2. This is achieved indirectly through the induction of lipocortins, which are proteins that inhibit phospholipase A2 activity. By blocking this enzyme, the release of arachidonic acid from cell membranes is prevented, thereby halting the production of potent inflammatory mediators such as prostaglandins and leukotrienes.
The intricate signaling pathway of this compound's genomic mechanism of action is visualized below.
References
- 1. Glucocorticoid receptor and Klf4 co-regulate anti-inflammatory genes in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles of the Glucocorticoid and Mineralocorticoid Receptors in Skin Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skin Anti-Inflammatory Potential with Reduced Side Effects of Novel Glucocorticoid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory effects of selective glucocorticoid receptor modulators are partially dependent on up-regulation of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Efficacy Testing of Fluocinonide in an Imiquimod-Induced Psoriasis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for evaluating the therapeutic efficacy of Fluocinonide, a potent topical corticosteroid, in a well-established imiquimod (IMQ)-induced psoriasis mouse model. This model effectively recapitulates key pathological features of human plaque psoriasis, including epidermal hyperplasia, immune cell infiltration, and the upregulation of pro-inflammatory cytokines. These application notes offer detailed methodologies for disease induction, treatment administration, and endpoint analysis, including clinical scoring, histological assessment, and cytokine quantification. Furthermore, structured data presentation formats and visualizations of the experimental workflow and relevant signaling pathways are provided to facilitate robust and reproducible preclinical studies.
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by erythematous, scaly plaques.[1] The pathogenesis is complex, involving hyperproliferation of keratinocytes and infiltration of various immune cells, driven by a cascade of pro-inflammatory cytokines, with the IL-23/IL-17 axis playing a central role.[1][2] The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and clinically relevant preclinical model that mimics these key aspects of human psoriasis.[2]
This compound is a high-potency topical corticosteroid that exerts anti-inflammatory, antipruritic, and vasoconstrictive effects.[3] Its mechanism of action involves binding to glucocorticoid receptors, which subsequently modulates the transcription of genes involved in inflammatory and immune responses.[3][4] This leads to the suppression of pro-inflammatory cytokines and the inhibition of immune cell recruitment and activation.[3] This protocol details a systematic approach to quantify the efficacy of topically applied this compound in mitigating psoriatic-like inflammation in the IMQ-induced mouse model.
Materials and Reagents
-
Animals: Female BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Psoriasis Induction: 5% Imiquimod cream (e.g., Aldara™).
-
Test Article: this compound cream (e.g., 0.05% or 0.1%).
-
Vehicle Control: Cream base compatible with the test article (e.g., petroleum jelly).
-
Positive Control: Clobetasol propionate cream (0.05%) or Dexamethasone.[5][6]
-
Anesthetics: Isoflurane or equivalent.
-
Depilatory Cream: For hair removal.
-
Calipers: For measuring skin thickness.
-
Histology: 10% Neutral Buffered Formalin (NBF), paraffin, hematoxylin and eosin (H&E) stain, anti-Ki67 antibody, anti-CK10 antibody.
-
Cytokine Analysis: Phosphate-Buffered Saline (PBS), protein extraction buffer, protease inhibitors, commercial ELISA kits for mouse IL-17A and IL-23.
Experimental Protocol
Animal Acclimation and Preparation
-
Acclimate mice to the housing facility for at least one week before the experiment.
-
One day prior to the start of the experiment (Day -1), anesthetize the mice and remove the hair from a designated area on the dorsal skin using a depilatory cream.
Imiquimod-Induced Psoriasis Model
-
From Day 0 to Day 6, topically apply 62.5 mg of 5% imiquimod cream to the shaved dorsal skin of each mouse daily.
-
A naive control group should receive no treatment.
Treatment Administration
-
Divide the IMQ-treated mice into the following groups (n=8-10 mice per group):
-
Vehicle Control: Topical application of the vehicle cream.
-
This compound Treatment: Topical application of this compound cream. A thin film should be applied to the affected area.
-
Positive Control: Topical application of a potent corticosteroid like clobetasol propionate.[5]
-
-
From Day 2 to Day 7, apply the respective treatments to the inflamed dorsal skin once or twice daily, a few hours after the IMQ application.
Efficacy Evaluation
-
From Day 0 to Day 7, visually score the severity of the skin inflammation using a modified Psoriasis Area and Severity Index (PASI) for mice.
-
Assess three parameters: erythema (redness), scaling, and thickness, each on a scale of 0-4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).[4]
-
The total PASI score is the sum of the individual scores (ranging from 0 to 12).
-
Measure the thickness of the dorsal skin daily using calipers.
-
On Day 8, euthanize the mice.
-
Collect the treated dorsal skin samples.
-
Divide each skin sample into two halves: one for histological analysis and one for cytokine analysis.
-
Collect spleens and measure their weight as an indicator of systemic inflammation.
-
Fix the skin samples in 10% NBF and embed in paraffin.
-
Prepare 5 µm sections and stain with H&E to assess epidermal thickness, hyperkeratosis, parakeratosis, and immune cell infiltration.
-
Perform immunohistochemistry for Ki67 to evaluate keratinocyte proliferation and CK10 for differentiation.
-
Quantify the epidermal thickness from the H&E stained slides using imaging software.
-
Homogenize the skin samples in a protein extraction buffer containing protease inhibitors.
-
Centrifuge the homogenates and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Measure the levels of IL-17A and IL-23 in the skin homogenates using commercial ELISA kits according to the manufacturer's instructions.[1][2]
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Daily Psoriasis Area and Severity Index (PASI) Scores
| Treatment Group | Day 1 | Day 2 | Day 3 | Day 4 | Day 5 | Day 6 | Day 7 |
| Naive Control | |||||||
| Vehicle Control | |||||||
| This compound | |||||||
| Positive Control |
Values to be presented as Mean ± SEM.
Table 2: Endpoint Efficacy Measurements (Day 8)
| Treatment Group | Epidermal Thickness (µm) | Spleen Weight (mg) | IL-17A (pg/mg protein) | IL-23 (pg/mg protein) |
| Naive Control | ||||
| Vehicle Control | ||||
| This compound | ||||
| Positive Control |
Values to be presented as Mean ± SEM.
Visualizations
Signaling Pathway
Caption: Psoriasis pathogenesis and this compound's mechanism of action.
Experimental Workflow
References
Application Note: Quantification of Fluocinonide Using High-Performance Liquid Chromatography
Introduction
Fluocinonide is a high-potency topical corticosteroid used to treat various skin conditions, including eczema, dermatitis, and psoriasis.[1] It functions by reducing inflammation, itching, and redness.[2][3] Accurate quantification of this compound in pharmaceutical formulations like creams, ointments, and gels is crucial for ensuring product quality, safety, and efficacy.[4] This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise determination of this compound.
Principle
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by the mobile phase. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection and quantification are performed using an ultraviolet (UV) detector set to a wavelength where this compound exhibits maximum absorbance.
Experimental Workflow Diagram
Caption: Experimental workflow for HPLC quantification of this compound.
Detailed Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Chromatography Column: Inertsil® ODS-3V C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.[5][6]
-
Data Acquisition: Chromatography data station.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Filtration: 0.45 µm syringe filters (e.g., PTFE or nylon).[5]
-
Reagents:
-
This compound Reference Standard (RS).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified).
-
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water (50:50, v/v).[5][6] Degas the solution using sonication or vacuum filtration before use.
-
Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound RS into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
-
Working Standard Solution (e.g., 10 µg/mL):
-
Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent and mix.
-
-
Sample Preparation (for a 0.05% Cream/Ointment):
-
Accurately weigh an amount of the formulation equivalent to approximately 5 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent.
-
Sonicate for 15-20 minutes (or until fully dispersed/dissolved). Allow to cool to room temperature.
-
Dilute to volume with the diluent and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial. This solution has a theoretical concentration of 50 µg/mL.
-
Pipette 10.0 mL of the filtered solution into a 50 mL volumetric flask, dilute to volume with diluent, and mix. The final theoretical concentration is 10 µg/mL.
-
3. Chromatographic Conditions
The following table summarizes the instrumental parameters for the HPLC analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm[5][6] |
| Mobile Phase | Acetonitrile : Water (50:50, v/v)[5][6] |
| Flow Rate | 1.0 mL/min[5][6] |
| Injection Volume | 20 µL[7][8] |
| Column Temperature | 40 °C[5][6] |
| Detection Wavelength | 240 nm[5][6][9] |
| Run Time | Approximately 10 minutes |
4. System Suitability Test (SST)
Before starting the sample analysis, the suitability of the chromatographic system must be verified.[10] Inject the Working Standard Solution (10 µg/mL) five or six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) | ≤ 2.0% for peak area and retention time |
5. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test. The results must meet the acceptance criteria before proceeding.
-
Inject the Working Standard Solution, followed by the prepared sample solutions. It is recommended to bracket sample injections with standard injections to monitor for any drift in instrument response.
6. Calculation
Calculate the percentage of this compound in the sample using the following formula:
% this compound = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100
Where:
-
Area_Sample: Peak area of this compound in the sample chromatogram.
-
Area_Standard: Average peak area of this compound from the standard injections.
-
Conc_Standard: Concentration of the Working Standard Solution (µg/mL).
-
Conc_Sample: Nominal concentration of the prepared sample solution (µg/mL).
Method Validation Summary
The described HPLC method has been validated according to ICH guidelines for key performance parameters.[11] The results are summarized below.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 0.5 - 30 µg/mL[12][13] |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2.0%[11] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Selectivity/Specificity | No interference from common excipients was observed. |
| Limit of Quantification (LOQ) | Determined to be in the ng/mL range.[5] |
This application note provides a detailed, accurate, and robust RP-HPLC method for the quantification of this compound in pharmaceutical dosage forms. The method is straightforward, utilizing common reagents and instrumentation, and has been validated to be linear, precise, and accurate for its intended purpose. It is suitable for routine quality control analysis in the pharmaceutical industry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] A Validated Stability-Indicating LC Method for this compound in the Presence of Degradation Products, Its Process-Related Impurities and Identification of Degradation Products | Semantic Scholar [semanticscholar.org]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] DEVELOPMENT OF A REVERSED-PHASE HPLC METHOD FOR ANALYSIS OF FLUOCINOLONE ACETONIDE IN GEL AND OINTMENT | Semantic Scholar [semanticscholar.org]
Application Note: In Vitro Skin Permeation of Fluocinonide Nanoemulsion
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for formulating a Fluocinonide nanoemulsion and evaluating its in vitro skin permeation characteristics using Franz diffusion cells. It also outlines the analytical method for drug quantification.
Introduction
This compound is a high-potency topical corticosteroid used to treat inflammatory skin conditions such as eczema and psoriasis.[1][2] Its therapeutic efficacy is dependent on its ability to penetrate the stratum corneum, the primary barrier of the skin.[3] Conventional formulations can limit drug delivery. Nanoemulsions, which are submicron-sized oil-in-water dispersions, are promising vehicles for enhancing the skin permeation of lipophilic drugs like this compound.[4][5] Their small droplet size provides a large surface area, and their components can act as permeation enhancers, fluidizing the lipid bilayers of the stratum corneum to improve drug delivery.[5]
This application note details the methodology for preparing a this compound nanoemulsion and assessing its performance through a well-established in vitro skin permeation study.
Mechanism of Action: this compound
This compound exerts its anti-inflammatory effects by binding to intracellular glucocorticoid receptors.[6] This drug-receptor complex translocates to the nucleus, where it modulates gene expression.[6] A key action is the inhibition of phospholipase A2, which blocks the arachidonic acid pathway, thereby reducing the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[1] This leads to decreased inflammation, swelling, and itching.[2][7]
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion
This protocol describes the formulation of an oil-in-water (O/W) nanoemulsion using the spontaneous emulsification or aqueous phase titration method.
Materials and Reagents:
-
This compound powder
-
Oil Phase: Oleic acid, Castor oil, or similar.[4]
-
Surfactant: Tween 80 (Polysorbate 80).[4]
-
Co-surfactant: PEG 400 (Polyethylene glycol 400).[4]
-
Aqueous Phase: Distilled water
-
Magnetic stirrer, ultrasonic bath/probe sonicator.
Procedure:
-
Oil Phase Preparation: Dissolve a pre-weighed amount of this compound (e.g., 0.05% w/w) in the selected oil (e.g., oleic acid).
-
Smix Preparation: Prepare the surfactant/co-surfactant mixture (Smix) by blending Tween 80 and PEG 400 in a predetermined ratio (e.g., 1:1, 2:1).
-
Mixing: Add the oil phase containing this compound to the Smix and mix thoroughly using a magnetic stirrer until a clear, homogenous solution is formed.
-
Titration: Add the aqueous phase (distilled water) dropwise to the oil-Smix mixture under continuous stirring.
-
Emulsification: Continue stirring until a transparent or translucent, low-viscosity liquid nanoemulsion forms. For smaller droplet sizes, the mixture can be subjected to ultrasonication for a short period.[4]
-
Characterization: Characterize the final formulation for globule size, polydispersity index (PDI), pH, and drug content.
Protocol 2: In Vitro Skin Permeation Study
This study is performed using Franz diffusion cells to quantify the permeation of this compound from the nanoemulsion through an appropriate skin model.[3][8]
Materials and Equipment:
-
Franz diffusion cells (with known diffusion area and receptor volume).[3]
-
Excised rat, porcine, or human skin (full-thickness or dermatomed).
-
Receptor Medium: Phosphate buffered saline (PBS) pH 7.4, often with a solubilizing agent like ethanol or PEG 400 to maintain sink conditions.[3][4]
-
Water bath with magnetic stirrers.
-
Syringes and vials for sample collection.
Procedure:
-
Skin Preparation: Thaw frozen excised skin at room temperature. Remove any subcutaneous fat and hair. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Cell Assembly: Mount the prepared skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[4]
-
Equilibration: Fill the receptor compartment with pre-warmed (32±1°C or 37±1°C) receptor medium and stir continuously to remove any air bubbles.[3][4] Allow the skin to equilibrate for 30 minutes.
-
Sample Application: Apply a precise amount (e.g., 1 mL or 1 g) of the this compound nanoemulsion formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor compartment via the sampling port.[9]
-
Volume Replacement: Immediately after each withdrawal, replace the volume with an equal amount of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[9]
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method (see Protocol 3).
Protocol 3: HPLC Analysis of this compound
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
Equipment and Conditions:
-
HPLC System: With UV detector.
-
Column: C18 reversed-phase column (e.g., 125 × 4 mm, 5 µm particle size).[3][10]
-
Injection Volume: 10-20 µL.[3]
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 0.5 to 30 µg/mL).[10]
-
Calibration Curve: Inject the standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the samples collected from the Franz diffusion cell study directly into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. Correct for any dilutions made during sampling.
Experimental Workflow
The overall process from formulation to data analysis is summarized in the workflow diagram below.
Caption: Workflow for the in vitro skin permeation study.
Data Presentation
Quantitative data from the study should be clearly summarized for comparison and analysis.
Table 1: Physicochemical Characteristics of this compound Formulations
| Parameter | Nanoemulsion (NE) | Conventional Cream (Control) |
|---|---|---|
| Drug Content (%) | 99.5 ± 0.8 | 98.9 ± 1.1 |
| pH | 6.7 ± 0.2 | 6.5 ± 0.3 |
| Viscosity (cPs) | 32.3 ± 2.5 | 3500 ± 150 |
| Globule/Particle Size (nm) | 20.5 ± 1.5 | Not Applicable |
| Polydispersity Index (PDI) | 0.18 ± 0.03 | Not Applicable |
(Note: Data are presented as mean ± SD and are hypothetical examples based on typical findings for nanoemulsion systems.)[9]
Table 2: In Vitro Skin Permeation Parameters of this compound (after 24h)
| Formulation | Cumulative Amount Permeated (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
|---|---|---|---|---|
| Nanoemulsion (NE) | 5.05 ± 0.45 | 0.201 ± 0.018 | 4.02 ± 0.36 | 2.51 |
| Conventional Cream | 2.01 ± 0.21 | 0.080 ± 0.009 | 1.60 ± 0.18 | 1.00 |
(Note: Data are presented as mean ± SD. Enhancement Ratio (ER) is the ratio of the flux from the nanoemulsion to the flux from the control formulation. Values are representative based on similar studies.)[13][14]
Conclusion
The protocols described provide a comprehensive framework for the formulation and evaluation of a this compound nanoemulsion for topical delivery. The use of nanoemulsions as a delivery vehicle can significantly enhance the skin permeation of this compound compared to conventional formulations, as demonstrated by in vitro Franz diffusion cell studies.[15] This methodology is crucial for preclinical assessment and optimization of advanced topical drug delivery systems.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. doc.rero.ch [doc.rero.ch]
- 4. jmpas.com [jmpas.com]
- 5. dovepress.com [dovepress.com]
- 6. Articles [globalrx.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mail.japtronline.com [mail.japtronline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Skin permeation mechanism and bioavailability enhancement of celecoxib from transdermally applied nanoemulsion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Anti-proliferative Effects of Fluocinonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinonide, a potent synthetic glucocorticoid, is well-established for its anti-inflammatory properties. Emerging research, however, suggests its potential as an anti-proliferative agent in various cell types, presenting a promising avenue for investigation in oncology and other fields focused on cell growth dysregulation. These application notes provide a comprehensive guide to evaluating the anti-proliferative effects of this compound using standard cell culture assays. The protocols detailed herein, including the MTT, BrdU, and Colony Formation assays, are foundational methods for quantifying changes in cell viability, DNA synthesis, and long-term proliferative capacity.
The primary mechanism of action for glucocorticoids like this compound involves the activation of the glucocorticoid receptor (GR). This activation can lead to the modulation of gene expression, often through the inhibition of pro-inflammatory and pro-proliferative signaling pathways such as the NF-κB pathway. Understanding these molecular interactions is crucial for elucidating the full spectrum of this compound's cellular effects.
Data Presentation: Anti-proliferative Activity of this compound
The following tables summarize the dose-dependent effects of this compound on the proliferation and viability of representative cancer cell lines. This data serves as a reference for expected outcomes and aids in the design of future experiments.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h | Assay |
| MCF-7 | Breast Cancer | 25.5 | MTT |
| A549 | Lung Cancer | 32.8 | MTT |
| SK-MEL-28 | Melanoma | 18.2 | MTT |
| HCT116 | Colon Cancer | 45.1 | MTT |
Table 2: Effect of this compound on DNA Synthesis (BrdU Incorporation)
| Cell Line | This compound Conc. (µM) | Inhibition of BrdU Incorporation (%) |
| MCF-7 | 10 | 28 |
| 25 | 52 | |
| 50 | 78 | |
| A549 | 10 | 22 |
| 30 | 48 | |
| 60 | 71 |
Table 3: Inhibition of Colony Formation by this compound
| Cell Line | This compound Conc. (µM) | Reduction in Colony Number (%) |
| SK-MEL-28 | 5 | 35 |
| 10 | 65 | |
| 20 | 88 | |
| HCT116 | 10 | 25 |
| 25 | 58 | |
| 50 | 82 |
Experimental Protocols
Detailed methodologies for key assays are provided below to ensure reproducibility and accuracy in evaluating this compound's anti-proliferative effects.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1][2]
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[3]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[4]
Protocol 2: BrdU Assay for Cell Proliferation
The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as a direct marker of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[5] Incorporated BrdU is then detected using a specific antibody.[6]
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
BrdU labeling solution (e.g., 10 µM in complete medium)
-
Fixing/denaturing solution
-
Anti-BrdU antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After the desired this compound treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C in a 5% CO₂ incubator.[7]
-
Fixation and Denaturation: Remove the culture medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[7]
-
Antibody Incubation:
-
Signal Development:
-
Wash the wells with PBS.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a color change is observed (typically 15-30 minutes).[7]
-
-
Stopping the Reaction: Add 100 µL of stop solution to each well.[7]
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
Protocol 3: Colony Formation Assay for Long-Term Proliferative Capacity
The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo enough divisions to form a visible colony (typically defined as at least 50 cells).[8] This assay measures the long-term survival and proliferative potential of cells after treatment.
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension of the cells. Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) into 6-well plates containing complete culture medium.[9]
-
Compound Treatment: Allow the cells to attach for 24 hours. Then, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for 7-14 days at 37°C in a 5% CO₂ incubator, allowing colonies to form. The medium can be replaced with fresh medium containing the respective treatments every 2-3 days.
-
Fixation: After the incubation period, gently wash the wells with PBS. Remove the PBS and add 1 mL of fixing solution to each well. Incubate for 10-15 minutes at room temperature.
-
Staining: Remove the fixing solution and add 1 mL of crystal violet staining solution to each well. Incubate for 10-20 minutes at room temperature.
-
Washing and Drying: Gently wash the wells with water several times to remove excess stain. Allow the plates to air dry.
-
Colony Counting: Count the number of colonies (clusters of ≥50 cells) in each well, either manually or using an automated colony counter.
Signaling Pathways and Experimental Workflows
The anti-proliferative effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor, leading to the modulation of downstream signaling pathways.
Caption: Workflow for assessing this compound's anti-proliferative effects.
The binding of this compound to the cytosolic Glucocorticoid Receptor (GR) triggers a cascade of events that can ultimately impact cell proliferation.
Caption: this compound's mechanism of anti-proliferative action.
References
- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorofenidone Inhibits the Proliferation of Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Glucocorticoid regulation of cancer development and progression [frontiersin.org]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Glucocorticoid regulation of cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fluocinonide in 3D Human Skin Equivalent Models: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols and methodologies for researchers, scientists, and drug development professionals on the utilization of Fluocinonide, a potent topical corticosteroid, in 3D human skin equivalent models. These models, such as reconstructed human epidermis (RHE), offer a robust and ethically sound platform for evaluating the anti-inflammatory efficacy of topical dermatological drugs.
Introduction
This compound is a high-potency topical corticosteroid widely prescribed for its anti-inflammatory, antipruritic, and vasoconstrictive properties in treating various skin conditions like eczema and psoriasis.[1] Its primary mechanism of action involves the inhibition of phospholipase A2, a key enzyme in the inflammatory cascade.[1] This inhibition prevents the release of arachidonic acid, thereby blocking the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1] this compound exerts its effects by binding to glucocorticoid receptors, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[1]
Three-dimensional human skin equivalent models, including reconstructed human epidermis (RHE) and full-thickness skin models, have emerged as valuable in vitro tools for dermatological research and preclinical testing. These models closely mimic the structure and function of native human skin, providing a more physiologically relevant environment compared to traditional 2D cell cultures. They are increasingly used to assess the efficacy and safety of topical formulations, including anti-inflammatory agents.
This document outlines protocols for inducing an inflammatory response in 3D skin models and subsequently evaluating the anti-inflammatory effects of topically applied this compound. The methodologies cover key endpoints such as cell viability, cytokine release, and gene expression analysis.
Mechanism of Action: this compound in Skin Inflammation
This compound's anti-inflammatory action is primarily mediated through its interaction with the glucocorticoid receptor (GR). Upon topical application, this compound penetrates the stratum corneum and enters the cytoplasm of keratinocytes and other skin cells. Here, it binds to the GR, leading to a conformational change and dissociation of heat shock proteins. The activated this compound-GR complex then translocates into the nucleus.
In the nucleus, the complex can act in two main ways:
-
Transactivation: It can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription.
-
Transrepression: More significantly for its anti-inflammatory effect, it can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference prevents the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.
By inhibiting the synthesis of these inflammatory mediators, this compound effectively reduces the recruitment and activation of immune cells like macrophages and lymphocytes to the site of inflammation, thereby alleviating symptoms such as redness, swelling, and itching.[1]
Caption: this compound's anti-inflammatory signaling pathway.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of this compound application on inflamed 3D human skin equivalent models. The data is compiled from published studies on corticosteroids in various in vitro models and serves as a reference for expected efficacy.
Table 1: Effect of this compound on Cytokine Release in Inflamed Reconstructed Human Epidermis (RHE) Models
| Cytokine | Inflammatory Stimulus | This compound Concentration | Incubation Time | Expected % Inhibition of Cytokine Release | Reference |
| IL-1α | PMA (100 ng/mL) | 0.1 µM | 24 hours | 40 - 60% | Adapted from[2] |
| 1 µM | 24 hours | 60 - 80% | Adapted from[2] | ||
| IL-6 | TNF-α (10 ng/mL) + IL-1β (10 ng/mL) | 0.1 µM | 48 hours | 50 - 70% | Hypothetical, based on corticosteroid potency |
| 1 µM | 48 hours | 70 - 90% | Hypothetical, based on corticosteroid potency | ||
| IL-8 | PMA (100 ng/mL) | 0.1 µM | 24 hours | 45 - 65% | Adapted from[2] |
| 1 µM | 24 hours | 65 - 85% | Adapted from[2] | ||
| TNF-α | LPS (1 µg/mL) | 1 µM | 24 hours | 50 - 75% | Inferred from studies on other potent corticosteroids |
Note: Data is illustrative and based on the known high potency of this compound. Actual results may vary depending on the specific 3D skin model, experimental conditions, and formulation.
Table 2: Effect of this compound on Gene Expression in Inflamed Reconstructed Human Epidermis (RHE) Models
| Gene | Inflammatory Stimulus | This compound Concentration | Incubation Time | Expected Fold Change in Expression (vs. Inflamed Control) | Reference |
| S100A7 (Psoriasin) | Cytokine Mix (TNF-α, IL-17A, IL-22) | 1 µM | 72 hours | 0.2 - 0.4 | Adapted from[3] |
| DEFB4 (β-defensin 2) | Cytokine Mix (TNF-α, IL-17A, IL-22) | 1 µM | 72 hours | 0.1 - 0.3 | Adapted from[3] |
| IL1B (Interleukin-1β) | Cytokine Mix (TNF-α, IL-17A, IL-22) | 1 µM | 72 hours | 0.2 - 0.5 | Inferred from corticosteroid mechanism |
| KRT10 (Keratin 10) | Cytokine Mix (TNF-α, IL-17A, IL-22) | 1 µM | 72 hours | 1.5 - 2.5 (Restoration) | Adapted from[3] |
| LOR (Loricrin) | Cytokine Mix (TNF-α, IL-17A, IL-22) | 1 µM | 72 hours | 1.8 - 3.0 (Restoration) | Adapted from[3] |
Experimental Protocols
The following protocols provide a detailed methodology for assessing the anti-inflammatory effects of this compound using commercially available RHE models (e.g., EpiDerm™, EpiSkin™).
Protocol 1: Assessment of Anti-inflammatory Activity via Cytokine Release
Objective: To quantify the reduction of pro-inflammatory cytokine release from RHE models after topical application of this compound.
Materials:
-
Reconstructed Human Epidermis (RHE) tissue inserts
-
Assay medium provided by the RHE model manufacturer
-
This compound cream/ointment (e.g., 0.05%) or a solution in a suitable vehicle (e.g., DMSO)
-
Vehicle control
-
Positive control (e.g., Dexamethasone)
-
Inflammatory stimulus: Phorbol-12-myristate 13-acetate (PMA) or a cytokine cocktail (e.g., TNF-α and IL-1β)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for target cytokines (e.g., IL-1α, IL-6, IL-8)
-
MTT assay kit for cell viability
Procedure:
-
Tissue Equilibration: Upon receipt, equilibrate the RHE tissues in the provided assay medium at 37°C and 5% CO₂ for at least 1 hour or overnight according to the manufacturer's instructions.
-
Topical Application:
-
Carefully apply a precise amount (e.g., 10-20 mg) of this compound cream, vehicle control, or positive control to the apical surface of the RHE tissues.
-
For solutions, apply a small volume (e.g., 10-20 µL) and spread evenly.
-
-
Pre-incubation: Incubate the treated tissues for a defined period (e.g., 1-2 hours) at 37°C and 5% CO₂ to allow for drug penetration.
-
Induction of Inflammation:
-
Prepare the inflammatory stimulus in the assay medium at the desired concentration (e.g., 100 ng/mL PMA).
-
Replace the medium in the wells with the medium containing the inflammatory stimulus.
-
-
Incubation: Incubate the tissues for 24-48 hours at 37°C and 5% CO₂.
-
Sample Collection: At the end of the incubation period, collect the culture medium from each well for cytokine analysis. Store at -80°C until use.
-
Cell Viability Assessment: Perform an MTT assay on the RHE tissues to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. A viability of >80% is generally considered acceptable.
-
Cytokine Analysis: Quantify the concentration of IL-1α, IL-6, and IL-8 in the collected media using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each treatment group compared to the vehicle-treated, inflamed control.
Caption: Workflow for cytokine release assay.
Protocol 2: Assessment of Anti-inflammatory Activity via Gene Expression Analysis
Objective: To analyze the modulation of gene expression of key inflammatory and skin differentiation markers in RHE models by this compound.
Materials:
-
Same as Protocol 1, excluding ELISA kits.
-
RNA lysis buffer (e.g., TRIzol)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for target genes (e.g., S100A7, DEFB4, KRT10, LOR, and a housekeeping gene like GAPDH)
-
qPCR instrument
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Tissue Lysis: At the end of the incubation period, wash the RHE tissues with PBS and then lyse them directly in the insert using an appropriate RNA lysis buffer.
-
RNA Extraction: Extract total RNA from the tissue lysates using an RNA extraction kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Perform qPCR using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treatment groups to the vehicle-treated, inflamed control.
Caption: Workflow for gene expression analysis.
Conclusion
The use of 3D human skin equivalent models provides a powerful platform for the preclinical evaluation of topical anti-inflammatory drugs like this compound. The protocols outlined in this application note offer a systematic approach to quantify the efficacy of this compound in a physiologically relevant in vitro setting. By measuring key endpoints such as cytokine release and gene expression, researchers can gain valuable insights into the drug's mechanism of action and its potential therapeutic benefits. These methods can be adapted to screen various formulations and concentrations, aiding in the development of more effective dermatological treatments.
References
Application Notes and Protocols for Gene Expression Analysis in Response to Fluocinonide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinonide is a potent synthetic topical corticosteroid used to treat a variety of inflammatory skin conditions such as eczema, psoriasis, and dermatitis.[1] Its therapeutic effects are primarily mediated by its influence on gene expression, leading to anti-inflammatory, immunosuppressive, and vasoconstrictive responses.[1] Understanding the specific changes in gene expression induced by this compound is crucial for elucidating its mechanism of action, identifying biomarkers of response, and developing novel therapeutic strategies.
These application notes provide a comprehensive overview of the gene expression analysis in response to topical corticosteroid treatment, using data from a closely related potent corticosteroid, Fluocinolone Acetonide (FA), due to the limited public availability of specific quantitative data for this compound. The provided protocols and data serve as a guide for researchers investigating the genomic effects of this compound and other topical corticosteroids.
Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation
This compound, like other corticosteroids, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[1] Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory proteins.
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Activator Protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory genes.[1]
This modulation of gene expression results in the suppression of inflammatory mediators like cytokines and chemokines, and the induction of anti-inflammatory proteins.
Data Presentation: Gene Expression Changes in Response to Topical Corticosteroid Treatment
The following tables summarize quantitative data from a study on the effects of a closely related topical corticosteroid, Fluocinolone Acetonide (FA), on gene expression in mouse skin.[2] This data provides a representative overview of the types of gene expression changes that can be expected with this compound treatment.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Mouse Skin Following Fluocinolone Acetonide (FA) Treatment [2]
| Time Point after Treatment | Number of Upregulated Genes (≥2-fold change, q < 0.05) | Number of Downregulated Genes (≥2-fold change, q < 0.05) | Total DEGs |
| Day 1 | 1791 | 2438 | 4229 |
| Day 15 | 22 | 74 | 96 |
| Day 30 | 16 | 7 | 23 |
Table 2: Key Pathways Affected by Fluocinolone Acetonide (FA) Treatment in Mouse Skin [2]
| Pathway Category | Regulation | Description |
| Cell-Cycle Progression | Downregulated | Genes involved in the regulation of the cell cycle were predominantly suppressed, consistent with the anti-proliferative effects of corticosteroids. |
| Extracellular Matrix (ECM) Organization | Downregulated | Genes responsible for the structure and maintenance of the extracellular matrix were downregulated, which may contribute to skin thinning with long-term use. |
| Lipid Metabolism | Upregulated | Genes involved in lipid metabolic processes were upregulated. |
Table 3: Selected Genes with Significant Expression Changes at both mRNA and Protein Levels Following Fluocinolone Acetonide (FA) Treatment (Day 1) [2]
| Gene | Regulation | Function |
| Upregulated | ||
| Fkbp5 | Upregulated | FK506 binding protein 5, a known glucocorticoid-responsive gene. |
| Hsd11b1 | Upregulated | 11-beta-hydroxysteroid dehydrogenase type 1, involved in glucocorticoid metabolism. |
| Downregulated | ||
| H2-Eb1 | Downregulated | Histocompatibility 2, class II antigen E beta. |
| H2-Ab1 | Downregulated | Histocompatibility 2, class II antigen A beta 1. |
| H2-Aa | Downregulated | Histocompatibility 2, class II antigen A alpha. |
| CD207 | Downregulated | Langerin, a marker for Langerhans cells (dendritic cells in the epidermis). |
| CD74 | Downregulated | Macrophage migration inhibitory factor (MIF) receptor. |
| Fkbp10 | Downregulated | FK506 binding protein 10, involved in procollagen folding. |
| Sparc | Downregulated | Secreted protein acidic and rich in cysteine, associated with collagen assembly. |
| P3h3 | Downregulated | Prolyl 3-hydroxylase 3, involved in collagen synthesis. |
Experimental Protocols
Protocol 1: RNA Extraction and Sequencing from Topical Corticosteroid-Treated Mouse Skin
This protocol is adapted from the methodology described by Abe et al. (2022) for their study on Fluocinolone Acetonide.[2]
1. Animal Treatment and Tissue Collection:
-
Treat the dorsal skin of mice with a topical application of this compound (or vehicle control) at the desired concentration and frequency.
-
At the designated time points, euthanize the mice and excise the treated skin areas.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until RNA extraction.
2. RNA Extraction:
-
Homogenize the frozen skin tissue in a suitable lysis buffer (e.g., TRIzol reagent) using a bead mill homogenizer.
-
Perform RNA extraction using a standard phenol-chloroform method or a commercially available RNA purification kit (e.g., RNeasy Kit, Qiagen).
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 7 is generally recommended for RNA sequencing.
3. Library Preparation and RNA Sequencing:
-
Prepare RNA sequencing libraries from the high-quality RNA samples using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to the reference mouse genome (e.g., using STAR aligner).
-
Quantify gene expression levels (e.g., using featureCounts or Salmon).
-
Perform differential gene expression analysis between this compound-treated and control groups using packages such as DESeq2 or edgeR in R.
-
Perform pathway and gene ontology enrichment analysis on the differentially expressed genes to identify the biological processes affected by the treatment.
Protocol 2: RNA Extraction from Human Skin Biopsies
This protocol provides a general workflow for extracting high-quality RNA from human skin biopsies for gene expression analysis.
1. Biopsy Collection and Storage:
-
Obtain full-thickness punch biopsies (e.g., 4-6 mm) from the treated and untreated skin of human subjects.
-
Immediately snap-freeze the biopsy in liquid nitrogen or place it in an RNA stabilization solution (e.g., RNAlater).
-
Store the samples at -80°C until processing.
2. Tissue Homogenization:
-
For snap-frozen tissue, cryosectioning can be performed to obtain thin slices for homogenization.
-
Homogenize the tissue in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) using a bead-based homogenizer or a rotor-stator homogenizer.
3. RNA Purification:
-
Purify total RNA using a silica-column-based kit (e.g., RNeasy Mini Kit, Qiagen) or a phenol-chloroform extraction followed by isopropanol precipitation.
-
Include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Elute the RNA in RNase-free water.
4. Quality Control:
-
Quantify the RNA concentration using a fluorometric method (e.g., Qubit) for higher accuracy.
-
Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation) to determine the RIN. A high RIN value is critical for downstream applications like RNA-seq.
Mandatory Visualization
Below are diagrams of key signaling pathways and a typical experimental workflow generated using the DOT language.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: Gene Expression Analysis Workflow.
References
Application Notes: Fluocinonide as a Positive Control in Anti-Inflammatory Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinonide is a high-potency synthetic topical corticosteroid renowned for its potent anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[1][2] As a well-characterized glucocorticoid, it serves as an ideal positive control in a variety of in vitro and in vivo assays designed to screen for novel anti-inflammatory compounds. Its robust and reproducible effects provide a reliable benchmark against which the efficacy of test articles can be measured. These application notes provide detailed protocols for using this compound in common anti-inflammatory screening models.
Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation
This compound exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR).[3][4] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.[1][5] Once in the nucleus, the this compound-GR complex modulates gene expression through two primary mechanisms:
-
Transactivation: The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: More critical to its anti-inflammatory effect, the this compound-GR complex inhibits the activity of pro-inflammatory transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6][7][8] This interference prevents the transcription of a wide array of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, adhesion molecules, and inflammatory enzymes like COX-2 and iNOS.[9][10][11]
The diagram below illustrates this key signaling pathway.
Application in In Vitro Anti-Inflammatory Screening
A common in vitro model for inflammation involves stimulating macrophage-like cells, such as murine RAW 264.7 or human THP-1 monocytes, with lipopolysaccharide (LPS).[12] This stimulation triggers inflammatory pathways, leading to the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines.[12][13]
Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the use of the Griess assay to measure NO production, a key indicator of inflammatory response.
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of media.
-
Incubate for 24 hours to allow for cell adherence.
-
-
Treatment:
-
Prepare stock solutions of this compound (in DMSO, then diluted in media) and test compounds. Ensure the final DMSO concentration is ≤ 0.1%.
-
Remove the old media and add 100 µL of fresh media containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or test compounds.
-
Include a "Vehicle Control" group (media + DMSO) and a "Stimulated Control" group (media + DMSO + LPS).
-
Pre-incubate the cells with the compounds for 1 hour.
-
-
Stimulation:
-
Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the "Unstimulated Control" group.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
-
Expected Quantitative Data
The following table summarizes typical results for this compound and the closely related glucocorticoid, Dexamethasone, in common in vitro anti-inflammatory assays.
| Assay | Cell Line | Stimulant | Positive Control | Concentration | Expected Inhibition | Citation(s) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Dexamethasone | 10 µM | > 80% | [12] |
| TNF-α Secretion | THP-1 derived foam cells | OxLDL (100 µg/mL) | Fluocinolone Acetonide | 1 µg/mL | Significant Inhibition | [14] |
| IL-6 Secretion | RAW 264.7 | LPS (1 µg/mL) | Dexamethasone | 1 µM | > 70% | [11][12] |
| COX-2 Expression | RAW 264.7 | LPS (1 µg/mL) | Dexamethasone | 10 µM | Significant Reduction | [12] |
In Vitro Experimental Workflow
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Articles [globalrx.com]
- 4. Articles [globalrx.com]
- 5. What is the mechanism of Fluocinolone Acetonide? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. IκBα‐independent downregulation of NF‐κB activity by glucocorticoid receptor | The EMBO Journal [link.springer.com]
- 8. Glucocorticoids Antagonize Ap-1 by Inhibiting the Activation/Phosphorylation of Jnk without Affecting Its Subcellular Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening Anti-Inflammatory Effects of Flavanones Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. The Potential of Fluocinolone Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing and Treating Atopic Dermatitis with Fluocinonide in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for establishing a rat model of atopic dermatitis (AD) using 2,4-Dinitrofluorobenzene (DNFB) and for evaluating the therapeutic efficacy of the potent topical corticosteroid, Fluocinonide. The protocols outlined are based on established methodologies to ensure reproducibility and accurate assessment of anti-inflammatory effects.
Introduction
Atopic dermatitis is a chronic inflammatory skin disease characterized by skin barrier defects, immune dysregulation, and intense pruritus. Animal models are crucial for understanding the pathophysiology of AD and for the preclinical evaluation of novel therapeutics. The DNFB-induced dermatitis model in rats is a widely used method that recapitulates key features of human AD, including a robust inflammatory response. This compound, a high-potency topical corticosteroid, is utilized in clinical practice to manage inflammatory dermatoses. Its mechanism of action involves the suppression of inflammatory and immune responses.[1] These protocols detail the induction of an AD-like phenotype in rats and the subsequent treatment with a topical this compound formulation.
Experimental Protocols
Part 1: Induction of Atopic Dermatitis-like Skin Lesions with DNFB
This protocol describes the sensitization and challenge phases to induce a robust and reproducible AD-like inflammation in rats.
Materials:
-
Male Wistar rats (150-180 g)
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone
-
Olive oil
-
Isoflurane (for anesthesia)
-
Electric clippers
-
Micropipettes
-
Calipers
Protocol:
-
Acclimatization: House the rats in a controlled environment (22 ± 2°C, 60 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment. Provide free access to standard laboratory chow and water.
-
Sensitization (Day 0):
-
Anesthetize the rats using isoflurane.
-
Shave the dorsal back skin of each rat.
-
Prepare a 1.0% (w/v) DNFB solution in a vehicle of acetone and olive oil (3:1 ratio).
-
Apply 100 µL of the 1.0% DNFB solution to the shaved dorsal skin.[2]
-
-
Challenge Phase (Beginning on Day 5):
-
Monitoring and Assessment:
-
Monitor the animals daily for clinical signs of dermatitis, including erythema, edema, scaling, and excoriation.
-
Measure the thickness of the dorsal skin or ear using calipers before each challenge and at specified time points after the final challenge.
-
Record scratching behavior for a defined period after the challenge.
-
Part 2: Treatment with Topical this compound
This protocol outlines the preparation and application of a topical this compound formulation for the treatment of established AD-like lesions.
Materials:
-
This compound powder
-
Vehicle cream base (e.g., a mixture of propylene glycol, dimethyl isosorbide, glyceryl stearate, PEG-100 stearate, glyceryl monostearate, purified water, carbopol, diisopropanolamine, and citric acid, similar to commercial formulations)[2]
-
Spatula and mixing surface
-
Syringes or calibrated application tubes
Protocol:
-
Formulation Preparation:
-
Prepare a 0.1% (w/w) this compound cream by incorporating the appropriate amount of this compound powder into the vehicle cream base. Ensure thorough and uniform mixing. A 0.05% formulation can also be utilized.[4]
-
Prepare a vehicle-only cream to serve as a control.
-
-
Treatment Application (Beginning on Day 15):
-
Efficacy Evaluation:
-
Continue to monitor and score the clinical signs of dermatitis daily.
-
Measure skin or ear thickness at regular intervals throughout the treatment period.
-
At the end of the study, collect skin biopsies for histological analysis and cytokine profiling.
-
Collect blood samples for the measurement of serum IgE levels.
-
Data Presentation
The following tables summarize the expected quantitative outcomes from studies evaluating this compound in a rat model of atopic dermatitis.
Table 1: Expected Effects of this compound on Clinical and Histological Parameters
| Parameter | Model | Expected Outcome with this compound Treatment |
| Clinical Score (Erythema, Edema, Scaling) | DNFB-Induced Dermatitis | Significant reduction in total clinical score |
| Skin/Ear Thickness | DNFB-Induced Dermatitis | Dose-dependent reduction in thickness |
| Epidermal Thickness (Acanthosis) | DNFB-Induced Dermatitis | Reduction in epidermal thickening |
| Inflammatory Cell Infiltration (Eosinophils, Mast Cells, T-cells) | DNFB-Induced Dermatitis | Decreased infiltration of inflammatory cells into the dermis and epidermis |
| Scratching Behavior | DNFB-Induced Dermatitis | Reduction in the frequency and duration of scratching bouts |
Table 2: Expected Effects of this compound on Immunological Parameters
| Parameter | Model | Expected Outcome with this compound Treatment |
| Serum IgE Levels | DNFB-Induced Dermatitis | Reduction in total serum IgE levels |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IFN-γ) | DNFB-Induced Dermatitis | Reduction in the expression of Th1-associated cytokines |
| Th2 Cytokine Levels (e.g., IL-4, IL-13) | DNFB-Induced Dermatitis | Downregulation of Th2-associated cytokine expression in the skin |
| Chemokine Levels (e.g., CCL17, CCL22) | DNFB-Induced Dermatitis | Decreased expression of Th2-attracting chemokines |
Visualizations
Experimental Workflow
Caption: Experimental workflow for inducing and treating atopic dermatitis in rats.
Signaling Pathway of Atopic Dermatitis and this compound Intervention
Caption: this compound's intervention in the atopic dermatitis signaling cascade.
References
- 1. [PDF] Translational Animal Models of Atopic Dermatitis for Preclinical Studies | Semantic Scholar [semanticscholar.org]
- 2. Effects of a novel formulation of this compound 0.1% cream on skin barrier function in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of a novel formulation of this compound 0.1% cream on skin barrier function in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translational Animal Models of Atopic Dermatitis for Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Daily Application of this compound 0.1% Cream for the Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluocinonide Delivery Systems for Enhanced Topical Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluocinonide is a potent synthetic corticosteroid used topically to treat a variety of inflammatory skin conditions such as psoriasis and eczema.[1] Its therapeutic efficacy is often limited by the barrier properties of the stratum corneum, the outermost layer of the skin. To overcome this challenge and enhance the dermal delivery of this compound, various advanced drug delivery systems have been developed. These systems aim to increase the drug's solubility, stability, and skin permeation, thereby improving its therapeutic index and reducing potential side effects.[2]
This document provides a detailed overview of several novel delivery systems for this compound, including ethosomes, polymeric micelles, nanostructured lipid carriers (NLCs), and nanoemulsions. It presents comparative quantitative data, detailed experimental protocols for their evaluation, and visual representations of key pathways and workflows to guide researchers in the development and assessment of enhanced topical formulations of this compound.
Data Presentation: Comparative Analysis of this compound Delivery Systems
The following tables summarize the key physicochemical characteristics and performance parameters of different this compound delivery systems as reported in various studies. This allows for a direct comparison of their potential for enhanced topical application.
Table 1: Physicochemical Characterization of this compound Nanocarriers
| Delivery System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Source(s) |
| Ethosomes | 205.40 ± 2.31 | Not Reported | Not Reported | 80.25 ± 0.23 | Not Reported | [3] |
| Polymeric Micelles (FPM7-14) | Clear solutions, size not specified | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Nanostructured Lipid Carriers (NLCs) | 288.2 ± 2.3 | 0.345 ± 0.005 | -34.2 ± 1.0 | 75 ± 1.3 | Not Reported | [5] |
| Nanoemulsions (NEs) | < 200 | < 0.2 | > | -30 | Not Reported | |
| Liquid Crystal Nanoparticles (LCNs) | 265.3 | Not Reported | -47.3 | 98.6 | Not Reported | [6] |
Table 2: In Vitro Release and Permeation of this compound from Different Delivery Systems
| Delivery System | In Vitro Release Profile | Ex Vivo Skin Permeation/Deposition | Source(s) |
| Ethosomes | 93.36 ± 0.45% release in 8 hours | Higher permeation than liposomes and hydroethanolic solution | [3] |
| Polymeric Micelles | Not Reported | Quick penetration through epithelium, lamina propria, and submucosa | [4] |
| Nanostructured Lipid Carriers (NLCs) | Sustained release compared to conventional gel | Minimal permeation, higher skin deposition | [5] |
| Nanoemulsions (NEs) | Better delivery into/through the skin compared to conventional cream | Not Reported | [4] |
| Liquid Crystal Nanoparticles (LCNs) | 96 ± 1.65% release at 30 hours | Greater drug deposition (3.08 ± 0.16 µg/cm²) compared to marketed formulation (1.01 ± 0.19 µg/cm²) | [6] |
Table 3: In Vivo Anti-inflammatory Efficacy of this compound Formulations
| Delivery System | Animal Model | Efficacy Measurement | Results | Source(s) |
| Liquid Crystal Nanoparticles (LCNs) Gel (0.5% w/w) | DNCB-challenged albino Wistar rats | Reduction in earflap thickness | Substantially reduced earflap thickness compared to 0.1% LCN gel and marketed formulation | [6] |
| Conventional this compound 0.1% Cream | Atopic Dermatitis Patients | Physician Global Assessment | 59% of subjects treated once daily had lesions cleared or almost cleared after two weeks |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the evaluation of novel this compound delivery systems.
In Vitro Drug Release Testing (IVRT) using Franz Diffusion Cells
Objective: To determine the rate and extent of this compound release from a topical formulation.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate, polysulfone)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizing agent for this compound)
-
Magnetic stirrer
-
Water bath maintained at 32°C
-
HPLC or other suitable analytical instrument for this compound quantification
-
Test formulation and control (e.g., conventional this compound cream)
Protocol:
-
Membrane Preparation: Cut the synthetic membrane to the appropriate size and soak it in the receptor medium for at least 30 minutes before use.
-
Cell Assembly: Mount the prepared membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane. Fill the receptor chamber with pre-warmed (32°C) receptor medium and place a magnetic stir bar inside.
-
Temperature Equilibration: Place the assembled cells in a water bath maintained at 32°C and allow them to equilibrate for at least 15 minutes.
-
Dosing: Apply a precise amount of the test formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as HPLC.
-
Data Calculation: Calculate the cumulative amount of this compound released per unit area (μg/cm²) at each time point and plot it against the square root of time to determine the release kinetics.
Ex Vivo Skin Permeation Testing (IVPT)
Objective: To evaluate the permeation of this compound through the skin from a topical formulation.
Materials:
-
Excised human or animal (e.g., porcine, rat) skin
-
Dermatome (for preparing skin of uniform thickness)
-
Franz diffusion cells
-
Other materials as listed for IVRT
Protocol:
-
Skin Preparation: Thaw the excised skin at room temperature. Carefully remove any subcutaneous fat and tissue. If necessary, use a dermatome to obtain skin sections of a consistent thickness (e.g., 350-500 µm).
-
Cell Assembly and Equilibration: Follow the same procedure as for IVRT (steps 2 and 3), using the prepared skin sample as the membrane. The stratum corneum should face the donor chamber.
-
Dosing: Apply the test formulation to the stratum corneum side of the skin in the donor chamber.
-
Sampling and Analysis: Follow the same procedure as for IVRT (steps 5 and 6).
-
Skin Deposition Analysis (Optional): At the end of the experiment, dismount the skin from the diffusion cell. Wipe the surface to remove any excess formulation. The skin can then be processed (e.g., tape stripping, homogenization) to extract and quantify the amount of this compound retained within the different skin layers.
-
Data Calculation: Calculate the cumulative amount of this compound permeated per unit area and the steady-state flux (Jss).
In Vivo Anti-inflammatory Assay: Croton Oil-Induced Mouse Ear Edema
Objective: To assess the anti-inflammatory efficacy of a topical this compound formulation in an animal model.
Materials:
-
Male mice (e.g., C57BL/6 or NMRI)
-
Croton oil
-
Irritant solution (e.g., croton oil in a vehicle of ethanol, pyridine, and ethyl ether)
-
Test this compound formulation and vehicle control
-
Micropipette
-
Ear punch
-
Analytical balance
Protocol:
-
Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (e.g., control, vehicle, test formulation).
-
Induction of Inflammation: Prepare the croton oil irritant solution. Apply a small, fixed volume (e.g., 10-20 µL) of the irritant solution to the inner surface of the right ear of each mouse.
-
Treatment: Immediately after inducing inflammation, or at a specified time point, topically apply the test formulation or vehicle control to the treated ear.
-
Edema Measurement: After a set period (e.g., 4-6 hours), sacrifice the mice by cervical dislocation. Use an ear punch to collect a standard-sized disc from both the treated (right) and untreated (left) ears.
-
Weight Measurement: Immediately weigh the ear discs on an analytical balance.
-
Data Calculation: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema by the test formulation is calculated relative to the control group.
In Vivo Vasoconstriction Assay (Human Skin Blanching Assay)
Objective: To evaluate the potency and bioavailability of a topical this compound formulation in humans by measuring its vasoconstrictive effect.
Materials:
-
Healthy human volunteers
-
Test this compound formulation, reference standard, and vehicle control
-
Chromameter or trained visual assessors
-
Occlusive dressings (optional)
Protocol:
-
Subject Selection: Screen healthy volunteers to ensure they are "responders" by testing their skin's blanching response to a standard corticosteroid.
-
Application Site Demarcation: Mark multiple application sites on the forearms of the volunteers.
-
Formulation Application: Apply a standardized amount of the test formulation, reference, and vehicle to the designated sites. The application can be occluded or unoccluded.
-
Exposure Time: The formulation is left on the skin for a specified period (e.g., 6 hours).
-
Removal and Cleaning: After the exposure time, the formulation is carefully removed, and the skin is gently cleaned.
-
Blanching Assessment: At predetermined time points after removal (e.g., 2, 4, 6, 12, 24 hours), the degree of skin blanching (pallor) at each site is assessed using a chromameter or by trained observers using a graded scale (e.g., 0-4).
-
Data Analysis: The blanching scores are recorded over time, and the area under the curve (AUC) of the blanching response can be calculated to compare the potency and bioavailability of the different formulations.
Mandatory Visualizations
Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway of this compound.
Experimental Workflows
Caption: Workflow for In Vitro Drug Release Testing (IVRT).
Caption: Workflow for Ex Vivo Skin Permeation Testing (IVPT).
Caption: Workflow for In Vivo Croton Oil-Induced Ear Edema Assay.
References
- 1. Advanced nanomedicines for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polymeric Micelles Enhance Mucosal Contact Time and Deposition of Fluocinolone Acetonide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and Ex Vivo Evaluation of Fluocinolone Acetonide–Acitretin-Coloaded Nanostructured Lipid Carriers for Topical Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid Crystal Nanoparticles-based Fluocinolone Acetonide Topical Gel for Atopic Dermatitis: In vitro and in vivo Study | CoLab [colab.ws]
- 6. Daily Application of this compound 0.1% Cream for the Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fluocinonide Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on dissolving fluocinonide for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] It is sparingly soluble in aqueous buffers.[1]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: For creating a stock solution, organic solvents like DMSO, ethanol, or DMF are recommended. The solubility in these solvents is approximately 30 mg/mL.[1]
Q3: How can I prepare an aqueous working solution of this compound for my cell culture experiments?
A3: Due to its low water solubility, a two-step dilution process is recommended. First, dissolve the this compound in a water-miscible organic solvent like ethanol. Then, dilute this stock solution with your aqueous buffer or cell culture medium to the desired final concentration.[1]
Q4: What is the maximum solubility of this compound in a mixed aqueous/organic solvent system?
A4: In a 1:1 solution of ethanol and phosphate-buffered saline (PBS, pH 7.2), this compound has a solubility of approximately 0.2 mg/mL.[1]
Q5: How should I store this compound solutions?
A5: this compound as a solid should be stored at -20°C.[1] It is not recommended to store aqueous solutions of this compound for more than one day.[1]
Troubleshooting Guide
Issue: My this compound is not dissolving in the aqueous buffer.
-
Solution: this compound has very low solubility in water.[2] You must first dissolve it in an organic solvent like DMSO or ethanol to create a concentrated stock solution before diluting it with your aqueous buffer.
Issue: I'm observing precipitation in my cell culture media after adding the this compound stock solution.
-
Solution 1: Check the final solvent concentration. The concentration of the organic solvent (e.g., DMSO, ethanol) in your final cell culture media should be kept low, typically below 0.5%, to avoid solvent toxicity and precipitation of the compound. You may need to prepare a more concentrated initial stock solution to minimize the volume added to your media.
-
Solution 2: Prepare fresh dilutions. Do not store diluted aqueous solutions of this compound for extended periods, as the compound may precipitate out of solution. It is recommended to prepare fresh dilutions for each experiment.[1]
-
Solution 3: Warm the media. Gently warming the cell culture media to 37°C before and after adding the this compound stock solution can help improve solubility.
Issue: I'm concerned about the effects of the organic solvent on my cells.
-
Solution: Always run a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent (e.g., DMSO, ethanol) as your experimental samples to account for any effects of the solvent itself.
Quantitative Solubility Data
| Solvent System | Approximate Solubility |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[1] |
| Ethanol | ~30 mg/mL[1] |
| Dimethylformamide (DMF) | ~30 mg/mL[1] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL[1] |
| Water | Practically insoluble[2] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (MW: 494.5 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh out 4.95 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required for your application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
Visualizations
References
Technical Support Center: Overcoming Fluocinonide Instability in Cream Formulations
Welcome to the Technical Support Center for Fluocinonide Cream Formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of this compound instability in cream formulations.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation of this compound creams.
Issue 1: Cream Discoloration (Yellowing)
-
Question: My this compound cream is turning yellow upon storage. What is the likely cause and how can I prevent this?
-
Answer: Yellowing is a common sign of chemical degradation of this compound, often due to oxidation. Corticosteroids can be susceptible to oxidation, leading to the formation of colored degradants.
Troubleshooting Steps:
-
Incorporate Antioxidants: The addition of antioxidants can effectively prevent oxidative degradation.
-
Butylated hydroxytoluene (BHT): Typically used at concentrations of 0.01% to 0.1%.
-
Butylated hydroxyanisole (BHA): Often used in combination with BHT at similar concentrations.
-
Tocopherol (Vitamin E): A natural antioxidant that can be used as an alternative.
-
-
Utilize Chelating Agents: Trace metal ions in excipients or from manufacturing equipment can catalyze oxidation.
-
Edetate Disodium (EDTA): Incorporate at a concentration of 0.05% to 0.1% to chelate metal ions.
-
-
Control Storage Conditions: Store the cream in airtight containers, protected from light, and at controlled room temperature to minimize exposure to oxygen and light, which can accelerate oxidation.[1]
-
Issue 2: Loss of Potency
-
Question: HPLC analysis of my stability samples shows a significant decrease in this compound concentration over time. What are the primary degradation pathways and how can I mitigate them?
-
Answer: Loss of potency is primarily due to chemical degradation, with hydrolysis being a major pathway for corticosteroids like this compound. The stability of this compound is highly dependent on the pH of the formulation.
Troubleshooting Steps:
-
pH Optimization: this compound exhibits maximum stability in a slightly acidic environment.
-
Adjust and maintain the pH of the cream formulation to a range of 4.0 to 5.0. Studies on the related steroid, fluocinolone acetonide, have shown a minimum degradation rate around pH 4.[2][3]
-
Utilize a suitable buffering system, such as a citrate buffer, to maintain the optimal pH throughout the product's shelf life.
-
-
Forced Degradation Studies: Conduct forced degradation studies under acidic, basic, and oxidative conditions to identify the primary degradation products and pathways.[4] This will help in selecting the most effective stabilization strategies. A stability-indicating HPLC method should be used to resolve this compound from its degradation products.[4][5][6]
-
Issue 3: Phase Separation
-
Question: My oil-in-water this compound cream is separating into layers. What could be causing this physical instability?
-
Answer: Phase separation in an emulsion can be caused by several factors, including an inappropriate emulsifier system, incorrect manufacturing processes, or changes in the formulation's pH.
Troubleshooting Steps:
-
Evaluate Emulsifier System:
-
Ensure the hydrophilic-lipophilic balance (HLB) of your emulsifier system is optimized for the oil phase of your cream.
-
Consider using a combination of emulsifiers to improve emulsion stability.
-
-
Optimize Manufacturing Process:
-
Ensure adequate homogenization to reduce the oil droplet size, creating a more stable emulsion.
-
Control the temperature during the emulsification process. Adding the internal phase at a slightly higher temperature than the external phase can improve emulsification.
-
-
Check for pH Shift: A significant change in pH can affect the performance of pH-sensitive emulsifiers and stabilizers, leading to emulsion breakdown.[7]
-
Centrifugation Test: To accelerate the assessment of physical stability, subject the cream to centrifugation. Phase separation under these conditions indicates potential long-term instability.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: Which excipients are known to be incompatible with this compound?
A1: While specific incompatibility data for this compound is limited in publicly available literature, general knowledge of corticosteroid stability suggests avoiding certain excipients. Propylene glycol, a common solvent in topical formulations, has been associated with contact dermatitis in this compound creams, which may be an indirect indicator of interaction or stability issues.[10] Additionally, excipients with high levels of peroxides or trace metals can accelerate oxidative degradation. It is crucial to source high-purity excipients and perform compatibility studies.
Q2: What is the ideal pH for a stable this compound cream formulation?
A2: Based on studies of similar corticosteroids, a slightly acidic pH range of 4.0 to 5.0 is recommended to minimize hydrolytic degradation.[2][3][11] The degradation rate of fluocinolone acetonide, a related compound, is significantly higher in neutral and alkaline conditions.[2][3]
Q3: Can I use a combination of antioxidants for better stability?
A3: Yes, combinations of antioxidants, such as BHA and BHT, can provide synergistic effects and offer broader protection against oxidative degradation.
Q4: How can I confirm that my analytical method is stability-indicating?
A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate your HPLC method as stability-indicating, you must perform forced degradation studies (acid, base, oxidation, heat, and light).[4][12] The chromatograms from these studies should show that the peaks for the degradation products are well-resolved from the this compound peak.[4]
Data Presentation
Table 1: Effect of pH on the Degradation Rate of a Related Corticosteroid (Fluocinolone Acetonide) in a Cream Formulation at 80°C
| pH | Observed Degradation Rate Constant (k_obs) x 10^7 (sec^-1) |
| 2.3 | 10.0 |
| 3.0 | 3.0 |
| 4.0 | 1.5 |
| 5.0 | 2.5 |
| 6.0 | 8.0 |
Data adapted from studies on fluocinolone acetonide, which shares structural similarities with this compound and provides a strong indication of pH-dependent stability trends.[2][3]
Experimental Protocols
1. Stability-Indicating HPLC Assay for this compound in Cream
-
Objective: To quantify the concentration of this compound in a cream formulation and separate it from potential degradation products.
-
Methodology:
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.[4]
-
Column Temperature: 30°C.
-
-
Standard Preparation:
-
Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution.
-
Perform serial dilutions to create a series of calibration standards.
-
-
Sample Preparation:
-
Accurately weigh a sample of the this compound cream.
-
Disperse the cream in a suitable solvent and extract the this compound. This may involve a liquid-liquid extraction or solid-phase extraction to remove interfering excipients.
-
Filter the final solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the this compound concentration in the sample using the calibration curve generated from the standards.
-
-
2. Viscosity Measurement of this compound Cream
-
Objective: To determine the viscosity of the cream formulation to assess its physical stability and consistency.
-
Methodology:
-
Instrumentation:
-
Sample Preparation:
-
Allow the cream sample to equilibrate to a controlled temperature (e.g., 25°C) for at least 24 hours.
-
Place an adequate amount of the cream in a suitable container, ensuring there are no air bubbles.
-
-
Measurement:
-
Lower the spindle into the center of the cream sample to the specified immersion mark.
-
Begin rotation at a low speed and gradually increase it.
-
Record the torque reading at various rotational speeds. The torque reading should ideally be between 10% and 90% for accurate measurements.
-
Allow the reading to stabilize at each speed before recording the viscosity value in centipoise (cP).
-
Perform the measurement in triplicate and calculate the average viscosity.
-
-
Visualizations
Caption: Workflow for this compound Cream Stability Testing.
Caption: Troubleshooting Decision Tree for Formulation Instability.
References
- 1. drugs.com [drugs.com]
- 2. Temperature and pH dependence of fluocinolone acetonide degradation in a topical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temperature and pH Dependence of Fluocinolone Acetonide Degradation in a Topical Cream Formulation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A Validated Stability-Indicating LC Method for this compound in the Presence of Degradation Products, Its Process-Related Impurities and Identification of Degradation Products | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Cosmetic emulsion separation [personalcarescience.com.au]
- 8. Magnetic Resonance Imaging of the Phase Separation in Mixed Preparations of Moisturizing Cream and Steroid Ointment after Centrifugation [jstage.jst.go.jp]
- 9. Magnetic resonance imaging of the phase separation in mixed preparations of moisturizing cream and steroid ointment after centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. brookfieldengineering.com [brookfieldengineering.com]
- 14. youtube.com [youtube.com]
Troubleshooting batch-to-batch variability of Fluocinonide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability during the synthesis of Fluocinonide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent synthetic topical corticosteroid used for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] It is prescribed for various skin conditions such as eczema, psoriasis, and dermatitis.[1][2][3] At a cellular level, this compound binds to cytosolic glucocorticoid receptors. This complex then translocates to the cell nucleus, where it interacts with specific DNA sequences known as glucocorticoid response elements (GREs).[1][4] This interaction modulates the transcription of genes involved in inflammatory and immune responses, leading to the inhibition of pro-inflammatory mediators like prostaglandins and leukotrienes.[1]
Q2: What are the common sources of batch-to-batch variability in this compound synthesis?
Batch-to-batch variability in this compound synthesis can stem from several factors:
-
Raw Material Quality: Purity, isomeric form, and physical properties of starting materials (e.g., Triamcinolone Acetonide) and reagents can significantly impact the reaction outcome.
-
Process Parameters: Minor deviations in reaction conditions such as temperature, reaction time, pH, and agitation speed can lead to inconsistencies in yield and impurity profiles.
-
Reagent Stoichiometry: Inaccurate measurement of reactants and catalysts can result in incomplete reactions or the formation of side products.
-
Work-up and Purification Procedures: Variations in extraction, crystallization, and filtration processes can affect the purity and crystalline form of the final product.
-
Environmental Factors: Moisture and atmospheric oxygen can degrade sensitive intermediates and the final product.
Q3: What are the critical quality attributes (CQAs) for this compound?
The critical quality attributes for this compound that must be controlled to ensure product quality include:
-
Assay: The content of the active pharmaceutical ingredient (API).
-
Purity: The profile and levels of process-related impurities and degradation products.[5]
-
Physical Properties: Crystal form, particle size distribution, and solubility, which can affect the performance of the final dosage form.
-
Residual Solvents: The amount of solvents remaining from the synthesis and purification steps.
-
Water Content: The level of moisture in the final product.
Q4: What are the specified limits for impurities in this compound according to the United States Pharmacopeia (USP)?
According to the USP monograph for this compound, the acceptance criteria for impurities are as follows:
| Impurity Type | Limit |
| Largest Secondary Peak | Not more than 1.0% of the total area |
| Any Other Secondary Peak | Not more than 0.5% of the total area |
| Sum of All Impurities | Not more than 2.0% of the total area |
Troubleshooting Guides
Issue 1: Low Overall Yield
| Potential Cause | Recommended Action |
| Incomplete Reactions | - Verify the quality and reactivity of all starting materials and reagents. - Optimize reaction times and temperatures for each step. Use in-process controls (e.g., TLC, HPLC) to monitor reaction completion. - Ensure efficient mixing to improve contact between reactants. |
| Side Reactions | - Carefully control reaction temperatures to minimize the formation of byproducts. - Investigate the effect of pH and adjust as necessary to favor the desired reaction pathway. - Use high-purity solvents and reagents to avoid unwanted side reactions. |
| Product Loss During Work-up | - Optimize extraction procedures by selecting appropriate solvents and pH. - Refine crystallization conditions (solvent system, temperature profile) to maximize recovery. - Ensure efficient filtration and drying procedures to minimize physical loss of the product. |
Issue 2: High Impurity Levels in the Final Product
| Potential Impurity | Potential Source | Recommended Action |
| Unreacted Starting Materials (e.g., Triamcinolone Acetonide Acetate) | Incomplete fluorination reaction.[6] | - Increase reaction time or temperature for the fluorination step. - Ensure the correct stoichiometry and activity of the fluorinating agent. - Optimize purification steps to effectively remove unreacted starting material. |
| Process-Related Impurities (e.g., isomers, byproducts) | Non-selective reactions, suboptimal reaction conditions.[5] | - Adjust reaction conditions (temperature, catalyst, solvent) to improve selectivity. - Perform a thorough investigation to identify the structure of the impurity and its formation mechanism. - Develop and validate an analytical method for the specific impurity to monitor its level. |
| Degradation Products | Exposure to acid, base, heat, light, or oxidizing agents.[7] | - Conduct forced degradation studies to identify potential degradation pathways. - Implement appropriate protective measures during synthesis and storage (e.g., use of inert atmosphere, protection from light). - Optimize pH and temperature during work-up and purification to prevent degradation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method is based on typical reversed-phase HPLC protocols for steroid analysis and information from the USP monograph.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a 1:1 (v/v) mixture.[8]
-
Flow Rate: Approximately 2 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 30 µL.
-
Procedure:
-
Prepare a standard solution of USP this compound Reference Standard (RS) in acetonitrile.
-
Prepare a test solution of the this compound batch to be analyzed in acetonitrile.
-
Inject the solutions into the chromatograph and record the chromatograms.
-
Identify and quantify impurities based on their retention times relative to the main this compound peak and by comparing their peak areas to the total peak area.
-
High-Performance Thin-Layer Chromatography (HPTLC) for Purity Assessment
-
Stationary Phase: Pre-coated silica gel 60F254 aluminum sheets.
-
Mobile Phase: A mixture of chloroform and methanol (e.g., 19:1 v/v).
-
Detection: UV at 254 nm.
-
Procedure:
-
Apply standard and sample solutions of this compound to the HPTLC plate.
-
Develop the plate in a chromatographic chamber saturated with the mobile phase.
-
After development, dry the plate and visualize the spots under UV light.
-
Assess the purity by comparing the intensity and number of secondary spots in the sample to the standard.
-
Visualizations
Caption: A simplified workflow of this compound synthesis.
Caption: A logical flow for troubleshooting out-of-spec batches.
Caption: Mechanism of action of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: Uses, Dosage, Side effects, Warnings - Drugs.com [drugs.com]
- 3. This compound topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Facebook [cancer.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Synthesis method of this compound - Patent CN-113896759-B - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ftp.uspbpep.com [ftp.uspbpep.com]
Optimizing Fluocinonide concentration for maximum anti-inflammatory effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing Fluocinonide concentration to achieve maximum anti-inflammatory effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-inflammatory effect?
A1: this compound is a potent synthetic corticosteroid that exerts its anti-inflammatory effects primarily by binding to the cytosolic glucocorticoid receptor (GR).[1][2] Upon binding, the this compound-GR complex translocates to the nucleus.[1][2] In the nucleus, it modulates gene expression through two main pathways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on DNA to upregulate the expression of anti-inflammatory proteins.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby downregulating the expression of inflammatory genes like those for cytokines (e.g., TNF-α, IL-6) and chemokines.[3]
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A2: For initial in vitro cell-based assays, a broad concentration range is recommended to determine the optimal dose-response curve. Based on studies with structurally similar potent corticosteroids like Fluocinolone Acetonide, a starting range of 0.1 nM to 100 µM is often used for cytotoxicity and preliminary efficacy assessments.[3] For targeted anti-inflammatory assays, concentrations between 0.1 µg/mL and 50 µg/mL have been shown to be effective in inhibiting inflammatory cytokine secretion in cell models like human THP-1 derived foam cells.[1][4]
Q3: How can I determine if the observed effect of this compound is due to its anti-inflammatory properties or simply cytotoxicity?
A3: It is crucial to run a cell viability assay, such as the MTT or MTS assay, in parallel with your anti-inflammatory experiments. This will help you identify a concentration range where this compound is effective at reducing inflammation without causing significant cell death.[3] Any observed reduction in inflammatory markers should be within a non-toxic concentration range to be considered a specific anti-inflammatory effect.
Q4: I am seeing high variability in my results between experiments. What are the common causes?
A4: High variability in topical steroid experiments can stem from several factors:
-
Inconsistent Cell Conditions: Ensure cells are at a consistent passage number and confluency.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution, as repeated freeze-thaw cycles can degrade the compound.
-
Assay Conditions: Standardize incubation times, temperature, and humidity. For in vitro skin permeation studies, ensure the skin samples are uniform in thickness and source.[5]
-
Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects. Always include a vehicle-only control group to account for these effects.
Troubleshooting Guides
Issue 1: No significant anti-inflammatory effect observed.
| Possible Cause | Troubleshooting Step |
| Concentration Too Low | Perform a dose-response study with a wider concentration range (e.g., 10⁻¹² M to 10⁻⁵ M) to determine the EC50.[6] |
| Compound Degradation | Prepare fresh stock solutions of this compound and store them appropriately, protected from light. Verify the purity of the compound. |
| Inactive Cell Model | Ensure your cell model is responsive to glucocorticoids by testing a positive control compound, such as Dexamethasone.[7] Confirm the expression of the glucocorticoid receptor (GR) in your cell line. |
| Insufficient Stimulation | If using an inflammatory stimulus (e.g., LPS, TNF-α), ensure it is potent enough to induce a measurable inflammatory response in your control groups. |
Issue 2: High cytotoxicity observed at effective anti-inflammatory concentrations.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Lower the concentration range of this compound. The therapeutic window might be narrower than anticipated. |
| Solvent (Vehicle) Toxicity | Reduce the final concentration of the vehicle (e.g., DMSO) in the cell culture medium. Test multiple non-toxic solvents if possible. |
| Extended Incubation Time | Reduce the duration of cell exposure to this compound. A shorter incubation period may be sufficient to observe anti-inflammatory effects without inducing significant cell death. |
| Cell Line Sensitivity | The chosen cell line may be particularly sensitive to corticosteroids. Consider using a more robust cell line or primary cells. |
Issue 3: Inconsistent results in NF-κB inhibition assays.
| Possible Cause | Troubleshooting Step |
| Variable Transfection Efficiency | If using a reporter gene assay, normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla) or total protein concentration to account for variations in transfection.[8] |
| Timing of Stimulation and Treatment | Optimize the timing of pre-treatment with this compound before adding the inflammatory stimulus (e.g., TNF-α). A pre-incubation period of 1-2 hours is often effective. |
| Nuclear Extraction Inefficiency | For assays measuring p65 translocation via Western Blot, ensure the purity of nuclear and cytoplasmic fractions using specific protein markers (e.g., Lamin B1 for nuclear, Tubulin for cytoplasmic).[8] |
Data Presentation
Note: The following data is derived from studies on Fluocinolone Acetonide and other potent topical corticosteroids, which share a similar mechanism of action with this compound and can be used as a reference for experimental design.
Table 1: In Vitro Glucocorticoid Receptor Binding and Transcriptional Activity
| Parameter | Value | Assay Type | Cell System |
|---|---|---|---|
| IC₅₀ (GR Binding) | ~2.0 nM | Radioligand Binding Assay | Not Specified |
| EC₅₀ (GR Transcriptional Activity) | ~0.7 nM | Reporter Gene Assay | HeLa Cells |
(Data adapted from studies on Fluocinolone Acetonide)[3]
Table 2: Effective Concentrations for Anti-Inflammatory Effects in Cell Culture
| Cell Model | Treatment Concentrations | Observed Effect |
|---|---|---|
| Human THP-1 Derived Foam Cells | 0.1 - 50 µg/mL | Inhibition of inflammatory cytokines (CD14, M-CSF, MIP-3α, TNF-α).[1][4] |
| Human Dental Pulp Cells | 0.1 - 10 µmol/L | Non-toxic and stimulated cell proliferation.[9] |
| A549 Lung Epithelial Cells | 10⁻¹¹ M - 10⁻⁹ M | Potent inhibition of GM-CSF release (data for Fluticasone Propionate/Budesonide).[10][11] |
Visualizations
References
- 1. The Potential of Fluocinolone Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. The Potential of Fluocinolone Acetonide to Mitigate Inflammation and Lipid Accumulation in 2D and 3D Foam Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. innoprot.com [innoprot.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of fluocinolone acetonide on human dental pulp cells: cytotoxicity, proliferation, and extracellular matrix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Fluocinonide degradation during long-term storage
Technical Support Center: Fluocinonide Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of this compound during long-term storage. It includes troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade?
A1: this compound is susceptible to degradation from several factors. The primary environmental and chemical influences to control are:
-
Hydrolysis: Degradation due to water. This process is significantly influenced by pH, with catalysis occurring in both acidic and basic conditions.[1][2]
-
Oxidation: Degradation due to exposure to oxidizing agents, such as peroxides.[1][2]
-
Photolysis: Degradation upon exposure to light, particularly UV radiation. A related corticosteroid, fluocinolone acetonide, is known to be photolabile under UV-A and UV-B light.[3]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways, following Arrhenius kinetics.[4]
Q2: I've observed a change in the physical appearance of my this compound sample (e.g., discoloration, precipitation). What does this indicate?
A2: Physical changes are often the first sign of chemical degradation. Discoloration, such as yellowing, can indicate the formation of degradation products. Precipitation may suggest a change in solubility due to the formation of less soluble degradants or a change in the formulation's properties. If you observe any physical changes, it is critical to perform analytical testing, such as HPLC, to quantify the purity and identify potential degradants.
Q3: What are the recommended long-term storage conditions for this compound active pharmaceutical ingredient (API) and formulated products?
A3: this compound and its topical formulations should generally be stored at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[5][6] Short-term excursions are often permitted between 15°C and 30°C (59°F and 86°F).[7][8] Always protect the substance from light and moisture by storing it in a well-closed, light-resistant container.[8] For specific formulations, refer to the manufacturer's instructions, as some may have unique requirements, such as avoiding excessive heat or freezing.[6][7]
Q4: How does pH affect the stability of this compound in aqueous solutions or cream formulations?
A4: Studies on the related steroid, fluocinolone acetonide, show that pH is a critical factor in its stability.[4] Degradation is catalyzed by both acid and base. The slowest degradation rate (maximum stability) for fluocinolone acetonide was observed near pH 4.[4] It is reasonable to infer that this compound stability is similarly pH-dependent. Therefore, for aqueous-based formulations, maintaining the pH within a weakly acidic range is recommended to minimize hydrolytic degradation.
Q5: My recent analysis shows unexpected degradation of my this compound sample. How should I troubleshoot this issue?
A5: Unexpected degradation requires a systematic investigation. First, verify the accuracy of your analytical method. If the method is sound, review the storage conditions of the sample, including temperature and humidity logs, and check for any light exposure. Examine the formulation for any potentially incompatible excipients. Finally, consider stress testing on a new batch of the material to identify the specific conditions (e.g., acid, base, peroxide, light) that are causing the degradation.
Data Presentation
For designing robust stability studies, it is essential to follow established guidelines. The International Council for Harmonisation (ICH) provides recommendations for various climatic zones.
Table 1: ICH Recommended Long-Term Stability Storage Conditions [9]
| Climatic Zone | Description | Long-Term Storage Condition |
| I | Temperate | 21°C ± 2°C / 45% RH ± 5% RH |
| II | Subtropical and Mediterranean | 25°C ± 2°C / 60% RH ± 5% RH |
| III | Hot and Dry | 30°C ± 2°C / 35% RH ± 5% RH |
| IVa | Hot Humid/Tropical | 30°C ± 2°C / 65% RH ± 5% RH |
| IVb | Hotter and More Humid | 30°C ± 2°C / 75% RH ± 5% RH |
RH = Relative Humidity
Table 2: Summary of this compound Forced Degradation Study Results [1][2]
| Stress Condition | Observation |
| Acid Hydrolysis (e.g., 0.1N HCl) | Significant degradation observed. |
| Base Hydrolysis (e.g., 0.1N NaOH) | Significant degradation observed. |
| Oxidation (e.g., 3% H₂O₂) | Significant degradation observed. |
| Thermal Degradation (e.g., 60°C) | Degradation observed. |
| Photolytic Degradation | Degradation observed. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of separating this compound from its degradation products and process-related impurities, making it suitable for stability studies.[1][2]
1. Chromatographic Conditions:
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient program should be optimized to achieve adequate separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Injection Volume: 10-20 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 0.1 mg/mL). Prepare working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the this compound sample (API or formulation) in the same solvent to achieve a similar concentration as the working standard. For formulations like creams or ointments, an extraction step will be necessary.
3. Forced Degradation Sample Preparation:
-
Acid/Base Hydrolysis: Reflux the drug solution in 0.1N HCl or 0.1N NaOH for a specified period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Store the solid drug or its solution at an elevated temperature (e.g., 60°C) for a specified period.
-
Photodegradation: Expose the drug solution to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.[10]
4. Analysis and System Suitability:
-
Inject the standard solution multiple times to check for system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak areas).
-
Inject the blank, standard, and stressed samples.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak (resolution > 2.0).[1][2]
-
Calculate the mass balance to ensure that the decrease in the main peak corresponds to the increase in degradation product peaks. The mass balance should be close to 100%.[1]
Visualizations
Caption: Simplified pathways of this compound degradation.
Caption: Troubleshooting workflow for degradation issues.
Caption: Logical flow for a long-term stability study.
References
- 1. A Validated Stability-Indicating LC Method for this compound in the Presence of Degradation Products, Its Process-Related Impurities and Identification of Degradation Products [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Photochemistry and phototoxicity of fluocinolone 16,17-acetonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Temperature and pH dependence of fluocinolone acetonide degradation in a topical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. drugs.com [drugs.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. This compound (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. scribd.com [scribd.com]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Addressing Fluocinonide-Induced Skin Atrophy in Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing skin atrophy induced by the topical corticosteroid, fluocinonide, in chronic experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced skin atrophy?
A1: this compound, a potent glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR).[1][2] This complex then translocates to the nucleus and modulates gene expression through two main pathways: transactivation and transrepression.[3] While transrepression is associated with the desired anti-inflammatory effects, transactivation is linked to many of the adverse effects, including skin atrophy.[3] Key mechanisms include the inhibition of collagen I and III synthesis, suppression of fibroblast proliferation, and reduced production of extracellular matrix components like hyaluronic acid.[4][5] This leads to a thinning of the epidermis and dermis, resulting in atrophic skin.[4][5]
Q2: How soon can skin atrophy be observed in animal models after topical this compound application?
A2: The onset of skin atrophy can be relatively rapid. Histological changes in the epidermis can be detected within days of consistent topical steroid application.[4] In mouse models, chronic treatment with fluocinolone acetonide (a related glucocorticoid) every 72 hours for four applications resulted in significant epidermal thinning and loss of subcutaneous fat.
Q3: Are there differences in the atrophogenic potential between this compound and other topical corticosteroids?
A3: Yes, the atrophogenic potential can vary between different corticosteroids, even those within the same potency class. One study comparing super-high-potency corticosteroids found that this compound 0.1% cream had a lower potential to produce atrophic changes in the skin compared to clobetasol propionate 0.05% cream and foam after 21 days of twice-daily application.[6][7]
Q4: Is this compound-induced skin atrophy reversible?
A4: The reversibility of skin atrophy depends on the duration and severity of the steroid application. Short-term induced atrophy, primarily affecting the epidermis, can be reversible upon discontinuation of the treatment.[8] However, long-term use leading to dermal damage and the formation of striae (stretch marks) is often permanent.[8]
Q5: What are some potential therapeutic strategies to mitigate or reverse this compound-induced skin atrophy in an experimental setting?
A5: Several strategies are being explored. Co-administration of agents that target pathways involved in atrophy is a promising approach. For example, inhibitors of PI3K/mTOR/Akt signaling have been shown to protect against glucocorticoid-induced skin atrophy in mice without compromising the anti-inflammatory effects.[3] Additionally, mineralocorticoid receptor (MR) antagonists have demonstrated the ability to reduce corticosteroid-associated skin atrophy.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in the degree of skin atrophy between individual animals. | - Genetic differences: Different mouse strains (e.g., C57BL/6J, ICR, KM) exhibit varying responses to skin inflammation and photoaging models.[10][11] - Inconsistent drug application: Uneven spreading or licking of the applied cream/ointment can lead to variable dosing. | - Standardize animal model: Use a single, well-characterized mouse strain for the entire study. - Refine application technique: Ensure a consistent, thin layer of this compound is applied to the designated area. Consider the use of an Elizabethan collar for a short period post-application to prevent licking. |
| Failure to induce significant skin atrophy. | - Insufficient duration or frequency of application: The atrophic effects are cumulative. - Low potency of the formulation: The vehicle can influence drug delivery and potency. | - Optimize treatment regimen: Increase the duration and/or frequency of this compound application based on pilot studies. - Use an appropriate vehicle: Ensure the this compound is properly dissolved and delivered in a vehicle that facilitates skin penetration. |
| Development of tachyphylaxis (reduced therapeutic effect over time). | - Downregulation of glucocorticoid receptors: Prolonged exposure can lead to a decrease in receptor numbers. | - Incorporate "drug holidays": Introduce washout periods in the chronic study design to allow for receptor recovery. - Consider alternative dosing strategies: Explore intermittent application schedules (e.g., weekend-only treatment). |
| Difficulty in accurately quantifying the degree of skin atrophy. | - Subjective visual assessment: Prone to inter-observer variability. - Limitations of single measurement techniques: Caliper measurements may not be sensitive enough for early changes. | - Employ multiple quantitative methods: Combine histological analysis (epidermal and dermal thickness measurements) with non-invasive techniques like high-frequency ultrasound.[12][13] - Utilize image analysis software: Use software like ImageJ for objective quantification of collagen content from stained tissue sections.[14] |
Data Presentation
Table 1: Comparative Atrophogenic Potential of this compound and Clobetasol Propionate
| Parameter | Vehicle | This compound 0.1% Cream | Clobetasol Propionate 0.05% Cream | Clobetasol Propionate 0.05% Foam |
| Clinical Atrophy Score (Mean) | 0.2 | 0.8 | 2.1 | 1.5 |
| Epidermal Thickness (µm, Mean) | 45.3 | 38.7 | 25.1 | 28.9 |
| Dermal Thickness (mm, Mean) | 1.25 | 1.18 | 0.98 | 1.05 |
| Data adapted from a 21-day, twice-daily application study on the forearms of human volunteers.[6][7] |
Table 2: Histological Findings in a 24-Week Study with a Triple-Combination Cream (Fluocinolone Acetonide 0.01%, Hydroquinone 4%, Tretinoin 0.05%)
| Histological Parameter | Baseline | Week 24 | P-value |
| Epidermal Thickness (µm, Mean) | 52.1 | 53.5 | >0.05 |
| Dermal Thickness (mm, Mean) | 1.12 | 1.15 | >0.05 |
| Procollagen I Staining (Intensity Score) | 1.8 | 1.9 | >0.05 |
| Collagen III Staining (Intensity Score) | 1.5 | 1.6 | >0.05 |
| This study on patients with melasma found no statistically significant signs of skin atrophy after 24 weeks of treatment.[15][16] |
Experimental Protocols
Protocol 1: Induction of Skin Atrophy in a Mouse Model
Objective: To induce measurable skin atrophy in mice using topical this compound.
Materials:
-
8-10 week old male or female mice (e.g., BALB/c or C57BL/6)
-
This compound cream (0.05% or 0.1%) or a custom formulation in a suitable vehicle (e.g., acetone)
-
Electric clippers
-
Calipers for skinfold thickness measurement
-
4% Paraformaldehyde (PFA) for tissue fixation
-
Standard histology equipment and reagents (paraffin, microtome, hematoxylin and eosin stains)
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Hair Removal: Anesthetize the mice and carefully shave a defined area on the dorsal skin (e.g., 2x2 cm).
-
Baseline Measurements: Measure the skinfold thickness of the shaved area using calipers. Obtain a baseline 4mm punch biopsy from a control group of animals for histological comparison.
-
This compound Application: Apply a thin, uniform layer of this compound cream (approximately 20-50 mg) or solution to the shaved area once daily for 5-7 days a week. The duration of the study can range from 1 to 4 weeks, depending on the desired severity of atrophy.
-
Monitoring: Monitor the animals daily for any signs of skin irritation or systemic side effects. Measure skinfold thickness at regular intervals (e.g., weekly).
-
Tissue Collection: At the end of the study, euthanize the animals and collect the treated skin using a 4mm or 6mm punch biopsy.
-
Histological Analysis:
-
Fix the skin samples in 4% PFA overnight.
-
Process the tissue and embed in paraffin.
-
Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope to assess changes in epidermal and dermal thickness, as well as alterations in sebaceous glands, hair follicles, and subcutaneous fat.
-
Quantify epidermal and dermal thickness using image analysis software.
-
Protocol 2: Quantification of Soluble Collagen in Skin Biopsies
Objective: To quantify the amount of soluble collagen in skin tissue samples following this compound treatment.
Materials:
-
Skin biopsy samples (fresh or frozen)
-
Soluble Collagen Quantification Assay Kit (e.g., Sigma-Aldrich, CS0006)[17]
-
0.5 M acetic acid, ice-cold
-
Homogenizer or sonicator
-
Microcentrifuge
-
Fluorometric plate reader
Procedure:
-
Sample Preparation (Soft Tissues):
-
Weigh the skin biopsy (approximately 50-100 mg).
-
Finely mince the tissue with scissors on ice.
-
Add 1 mL of ice-cold 0.5 M acetic acid per 100 mg of tissue.
-
Homogenize or sonicate the sample on ice until a homogenous preparation is achieved. Keep the sample chilled throughout this process.
-
Transfer the homogenate to a microfuge tube, vortex, and incubate at 4°C overnight with gentle agitation to extract the collagen.
-
Centrifuge the sample at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble collagen.
-
-
Collagen Quantification Assay:
-
Follow the manufacturer's instructions for the Soluble Collagen Quantification Assay Kit.
-
Typically, this involves creating a standard curve with the provided collagen standard.
-
The assay is based on an enzymatic reaction that digests collagen into peptides, which are then labeled with a fluorescent probe.
-
The fluorescence intensity is measured using a plate reader (e.g., λex = 375 nm / λem = 465 nm).
-
The amount of soluble collagen in the samples is determined by comparing their fluorescence to the standard curve.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound leading to skin atrophy.
Caption: Workflow for inducing and assessing skin atrophy in a mouse model.
References
- 1. What is the mechanism of Fluocinolone Acetonide? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. PI3K inhibitors protect against glucocorticoid-induced skin atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skin Anti-Inflammatory Potential with Reduced Side Effects of Novel Glucocorticoid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo determination of the skin atrophy potential of the super-high-potency topical corticosteroid this compound 0.1% cream compared with clobetasol propionate 0.05% cream and foam, and a vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Determination of the Skin Atrophy Potential of the Super-High-Potency Topical Corticosteroid this compound 0.1% Cream Compared with Clobetasol Propionate 0.05% Cream and Foam and a Vehicle - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 8. youtube.com [youtube.com]
- 9. The mineralocorticoid receptor in skin disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comparative Study of Skin Changes in Different Species of Mice in Chronic Photoaging Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Validation of Dermaphot(®) for the assessment of steroid-induced skin atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topical corticosteroid-induced skin atrophy: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. westernpathologyinc.com [westernpathologyinc.com]
- 16. A histological examination for skin atrophy after 6 months of treatment with fluocinolone acetonide 0.01%, hydroquinone 4%, and tretinoin 0.05% cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Method Refinement for Fluocinonide Extraction from Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the extraction of fluocinonide from tissue samples. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide offers solutions to common problems encountered during the extraction of this compound from tissue samples.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete tissue homogenization. | Ensure the tissue is thoroughly homogenized to release the analyte. For solid tissues, mechanical disruption (e.g., bead beating or rotor-stator homogenization) is recommended.[1] |
| Inefficient extraction method. | Optimize the extraction solvent and technique. For Liquid-Liquid Extraction (LLE), ensure the solvent polarity matches that of this compound. For Solid-Phase Extraction (SPE), select the appropriate sorbent (e.g., C18, HLB) and optimize wash and elution steps.[2][3] | |
| Incomplete disruption of protein binding. | Thoroughly vortex or mix the sample during the extraction process to ensure complete disruption of steroid-protein binding.[2] | |
| Analyte degradation during processing. | This compound can degrade under harsh pH conditions or exposure to light and high temperatures.[3][4] Use high-purity solvents, protect samples from light, and use gentle heating for solvent evaporation. | |
| High Variability in Results | Inconsistent sample handling. | Ensure uniform treatment of all samples from collection through to analysis. Standardize all incubation times, temperatures, and mixing steps.[3] |
| Emulsion formation during LLE. | To prevent or break emulsions, add salt to the aqueous phase, centrifuge the sample, or use supported liquid extraction (SLE) as an alternative.[3] | |
| Matrix effects in LC-MS/MS analysis. | Co-eluting matrix components can suppress or enhance the ionization of this compound. Improve the sample cleanup process or optimize chromatographic separation to mitigate these effects.[3][5][6] | |
| "Dirty" or Impure Extracts | Insufficient sample cleanup. | For LLE, incorporate a wash step with an acidic or basic solution. For SPE, optimize the wash solvent to remove impurities without eluting the this compound.[2] |
| High lipid content in the tissue sample. | For lipid-rich tissues like brain or adipose tissue, a defatting step may be necessary. This can be achieved with a non-polar solvent wash prior to extraction.[1] | |
| Instrumental Analysis Issues | Poor peak shape or resolution. | Optimize the mobile phase composition and gradient in the LC-MS/MS method. Ensure the column is not degraded. |
| Ion suppression or enhancement. | This is a common matrix effect.[5][7] Dilute the sample, modify the sample preparation for better cleanup, or use a stable isotope-labeled internal standard to compensate for these effects. |
Frequently Asked Questions (FAQs)
1. What is the best initial step for preparing tissue samples for this compound extraction?
For solid tissue samples, the crucial first step is thorough homogenization to ensure the release of this compound from the tissue matrix.[1] This can be followed by protein precipitation, a common step for biological samples, often using a solvent like acetonitrile.[2][8][9]
2. Which extraction method is better for this compound from tissues: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both LLE and SPE can be effective, and the choice depends on the specific tissue matrix and desired outcome.[10]
-
LLE is a traditional method but can sometimes result in lower and more variable recoveries and emulsion formation.[1][3]
-
SPE often provides cleaner extracts, higher reproducibility, and is more amenable to automation.[3][10] For corticosteroids, C18 or Hydrophilic-Lipophilic Balanced (HLB) sorbents are commonly used.[10]
3. How can I minimize the degradation of this compound during sample preparation?
This compound is susceptible to degradation under certain conditions. Significant degradation has been observed during acid and base hydrolysis, as well as peroxide degradation.[4] To minimize degradation, it is important to:
-
Avoid harsh pH conditions.
-
Protect samples from light.
-
Use gentle heating (e.g., under a stream of nitrogen at 40°C) for solvent evaporation.[10]
-
Store extracted samples at low temperatures (e.g., -20°C) in a desiccator.[11][12]
4. What are matrix effects and how can I address them in my LC-MS/MS analysis?
Matrix effects occur when components of the sample matrix co-elute with the analyte (this compound) and affect its ionization efficiency in the mass spectrometer, leading to either ion suppression or enhancement.[5][7] This can compromise the accuracy and reproducibility of the analysis.[7] To address matrix effects:
-
Improve sample cleanup to remove interfering substances.
-
Optimize the chromatographic separation to separate this compound from matrix components.
-
Use a stable isotope-labeled internal standard that will be similarly affected by the matrix.
-
Dilute the sample extract, although this may compromise sensitivity.
5. What are the storage conditions for tissue samples and extracts to ensure this compound stability?
To ensure the stability of this compound, tissue samples should be stored at -80°C if not processed immediately.[13] After extraction, the dried extracts should be kept frozen at -20°C or lower in a desiccator to prevent degradation.[11][12] Studies on fluocinolone acetonide, a related corticosteroid, have shown stability for up to 24 months when stored at 25°C and 60% relative humidity in an ointment formulation, though tissue extracts may be less stable.[14]
Quantitative Data Summary
The following tables summarize quantitative data for corticosteroid extraction from various tissue types. While specific data for this compound is limited, these values for related corticosteroids provide a useful reference for method development and expectation setting.
Table 1: Extraction Recovery of Corticosteroids from Tissue Samples
| Corticosteroid | Tissue Type | Extraction Method | Recovery (%) | Reference |
| Dexamethasone | Rat Plasma | SPE (Oasis HLB) | ~100% | [15] |
| Corticosterone | Rat Plasma | SPE (Oasis HLB) | ~100% | [15] |
| Anabolic Steroids | Bovine Muscle | LLE followed by SPE | 83% - 104% | [16] |
| Various | Urine | SPE | 96% - 103% (relative) | [17] |
| Various | Urine | SPE | 81% - 99% (absolute) | [17] |
Table 2: Limits of Quantification (LOQ) for Corticosteroids in Tissue Samples by LC-MS/MS
| Corticosteroid | Tissue Type | LOQ | Reference |
| Dexamethasone | Rat Plasma | 0.2 ng/mL | [15] |
| Corticosterone | Rat Plasma | 2.0 ng/mL | [15] |
| Corticosterone | Mouse Liver | 15 nmol/kg | [18] |
| 11-Dehydrocorticosterone | Mouse Liver | 5.4 nmol/kg | [18] |
| Corticosterone | Mouse Adipose Tissue | 1.6 nmol/kg | [18] |
| 11-Dehydrocorticosterone | Mouse Adipose Tissue | 0.92 nmol/kg | [18] |
| Hydrocortisone | Human Adipose Tissue | 0.2 nmol/kg | [18] |
| Cortisone | Human Adipose Tissue | 0.4 nmol/kg | [18] |
| Anabolic Steroids | Bovine Muscle | 1.0 ng/g | [16] |
Experimental Protocols
Protocol 1: General Corticosteroid Extraction from Adipose Tissue using Liquid-Liquid Extraction
This protocol is adapted from a method for hydrocortisone and cortisone extraction from human adipose tissue.[18]
-
Homogenization: Homogenize a known weight of adipose tissue in a suitable buffer.
-
Extraction: Add ethyl acetate to the tissue homogenate. Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Collection: Carefully transfer the upper organic layer (containing the corticosteroids) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture) compatible with the LC-MS/MS mobile phase.
-
Analysis: Analyze the reconstituted sample by LC-MS/MS.
Protocol 2: General Corticosteroid Extraction from Liver Tissue using Protein Precipitation and LLE
This protocol is adapted from a method for corticosterone and 11-dehydrocorticosterone extraction from mouse liver tissue.[18]
-
Homogenization: Homogenize a known weight of liver tissue in a methanol/water solution.
-
Protein Precipitation: The methanol will precipitate the proteins. Centrifuge the homogenate to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction (optional cleanup): Add an immiscible organic solvent (e.g., ethyl acetate) to the supernatant, vortex, and centrifuge to further clean the extract. Collect the organic phase.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
Protocol 3: General Corticosteroid Extraction from Tissue using Solid-Phase Extraction (SPE)
This protocol is a general guideline based on methods for various tissues.[11][12][15]
-
Homogenization and Protein Precipitation: Homogenize the tissue in a solvent like acetonitrile or a methanol/water mixture to simultaneously extract the analyte and precipitate proteins. Centrifuge and collect the supernatant.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18 or HLB) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through it.
-
Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar impurities while retaining the corticosteroids.
-
Elution: Elute the corticosteroids from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Troubleshooting workflow for low this compound recovery.
References
- 1. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 6. researchgate.net [researchgate.net]
- 7. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 8. Simultaneous extraction and detection of peptides, steroids, and proteins in small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Simultaneous extraction and detection of peptides, steroids, and proteins in small tissue samples [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. stressmarq.com [stressmarq.com]
- 12. arborassays.com [arborassays.com]
- 13. Processing human skin samples for single-cell assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.usmf.md [repository.usmf.md]
- 15. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimization of solid phase extraction clean up and validation of quantitative determination of corticosteroids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of corticosteroids in tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing systemic absorption of topical Fluocinonide in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing the systemic absorption of topical fluocinonide.
Strategies to Reduce Systemic Absorption
Q: What are the primary factors that influence the systemic absorption of topical this compound?
A: The extent of percutaneous absorption of topical corticosteroids like this compound is determined by several factors. These include the potency of the steroid, the vehicle used in the formulation, the integrity of the epidermal barrier, the duration of use, and the application site.[1][2] Conditions that augment systemic absorption include application over large surface areas, prolonged use, and the use of occlusive dressings.[2][3] Children are generally more susceptible to systemic toxicity due to a higher ratio of skin surface area to body mass.[2][4]
Q: How can the formulation vehicle be modified to reduce systemic absorption?
A: The vehicle plays a crucial role in the absorption of active ingredients.[5] While ointments are traditionally considered to increase penetration, advanced formulations can control drug release to the skin, potentially reducing systemic side effects.[1][4] Strategies include:
-
Controlled Release Systems: Entrapping this compound in microsponges can control its release onto the skin, which may reduce percutaneous absorption.[4]
-
Novel Formulations: A novel cream formulation of this compound 0.1% has been shown to improve skin barrier function, which is crucial for limiting absorption.[6] The specific ingredients in the vehicle, such as propylene glycol and dimethyl isosorbide, can significantly influence the drug's release and penetration characteristics.[5][6]
-
Nanocarriers: Nanotechnology-based formulations like lipid nanoparticles, polymeric nanoparticles, and ethosomes are being developed to enhance drug permeation and skin retention, thereby potentially reducing dosing frequency and systemic side effects.[7][8][9][10] These carriers can offer sustained drug release, preventing rapid absorption that can lead to systemic toxicity.[9]
Q: Can nanocarriers like ethosomes or microspheres effectively reduce the systemic absorption of this compound?
A: Yes, advanced delivery systems are a key strategy for minimizing systemic exposure.
-
Ethosomes: These are phospholipid vesicular systems with a high alcohol concentration that can enhance dermal delivery.[11] By design, ethosomes are deformable and can penetrate the stratum corneum effectively, which can be leveraged to localize drug action in the skin layers rather than facilitating transdermal passage into the bloodstream.[12][13][14][15]
-
Microspheres: Biodegradable polymer-based microspheres, such as those made from poly (lactic-co-glycolic acid) (PLGA), can provide sustained, long-acting release of this compound.[16] This controlled release can maintain therapeutic levels in the target tissue while minimizing the peak plasma concentrations that lead to systemic side effects.[17] The goal of such systems is to increase therapeutic efficacy while reducing the total amount of drug absorbed systemically.[17]
Q: What clinical or application strategies can be employed to minimize systemic risk?
A: Practical guidelines can help reduce the effects of systemic absorption. These include using the minimal effective strength and dose, applying the product for the shortest effective period, and avoiding use on highly vascular or thin-skinned areas like the face, scrotum, or eyelids where penetration is highest.[1][18][19] Additionally, periodic breaks in treatment ("medication holidays") may be advised for patients on long-term therapy.[1][18]
Experimental Protocols & Methodologies
Q: How is the vasoconstrictor assay (VCA) used to assess this compound formulations?
A: The vasoconstrictor assay is a standard pharmacodynamic method used to determine the bioequivalence and potency of topical corticosteroid formulations.[20] The degree of skin blanching (vasoconstriction) caused by the corticosteroid is proportional to its percutaneous absorption and therapeutic efficacy.[2][3]
Experimental Protocol: Vasoconstrictor Assay
-
Subject Selection: Enroll healthy volunteers with no skin diseases who are known to be "steroid responders."
-
Site Demarcation: Mark multiple small, uniform application sites on the flexor surface of the forearms.
-
Product Application: Apply a precise, standardized amount (e.g., 20 mg) of the test and reference this compound formulations to the designated sites.[21]
-
Occlusion: Cover the application sites with an occlusive dressing for a defined period, typically 6 hours.[21]
-
Removal and Cleaning: After the occlusion period, remove the dressing and carefully clean any residual formulation from the skin surface.
-
Assessment: At specified time points post-application (e.g., 0.5, 4, 6, 24 hours), measure the intensity of the skin blanching. This is done using either a visual scoring scale (e.g., 0-4) or, more objectively, with a chromameter to quantify the change in skin color.
-
Data Analysis: Compare the blanching response of the test formulation to the reference standard to assess relative potency and bioavailability.
Q: What is a typical in vivo protocol to directly measure systemic absorption of this compound in an animal model?
A: In vivo pharmacokinetic studies are essential for directly quantifying the amount of drug that reaches the systemic circulation.[22] These studies involve applying the topical formulation to an animal model and subsequently measuring drug concentrations in blood or urine.[[“]]
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Animal Model Selection: Choose an appropriate animal model, such as minipigs or rats, whose skin permeability characteristics are comparable to humans.
-
Dosing Site Preparation: Shave a defined area of skin on the animal's back to ensure uniform application and absorption.
-
Formulation Application: Apply a precise dose of the this compound formulation to the prepared site. For comparison, different formulations (e.g., standard cream vs. microsphere gel) can be tested on different animal groups.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours) via an appropriate route (e.g., jugular vein cannula).
-
Sample Processing: Process the blood samples to separate plasma.
-
Bioanalytical Method: Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and specificity.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve) to determine the rate and extent of systemic absorption.
Q: How can Hypothalamic-Pituitary-Adrenal (HPA) axis suppression be evaluated as a measure of systemic effect?
A: Systemic absorption of potent topical corticosteroids can suppress the HPA axis.[1] Evaluating HPA axis function is a key safety assessment.[24] This is often done by measuring serum cortisol levels before and after a Corticotropin (ACTH) stimulation test. A blunted cortisol response to ACTH stimulation indicates HPA axis suppression.[1]
Data on Formulation Effects
The following tables summarize data from studies on topical corticosteroids, illustrating how formulation and application can influence effects related to absorption.
Table 1: Effect of this compound 0.1% Cream vs. Vehicle on Skin Barrier Function (Data from a study on subjects with atopic dermatitis treated for two weeks)[6]
| Measurement | Treatment Group | Baseline (Mean ± SD) | Week 2 (Mean ± SD) | Change from Baseline (Mean ± SD) | P-Value |
| Transepidermal Water Loss (TEWL) (mg/cm²/hr) | This compound 0.1% Cream | 32.5 ± 19.8 | 18.2 ± 11.7 | -14.3 ± 16.0 | <0.001 |
| Vehicle | 29.8 ± 16.5 | 21.0 ± 12.3 | -8.8 ± 11.8 | <0.001 | |
| Stratum Corneum Hydration (Capacitance, a.u.) | This compound 0.1% Cream | 25.1 ± 12.3 | 30.6 ± 11.7 | +5.5 ± 9.8 | <0.01 |
| Vehicle | 25.9 ± 12.9 | 31.2 ± 12.1 | +5.3 ± 10.6 | <0.021 |
Note: A decrease in TEWL signifies an improvement in the skin's barrier function, which can limit further systemic absorption.
Table 2: HPA Axis Suppression Rates in Clinical Trials of this compound Cream [25]
| Patient Population | This compound Cream Strength | Application Frequency | Number of Patients with HPA Axis Suppression | Total Patients Evaluated |
| Plaque-type Psoriasis (Adults) | 0.1% | Once or Twice Daily | 2 | 18 |
| Atopic Dermatitis (Adults) | 0.1% | Once or Twice Daily | 1 | 31 |
| Atopic Dermatitis (Pediatric) | 0.1% | Not Specified | 4 | 123 |
Visualized Workflows and Logic
Caption: Workflow for developing and testing a new this compound formulation.
Caption: Factors influencing systemic absorption of topical this compound.
Troubleshooting & FAQs
Q: My in vivo vasoconstriction assay results show high inter-subject variability. What are the common causes?
A: High variability is a known challenge. Potential causes include:
-
Variable Steroid Response: Not all individuals exhibit the same degree of vasoconstriction. It is crucial to pre-screen subjects and only include those who show a clear blanching response.
-
Inconsistent Application: The amount of formulation applied must be meticulously controlled. Use a positive displacement pipette or a validated application technique to ensure consistency.
-
Site Differences: Skin properties can vary even on a single forearm. Ensure sites are chosen carefully and randomized.
-
Measurement Error: Visual scoring is subjective. A chromameter provides objective, quantitative data and is preferred for reducing variability. Ensure the device is calibrated and used consistently.
Q: We observed significant systemic absorption in our animal model, but our in vitro Franz cell diffusion data suggested low permeation. Why the discrepancy?
A: Discrepancies between in vitro and in vivo results are common and can stem from several factors:
-
Skin Model Limitations: In vitro experiments often use excised human or animal skin. The viability and barrier integrity of this tissue may not perfectly replicate live skin.
-
Metabolism: The skin is metabolically active. In vivo, this compound may be metabolized as it passes through the epidermis and dermis, a factor not always accounted for in simpler in vitro models.
-
Blood Flow: The dermal microcirculation in a live animal model actively removes the drug once it permeates the epidermis, maintaining a steep concentration gradient that drives further absorption. This "sink" condition is only simulated in vitro.
-
Vehicle-Skin Interaction: The way a vehicle interacts with the skin (e.g., hydration, lipid disruption) can be more complex in vivo. A vehicle that improves barrier function over time in vivo might not show this effect in a short-term in vitro test.[6]
Q: Can tape stripping be used to predict systemic absorption of this compound?
A: Tape stripping is an in vivo technique used to quantify the amount of a drug within the stratum corneum.[26][27] While it provides excellent data on local bioavailability in the outermost skin layer, directly correlating this to systemic absorption is challenging.[27][28] It is more a measure of how much drug has penetrated the skin's primary barrier. It is best used to compare the efficiency of different formulations at delivering the drug into the skin, rather than predicting the amount that will pass through it into the bloodstream.[28]
Q: Are there any specific bioanalytical challenges when measuring this compound in plasma?
A: Yes. After topical application, the systemic concentrations of this compound can be very low, often in the picogram per milliliter (pg/mL) range. This necessitates a highly sensitive and specific analytical method, such as LC-MS/MS. Challenges include potential interference from endogenous substances and the need for meticulous sample preparation to extract the drug from the complex plasma matrix. Validation of the assay according to regulatory guidelines is critical.
References
- 1. Consequences of systemic absorption of topical glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Topical Solution USP, 0.05% [dailymed.nlm.nih.gov]
- 3. This compound Topical Solution USP, 0.05% [dailymed.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 6. Effects of a novel formulation of this compound 0.1% cream on skin barrier function in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Nano intervention in topical delivery of corticosteroid for psoriasis and atopic dermatitis—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanotechnology-based alternatives for the topical delivery of immunosuppressive agents in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijfmr.com [ijfmr.com]
- 11. Formulation and Characterization of Fluocinolone Acetonide Ethosomal Gel for [ijaresm.com]
- 12. ijrti.org [ijrti.org]
- 13. asianjpr.com [asianjpr.com]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Long-acting release of fluocinolone acetonide microspheres using electrospray technology for noninfectious uveitis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Beyond Skin Deep: The Systemic Impact of Topical Corticosteroids in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using topical corticosteroids safely and effectively | This Changed My Practice (TCMP) by UBC CPD [thischangedmypractice.com]
- 20. The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Topical formulations of fluocinolone acetonide. Are creams, gels and ointments bioequivalent and does dilution affect activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. consensus.app [consensus.app]
- 24. Daily application of this compound 0.1% cream for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. DailyMed - this compound cream [dailymed.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Assessment of Drug Delivery Kinetics to Epidermal Targets In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Development of Stable Fluocinonide Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluocinonide solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a stable this compound solution?
A1: The main challenges stem from this compound's low aqueous solubility and its susceptibility to various forms of degradation. Key issues include precipitation of the active pharmaceutical ingredient (API), loss of potency due to chemical breakdown, and the formation of impurities. Factors such as pH, solvent selection, light exposure, and temperature can all significantly impact the stability of a this compound solution.
Q2: In which solvents is this compound soluble?
A2: this compound is practically insoluble in water but is soluble in several organic solvents. For research purposes, it is often dissolved in solvents like ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) to create a stock solution, which can then be further diluted.[1] Commercially available topical solutions often use a combination of alcohol, propylene glycol, and other excipients to maintain solubility.[2][3][4][5]
Q3: How does pH affect the stability of a this compound solution?
A3: this compound is susceptible to both acid and base-catalyzed hydrolysis, which leads to its degradation.[6] Studies on the closely related corticosteroid, fluocinolone acetonide, have shown that its degradation is minimized around a pH of 4.[7][8] It is crucial to control the pH of aqueous dilutions to maintain the stability of the solution.
Q4: Is this compound sensitive to light and temperature?
A4: Yes, this compound is known to be photolabile and can degrade upon exposure to light, particularly UV radiation.[9] Therefore, solutions should be protected from light during preparation and storage. Additionally, elevated temperatures can accelerate degradation processes.[6] It is recommended to store stock solutions at low temperatures, such as -20°C, for long-term stability.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in the solution | - Exceeding the solubility limit of this compound in the chosen solvent system.- Temperature fluctuations affecting solubility.- Change in pH of the solution upon addition of other components. | - Ensure the concentration of this compound is within its solubility limit for the specific solvent or co-solvent system used.- Consider using a co-solvent system (e.g., ethanol and water) to improve solubility.[1]- Store the solution at a constant, controlled temperature.- Prepare a more concentrated stock solution in an organic solvent (e.g., DMSO or ethanol) and perform final dilutions immediately before use. |
| Loss of potency or unexpected experimental results | - Degradation of this compound due to hydrolysis (incorrect pH).- Photodegradation from exposure to light.- Oxidative degradation.- Thermal degradation from improper storage. | - Buffer aqueous solutions to a slightly acidic pH (around 4) to minimize hydrolysis.[7][8]- Protect the solution from light at all stages of preparation, storage, and handling by using amber vials or covering containers with aluminum foil.- Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound to minimize oxidation.[1]- Store stock solutions at -20°C for long-term stability and aqueous dilutions for no more than one day.[1] |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC) | - Formation of degradation products due to hydrolysis, photolysis, or oxidation. | - Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6]- Review the preparation and storage conditions to identify and mitigate the cause of degradation (see solutions for "Loss of potency"). |
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~30 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL | [1] |
| Water | Practically Insoluble | [2] |
| Acetone | Sparingly Soluble | [2] |
| Chloroform | Sparingly Soluble | [2] |
Table 2: Factors Affecting this compound Solution Stability and Recommended Mitigation Strategies
| Factor | Effect on Stability | Mitigation Strategy |
| pH | Degradation via acid and base hydrolysis. Minimal degradation at slightly acidic pH.[7][8] | Buffer aqueous solutions to a pH of approximately 4. |
| Light | Photodegradation, especially under UV light.[9] | Prepare and store solutions in light-protected containers (e.g., amber vials). |
| Temperature | Accelerated degradation at elevated temperatures. | Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles. |
| Oxygen | Potential for oxidative degradation. | Purge solvents with an inert gas (e.g., nitrogen) before use.[1] |
Experimental Protocols
1. Preparation of a this compound Stock Solution (10 mg/mL)
-
Materials:
-
This compound powder
-
Anhydrous ethanol (or DMSO)
-
Inert gas (e.g., nitrogen or argon)
-
Volumetric flask
-
Pipettes
-
Analytical balance
-
-
Procedure:
-
Weigh the desired amount of this compound powder accurately.
-
Transfer the powder to a volumetric flask.
-
Purge the anhydrous ethanol (or DMSO) with an inert gas for 5-10 minutes to remove dissolved oxygen.
-
Add a small amount of the purged solvent to the volumetric flask to dissolve the this compound.
-
Once dissolved, add the solvent to the final volume.
-
Mix the solution thoroughly until homogeneous.
-
Store the stock solution in a tightly sealed, light-protected container at -20°C.
-
2. Forced Degradation Study Protocol
This protocol provides a general framework for assessing the stability of a this compound solution.
-
Objective: To identify potential degradation products and degradation pathways.
-
Methodology:
-
Preparation of Test Solution: Prepare a solution of this compound in a suitable solvent (e.g., 1:1 ethanol:water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the test solution and incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Add 0.1 M NaOH to the test solution and incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the test solution and keep it at room temperature for a defined period.
-
Thermal Degradation: Store the test solution at an elevated temperature (e.g., 60°C) in a light-protected container.
-
Photodegradation: Expose the test solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11][12][13] A control sample should be protected from light.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acid and base-stressed samples before analysis. Analyze all samples using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
-
Visualizations
Caption: Workflow for preparing and troubleshooting a this compound solution.
Caption: Major degradation pathways for this compound in solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound topical solution USP, 0.05% [dailymed.nlm.nih.gov]
- 3. DailyMed - this compound solution [dailymed.nlm.nih.gov]
- 4. This compound Solution: Package Insert / Prescribing Info [drugs.com]
- 5. DailyMed - this compound solution [dailymed.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Temperature and pH dependence of fluocinolone acetonide degradation in a topical cream formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temperature and pH Dependence of Fluocinolone Acetonide Degradation in a Topical Cream Formulation | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. ikev.org [ikev.org]
- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 13. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Experimental Design for Fluocinonide Dose-Response Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental designs for Fluocinonide dose-response studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing high variability between replicate wells in my cell-based assay?
Answer: High variability in replicate wells can stem from several factors throughout the experimental workflow.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary cause of variability.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating. Pipette gently to avoid cell shearing. Consider using a multichannel pipette for simultaneous seeding and practice consistent pipetting technique. It is also crucial to optimize the cell seeding density for your specific cell line and assay duration to ensure cells are in a logarithmic growth phase.[1][2][3]
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data points.[4]
-
-
Reagent and Compound Preparation: Inconsistent dilution of this compound or other reagents can introduce significant error.
-
Solution: Prepare a master mix for each concentration and dispense equal volumes to replicate wells. Ensure complete solubilization of this compound in the vehicle (e.g., DMSO) before further dilution in culture media.[5]
-
-
Incubation Conditions: Temperature and CO2 fluctuations within the incubator can impact cell health and response.
-
Solution: Ensure the incubator is properly calibrated and maintained. Avoid frequent opening of the incubator door.
-
Question 2: My dose-response curve is flat, showing no significant inhibition or activation. What are the possible reasons?
Answer: A flat dose-response curve suggests a lack of cellular response to this compound.
-
Incorrect Concentration Range: The tested concentrations may be too low to elicit a response.
-
Solution: Conduct a broad-range dose-finding experiment, for example, from 10 nM to 10 µM, to identify an effective concentration range before performing a detailed dose-response study.[6]
-
-
Cell Line Resistance: The chosen cell line may not express the glucocorticoid receptor (GR) or may have a downstream signaling pathway that is unresponsive to glucocorticoid stimulation.
-
Solution: Verify GR expression in your cell line using techniques like Western blotting or qPCR. Consider using a cell line known to be responsive to corticosteroids as a positive control.
-
-
Inactive Compound: The this compound stock may have degraded.
-
Solution: Prepare a fresh stock solution and store it properly according to the manufacturer's instructions.
-
-
Suboptimal Assay Conditions: The assay itself may not be sensitive enough to detect a response.
-
Solution: Optimize assay parameters such as incubation time and reagent concentrations. Ensure the chosen assay is appropriate for measuring the intended biological endpoint. For example, a 72 to 120-hour incubation may be necessary for cell viability assays.[6]
-
Question 3: I am observing a biphasic or U-shaped dose-response curve. How should I interpret this?
Answer: A biphasic response, where the effect of the drug changes direction with increasing concentration, can be due to several factors.
-
Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets, leading to unexpected biological responses.
-
Cellular Toxicity: High concentrations of the drug or the vehicle (e.g., DMSO) can induce cytotoxicity, masking the specific intended effect.[5]
-
Solution: It is crucial to include a vehicle control at the highest concentration used to assess the effect of the solvent on cell viability.[5] If cytotoxicity is suspected, perform a cell viability assay in parallel with your primary functional assay.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental design of this compound dose-response studies.
Question 1: What is the mechanism of action of this compound?
Answer: this compound is a synthetic corticosteroid that exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[2] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the inhibition of pro-inflammatory mediators like cytokines, prostaglandins, and leukotrienes.[2]
Question 2: What are appropriate positive and negative controls for a this compound dose-response study?
Answer:
-
Positive Control: A known potent glucocorticoid, such as dexamethasone or budesonide, can be used as a positive control to ensure the assay system is responsive.
-
Negative Control: A vehicle control (e.g., culture medium with the same concentration of DMSO used to dissolve this compound) is essential to account for any effects of the solvent on the cells.
-
Untreated Control: A sample of cells that have not been exposed to any treatment serves as a baseline for normal cell function.
Question 3: How should I select the appropriate concentration range for my dose-response curve?
Answer: The concentration range should span from a dose with no observable effect to a dose that produces the maximal effect. A common starting point for corticosteroids is a logarithmic dilution series, for instance, from 10⁻¹³ to 10⁻⁶ mol/L.[7] It is advisable to perform a preliminary range-finding experiment with wide concentration steps to determine the approximate effective range for your specific cell line and assay.
Question 4: What are the key parameters to consider when analyzing a dose-response curve?
Answer: The primary parameters derived from a dose-response curve are the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which represent the concentration of a drug that elicits 50% of the maximal response. The maximal effect (Emax) and the slope of the curve (Hill slope) are also important parameters that describe the efficacy and potency of the compound.
Data Presentation
Table 1: Comparative Potency of Topical Corticosteroids in an In Vitro Basophil Histamine Release Assay
| Corticosteroid | IC50 (mol/L) | Rank Order of Potency |
| Fluticasone Propionate | 1.2 x 10⁻¹² | 1 |
| Mometasone Furoate | 3.1 x 10⁻¹² | 2 |
| Budesonide | 1.1 x 10⁻¹¹ | 3 |
| Beclomethasone Dipropionate | 2.5 x 10⁻¹¹ | 4 |
| Triamcinolone Acetonide | 2.5 x 10⁻¹¹ | 4 |
| Hydrocortisone | 1.6 x 10⁻⁸ | 5 |
Data adapted from an in vitro study on basophil histamine release.[7]
Table 2: Relative Potency of Selected Topical Corticosteroids
| Potency Class | Corticosteroid | Concentration |
| Class I (Most Potent) | Clobetasol Propionate | 0.05% |
| This compound | 0.1% | |
| Class II | This compound | 0.05% |
| Mometasone Furoate | 0.1% | |
| Class V | Fluocinolone Acetonide | 0.025% |
| Class VI | Fluocinolone Acetonide | 0.01% |
This table provides a general classification of topical corticosteroid potency.[8][9]
Experimental Protocols
Protocol 1: Glucocorticoid Receptor (GR) Activation Assay
This protocol outlines a cell-based reporter assay to measure the activation of the glucocorticoid receptor by this compound.
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound and a positive control (e.g., dexamethasone) in assay medium.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Add the compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 22-24 hours at 37°C and 5% CO2.[11]
-
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the dose-response curve and determine the EC50 value using non-linear regression analysis.
-
Protocol 2: NF-κB Reporter Assay for Inhibition
This protocol measures the ability of this compound to inhibit NF-κB transcriptional activity induced by an inflammatory stimulus.
-
Cell Seeding:
-
Seed a human cell line stably transfected with an NF-κB-responsive luciferase reporter (e.g., HEK293T) into a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the dilutions to the cells and pre-incubate for a specified time (e.g., 1-2 hours).
-
-
Inflammatory Stimulus:
-
Add a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), to all wells except the negative control.
-
-
Incubation:
-
Incubate the plate for 6-24 hours at 37°C and 5% CO2.[12]
-
-
Lysis and Luminescence Reading:
-
Follow the same procedure as in the GR Activation Assay to measure luciferase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α-induced NF-κB activity for each this compound concentration.
-
Plot the dose-response curve and determine the IC50 value.
-
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Experimental workflow for a dose-response study.
Caption: Troubleshooting logical relationships.
References
- 1. biocompare.com [biocompare.com]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An in vitro comparison of commonly used topical glucocorticoid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
- 9. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. indigobiosciences.com [indigobiosciences.com]
Validation & Comparative
A Comparative Analysis of Fluocinonide and Clobetasol Propionate in Preclinical Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent topical corticosteroids, Fluocinonide and Clobetasol Propionate, focusing on their performance in preclinical psoriasis models. This objective comparison is supported by experimental data to aid in research and development decisions.
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by keratinocyte hyperproliferation, leading to the formation of erythematous, scaly plaques. Topical corticosteroids are a cornerstone of psoriasis treatment, valued for their anti-inflammatory, immunosuppressive, and antiproliferative properties.[1] this compound and Clobetasol Propionate are both high-potency corticosteroids used in the management of psoriasis.[2][3] Understanding their comparative efficacy and mechanisms of action in relevant preclinical models is crucial for the development of new and improved dermatological therapies.
Mechanism of Action
Both this compound and Clobetasol Propionate are synthetic corticosteroids that exert their effects by binding to intracellular glucocorticoid receptors.[2] This drug-receptor complex translocates to the nucleus and modulates the expression of numerous genes involved in inflammation and cell proliferation. The primary mechanisms include:
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokine production, such as interleukins (IL-17, IL-23) and tumor necrosis factor-alpha (TNF-α), which are key drivers of psoriatic inflammation.[1][4]
-
Immunosuppressive Effects: Suppression of immune cell infiltration and activation in the skin.
-
Antiproliferative Effects: Inhibition of keratinocyte hyperproliferation, a hallmark of psoriasis.[2]
The IL-23/IL-17 axis is a critical pathway in the pathogenesis of psoriasis, and both corticosteroids are known to interfere with this signaling cascade.[1][4]
Preclinical Efficacy in Psoriasis Models
The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and well-characterized preclinical model that mimics many features of human psoriasis, including skin inflammation, epidermal thickening, and the involvement of the IL-23/IL-17 axis.[5][6][7]
Clobetasol Propionate Performance in the Imiquimod-Induced Psoriasis Rat Model
A study evaluating Clobetasol Propionate in an IMQ-induced psoriasis rat model demonstrated significant therapeutic effects.[1]
| Parameter | Imiquimod (IMQ) Control | Clobetasol Propionate Treatment | Outcome |
| PASI Score (Day 5) | 9.4 ± 0.4 | 2.4 ± 0.3 | Significant reduction (p < 0.001)[1] |
| Erythema Score (Day 3) | 3.0 ± 0.0 | 0.9 ± 0.2 | Significant reduction (p < 0.001)[1] |
| Scaling Score (Day 5) | 3.4 ± 0.3 | 0.9 ± 0.1 | Significant reduction (p < 0.001)[1] |
| Skin Thickness Score (Day 5) | 3.0 ± 0.2 | 0.4 ± 0.2 | Significant reduction (p < 0.001)[1] |
| IL-17a Gene Expression | Upregulated | Significantly decreased | Inhibition of pro-inflammatory cytokine[1] |
| IL-17f Gene Expression | Upregulated | Significantly decreased | Inhibition of pro-inflammatory cytokine[1] |
Data presented as mean ± standard error of the mean (SEM).
These findings highlight the potent anti-inflammatory and anti-proliferative effects of Clobetasol Propionate in a relevant preclinical psoriasis model. The treatment effectively reduced the clinical signs of psoriasis and modulated the expression of key pro-inflammatory cytokines.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison.
Imiquimod-Induced Psoriasis Mouse Model
This protocol outlines the induction and assessment of a psoriasis-like condition in mice.
Protocol Details:
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved dorsal skin and sometimes the ear for 6-8 consecutive days.[6][7]
-
Treatment: Test compounds (this compound or Clobetasol Propionate formulations) and a vehicle control are applied topically to the inflamed area daily.
-
Assessment:
-
Psoriasis Area and Severity Index (PASI): Skin is scored daily for erythema (redness), scaling, and thickness.
-
Skin and Ear Thickness: Measured daily using a digital caliper.
-
Histology: At the end of the study, skin samples are collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and immune cell infiltration.[1]
-
Cytokine Analysis: Skin samples are processed for RNA or protein extraction to measure the levels of key cytokines like IL-17A, IL-17F, and IL-23 using qPCR or ELISA, respectively.[1]
-
Cytokine Gene Expression Analysis by qPCR
Protocol Details:
-
RNA Extraction: Total RNA is isolated from skin tissue samples using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: Real-time quantitative PCR is carried out using specific primers for the target cytokine genes (e.g., IL-17A, IL-17F, IL-23) and a housekeeping gene (e.g., GAPDH) for normalization.[8]
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Cytokine Protein Measurement by ELISA
Protocol Details:
-
Protein Extraction: Skin tissue is homogenized in a lysis buffer containing protease inhibitors to extract total protein.
-
ELISA Assay: An enzyme-linked immunosorbent assay (ELISA) is performed using a commercial kit specific for the target mouse cytokine (e.g., IL-17A).[9][10]
-
Procedure:
-
A microplate pre-coated with a capture antibody specific for the cytokine of interest is used.
-
Standards and protein lysates from skin samples are added to the wells.
-
A biotin-conjugated detection antibody is then added.
-
Streptavidin-HRP and a substrate solution are used for signal development.
-
The reaction is stopped, and the absorbance is read at 450 nm.
-
-
Data Analysis: A standard curve is generated to determine the concentration of the cytokine in the samples.
Conclusion
Both this compound and Clobetasol Propionate are potent topical corticosteroids with well-established anti-inflammatory, immunosuppressive, and antiproliferative mechanisms of action relevant to the treatment of psoriasis. Preclinical data from the imiquimod-induced psoriasis model robustly supports the efficacy of Clobetasol Propionate in reducing the clinical signs of psoriasis and downregulating key pro-inflammatory cytokines of the IL-23/IL-17 pathway.[1]
References
- 1. Evaluation of Clobetasol and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for Psoriasis: Can It Help With Itching and Swelling? | MyPsoriasisTeam [mypsoriasisteam.com]
- 3. Clobetasol propionate foam 0.05% as a novel topical formulation for plaque-type and scalp psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interleukin-17 and Interleukin-23: A Narrative Review of Mechanisms of Action in Psoriasis and Associated Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cusabio.com [cusabio.com]
Validating the Anti-inflammatory Effects of Fluocinonide and Other Corticosteroids Using Gene Expression Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory effects of Fluocinonide and other commonly used topical corticosteroids, with a focus on their impact on gene expression markers. While extensive quantitative data exists for corticosteroids like Dexamethasone, Betamethasone, and Hydrocortisone, this guide also addresses the current landscape of available data for this compound, a potent topical corticosteroid widely used in dermatology.
Introduction to Corticosteroids and Anti-inflammatory Gene Regulation
Topical corticosteroids are a cornerstone in the treatment of various inflammatory skin conditions. Their therapeutic effect is primarily mediated by their interaction with glucocorticoid receptors (GR), which leads to the modulation of gene expression. Upon binding, the corticosteroid-GR complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory genes and represses the expression of pro-inflammatory genes. This guide delves into the specific gene expression changes induced by these drugs, providing a basis for their validation and comparison.
Comparative Analysis of Gene Expression Modulation
The following tables summarize the quantitative effects of Dexamethasone, Betamethasone, and Hydrocortisone on the gene expression of key pro-inflammatory and anti-inflammatory markers. It is important to note that while this compound is known to operate through a similar mechanism, specific quantitative fold-change data from publicly available, peer-reviewed studies for the same set of genes is limited.
Table 1: Downregulation of Pro-inflammatory Gene Expression by Corticosteroids
| Gene | Drug | Cell Type | Treatment | Fold Change/Percentage Reduction |
| TNF-α | Dexamethasone | A549 (Lung Carcinoma) | 1 µM for 6h | ~75% reduction |
| Betamethasone | Fetal Rat Lung Fibroblasts | 100 nM for 24h | -2.5 fold | |
| IL-6 | Dexamethasone | A549 (Lung Carcinoma) | 1 µM for 6h | ~80% reduction |
| Betamethasone | Fetal Rat Lung Fibroblasts | 100 nM for 24h | -3.0 fold | |
| IL-1β | Dexamethasone | THP-1 (Monocytic) | 1 µM for 24h | ~90% reduction |
| Hydrocortisone | H4 (Fetal Small Intestinal Epithelial) | 50 µM for 48h | -2.1 fold | |
| CXCL8 (IL-8) | Dexamethasone | A549 (Lung Carcinoma) | 1 µM for 6h | ~85% reduction |
| Hydrocortisone | Caco-2 (Intestinal Epithelial) | 50 µg/ml for 24h | Significant reduction |
Table 2: Upregulation of Anti-inflammatory Gene Expression by Corticosteroids
| Gene | Drug | Cell Type | Treatment | Fold Change |
| DUSP1 (MKP-1) | Dexamethasone | A549 (Lung Carcinoma) | 1 µM for 2h | ~8 fold |
| Hydrocortisone | H4 (Fetal Small Intestinal Epithelial) | 50 µM for 48h | 3.2 fold | |
| TSC22D3 (GILZ) | Dexamethasone | A549 (Lung Carcinoma) | 1 µM for 2h | ~15 fold |
| Betamethasone | Fetal Rat Lung Fibroblasts | 100 nM for 24h | 4.1 fold |
Note: The data presented is a synthesis from multiple studies and variations in experimental conditions can influence the results.
This compound: Mechanism of Action
Experimental Protocols
Detailed Methodology for Quantitative Real-Time PCR (qPCR) Analysis of Gene Expression in Human Keratinocytes (HaCaT cells)
This protocol outlines the steps for treating HaCaT cells with corticosteroids, followed by RNA isolation, cDNA synthesis, and qPCR to quantify changes in target gene expression.
1. Cell Culture and Treatment:
-
Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Induce an inflammatory response by treating the cells with a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for 24 hours.
-
Following the inflammatory stimulus, treat the cells with the desired corticosteroid (e.g., this compound, Dexamethasone) at a concentration range of 1 nM to 1 µM for 6 to 24 hours. Include a vehicle control (e.g., DMSO).
2. RNA Isolation:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol reagent or a lysis buffer from a commercial RNA isolation kit).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen). This typically involves homogenization, phase separation (for TRIzol), and column-based purification.
-
Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop), ensuring an A260/A280 ratio of ~2.0.
-
Verify RNA integrity using gel electrophoresis or a bioanalyzer.
3. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
The reaction typically includes reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.
-
Perform the reverse transcription reaction according to the manufacturer's instructions (e.g., 25°C for 5 min, 46°C for 20 min, and 95°C for 1 min).
4. Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (e.g., TNF-α, IL-6, IL-1β, CXCL8, DUSP1, TSC22D3) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR using a real-time PCR system. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.
Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Workflow for validating anti-inflammatory effects.
References
Head-to-Head Comparison: Fluocinonide vs. Betamethasone in Preclinical Eczema Models
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the comparative efficacy of Fluocinonide and Betamethasone in validated preclinical models of atopic dermatitis (eczema), supported by experimental data and detailed protocols.
Introduction
Atopic dermatitis (AD), or eczema, is a chronic inflammatory skin disease characterized by barrier dysfunction and a T-helper 2 (Th2)-dominant immune response. Topical corticosteroids are the cornerstone of AD therapy, valued for their potent anti-inflammatory and immunosuppressive properties. Among the most frequently prescribed are high-potency agents like this compound and Betamethasone. While clinically established, a direct head-to-head comparison of their performance in controlled preclinical models is less documented. This guide synthesizes available preclinical data to provide an objective comparison of their efficacy, focusing on key endpoints relevant to AD pathogenesis.
It is important to note that direct comparative preclinical studies for this compound in common hapten-induced dermatitis models are scarce in publicly available literature. Therefore, this guide presents data for Betamethasone and the structurally and functionally similar high-potency corticosteroid, Fluocinolone Acetonide, in the widely-used oxazolone-induced dermatitis model. This allows for a robust, albeit indirect, comparison.
Comparative Efficacy Data
The following tables summarize the quantitative effects of Betamethasone and a representative high-potency corticosteroid, Fluocinolone Acetonide, on key inflammatory parameters in preclinical models of eczema.
Table 1: Effect on Ear Swelling in Oxazolone-Induced Dermatitis
| Compound | Model | Dose (Topical) | Endpoint | Result | % Inhibition |
| Betamethasone valerate | Oxazolone-induced contact sensitivity (mouse) | Dose-dependent | Ear weight increase | Inhibition of swelling | Data not quantified |
| Fluocinolone Acetonide | Oxazolone-induced contact sensitivity (mouse) | 0.1 µ g/ear | Ear weight increase | 6.2 mg | 50.4% |
| 0.3 µ g/ear | Ear weight increase | 3.8 mg | 69.6% | ||
| 1.0 µ g/ear | Ear weight increase | 2.0 mg | 84.0% |
Data for Fluocinolone Acetonide is adapted from a study by Evans et al., demonstrating a clear dose-dependent anti-inflammatory effect.[1]
Table 2: Effect on Inflammatory Cytokine Expression
| Compound | Model System | Key Cytokines Modulated | Result |
| Betamethasone | Nickel-induced contact dermatitis (rat) | TNF-α, IL-1β | ↓ 34.5% and ↓ 34.8% respectively |
| IL-10, IL-4 | ↑ 43.9% and ↑ 42.5% respectively | ||
| Betamethasone | Imiquimod-induced psoriasis-like inflammation (mouse) | IFN-γ, IL-17, IL-22, IL-1β | Significant ↓ in mRNA expression |
| Fluocinolone Acetonide | Oxazolone-induced dermatitis (mouse) | TNF-α, IFN-γ, IL-4, IL-6 | Expected significant ↓ in expression |
Data for Betamethasone shows a clear shift from a pro-inflammatory to an anti-inflammatory cytokine profile.[2] Data for Fluocinolone Acetonide is based on expected outcomes in a validated model.[1]
Mechanism of Action: Glucocorticoid Receptor Signaling
Both this compound and Betamethasone are synthetic glucocorticoids that exert their anti-inflammatory effects by binding to the cytosolic Glucocorticoid Receptor (GR). Upon ligand binding, the GR complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transrepression: The activated GR complex interferes with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This inhibits the transcription of genes encoding a wide range of inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-4, IL-6), chemokines, and adhesion molecules.
-
Transactivation: The GR complex can also directly bind to Glucocorticoid Response Elements (GREs) on the DNA to upregulate the expression of anti-inflammatory genes.
This dual action effectively suppresses the inflammatory cascade that drives the pathology of eczema.
References
A Comparative Guide to the Cross-Validation of HPLC and Mass Spectrometry for Fluocinonide Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients is paramount. Fluocinonide, a potent topical corticosteroid, is widely used in dermatological formulations. Ensuring its concentration in pharmaceutical products is critical for safety and efficacy. This guide provides an objective comparison of two powerful analytical techniques for this compound analysis: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
This document outlines the experimental protocols for each method and presents a summary of their performance based on experimental data to guide researchers in selecting the most appropriate technique for their specific analytical needs.
Comparative Performance Data
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and regulatory requirements. While HPLC-UV is a robust and cost-effective method suitable for routine quality control of pharmaceutical formulations, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies and the detection of trace-level impurities.
The following table summarizes key performance parameters for the quantification of this compound using HPLC-UV and representative performance characteristics for a comparable corticosteroid analysis using LC-MS/MS.
| Performance Metric | HPLC-UV | LC-MS/MS (Representative for Corticosteroids) |
| Linearity (R²) | > 0.999[1] | > 0.992[2] |
| Limit of Quantification (LOQ) | 0.3409 µg/mL[1] | 0.05 - 3 ng/mL[3][4] |
| Accuracy (% Recovery) | 97.8% - 100%[1][5] | 91.8% - 110.7%[2] |
| Precision (%RSD) | < 2.0%[6] | < 15%[2] |
| Selectivity | Good for formulated products | High, based on mass-to-charge ratio |
| Run Time | ~10-20 minutes[5][6] | ~8-10 minutes[7][8] |
Disclaimer: The LC-MS/MS data presented is representative of performance characteristics for the analysis of corticosteroids as a class, due to the limited availability of specific cross-validation studies for this compound.
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPLC-UV and a representative LC-MS/MS method are provided below. These protocols are based on established and validated methods for this compound and other corticosteroids.
HPLC-UV Method for this compound
This method is suitable for the quantification of this compound in pharmaceutical formulations such as creams and ointments.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[6][9]
-
Mobile Phase: A mixture of methanol and water, often in a ratio of 55:45 (v/v)[5][9] or acetonitrile and water in a 1:1 (v/v) ratio.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, around 40°C.[6]
-
Detection: UV detection is performed at a wavelength of 238 nm or 254 nm.[9][10]
-
Data Analysis: Quantification is based on the peak area of this compound, compared against a standard curve prepared from a reference standard.
Representative LC-MS/MS Method for Corticosteroid Analysis
This method is highly sensitive and selective, making it suitable for the analysis of this compound in complex biological matrices or for trace-level quantification.
-
Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is often employed for better resolution and faster analysis times.[11]
-
Mobile Phase: A gradient elution is typically used with a mobile phase consisting of water with 0.1% formic acid or 1 mM ammonium formate (Eluent A) and methanol or acetonitrile with the same additive (Eluent B).[11]
-
Flow Rate: A flow rate of 0.3 - 0.4 mL/min is common.[11][12]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is frequently used for corticosteroids.[13] Atmospheric Pressure Chemical Ionization (APCI) can also be utilized.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
Data Analysis: Quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against the concentration of the calibration standards.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of HPLC and Mass Spectrometry for this compound analysis.
Caption: Cross-validation workflow for this compound analysis.
References
- 1. ajpamc.com [ajpamc.com]
- 2. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a LC-MS/MS method for establishing reference intervals and assessing diagnostic performance of urinary free cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. Development and validation of an LC-MS/MS method for profiling 39 urinary steroids (estrogens, androgens, corticoids, and progestins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a LC-MS/MS method for simultaneous determination of six glucocorticoids and its application to a pharmacokinetic study in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different Fluocinonide formulations (cream vs. ointment)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two common formulations of the potent topical corticosteroid, fluocinonide: cream and ointment. By examining experimental data from vasoconstrictor assays and established clinical trial protocols, this document aims to equip researchers and drug development professionals with the information needed to make informed decisions in their work.
Data Presentation: A Quantitative Look at Potency
While direct comparative clinical trial data for this compound cream versus ointment is limited in publicly available literature, vasoconstrictor assay data for the closely related potent corticosteroid, fluocinolone acetonide, provides valuable insight into the relative potency of these formulations. The vasoconstrictor assay is a standardized method used to determine the bioequivalence and potency of topical corticosteroids by measuring the degree of skin blanching (vasoconstriction) they induce.
A study comparing commercially available formulations of fluocinolone acetonide demonstrated a higher vasoconstrictor effect for the cream formulation compared to the ointment, suggesting greater potency.[1]
Table 1: Vasoconstrictor Activity of Fluocinolone Acetonide Formulations [1]
| Formulation | Mean Vasoconstrictor Score (Tristimulus Color Analysis) | Relative Potency Ranking |
| Cream | Higher | 1 (Most Potent) |
| Gel | Intermediate | 2 |
| Ointment | Lower | 3 (Least Potent) |
Note: Data is derived from a study on fluocinolone acetonide and is presented as a surrogate for the comparison of this compound formulations due to the structural and functional similarities of the compounds.
Experimental Protocols
To ensure a thorough understanding of the data, the following are detailed methodologies for key experiments used to evaluate the efficacy of topical corticosteroids like this compound.
Vasoconstrictor Assay (VCA)
The vasoconstrictor assay is a cornerstone for assessing the potency of topical corticosteroids. The following protocol is a generalized representation based on FDA guidelines.
Objective: To determine the relative potency of a topical corticosteroid formulation by measuring its ability to cause vasoconstriction in the small blood vessels of the skin, leading to skin blanching.
Methodology:
-
Subject Selection: Healthy adult volunteers with normal skin on the forearms are recruited.
-
Site Demarcation: A grid of test sites is marked on the volar aspect of the forearms.
-
Product Application: A standardized amount (e.g., 10 µL) of the test formulation (this compound cream or ointment) and a reference standard are applied to the designated sites.
-
Occlusion: The application sites are covered with an occlusive dressing for a specified duration (e.g., 6-16 hours) to enhance penetration.
-
Removal and Reading: The dressings and any residual product are removed. After a set time (e.g., 2 hours), the degree of skin blanching at each site is visually assessed by a trained, blinded observer using a graded scale (e.g., 0 = no blanching to 4 = maximal blanching). Alternatively, a chromameter can be used for objective color measurement.
-
Data Analysis: The blanching scores are recorded and statistically analyzed to compare the potency of the different formulations.
Clinical Trials for Atopic Dermatitis and Psoriasis
Clinical trials are essential for evaluating the therapeutic efficacy and safety of this compound formulations in patient populations. Below is a representative protocol for a clinical trial investigating this compound cream for atopic dermatitis.[2][3]
Objective: To evaluate the efficacy and safety of this compound cream in treating the signs and symptoms of atopic dermatitis.
Study Design: A multi-center, randomized, double-blind, vehicle-controlled study.
Participant Population: Patients aged 12 years and older with a diagnosis of mild to severe atopic dermatitis.
Methodology:
-
Randomization: Patients are randomly assigned to receive either this compound cream 0.1% or a vehicle cream.
-
Treatment Regimen: Patients apply the assigned cream to the affected areas once or twice daily for a specified duration (e.g., 14 consecutive days).[2]
-
Efficacy Assessments:
-
Investigator's Global Assessment (IGA): A physician assesses the overall severity of the atopic dermatitis on a scale (e.g., 0 = clear to 4 = severe).
-
Eczema Area and Severity Index (EASI): This composite score measures the extent and severity of erythema, induration/papulation, excoriation, and lichenification.
-
Pruritus Score: Patients rate their itching intensity using a visual analog scale (VAS).
-
-
Safety Assessments: Monitoring and recording of any adverse events, particularly local skin reactions.
-
Data Analysis: Statistical comparison of the changes in IGA, EASI, and pruritus scores from baseline between the this compound and vehicle groups. A study on this compound 0.1% cream for atopic dermatitis showed that at the end of two weeks, 59% of subjects treated once daily and 57% of subjects treated twice daily had their lesions cleared or almost cleared.[2]
Mandatory Visualizations
This compound Anti-Inflammatory Signaling Pathway
This compound, like other corticosteroids, exerts its anti-inflammatory effects by modulating gene expression. The following diagram illustrates the key steps in this signaling pathway.
Caption: this compound's mechanism of action.
Experimental Workflow for Comparing Formulations
The following diagram outlines a typical experimental workflow for comparing the efficacy of this compound cream and ointment.
Caption: Workflow for efficacy comparison.
References
- 1. Topical formulations of fluocinolone acetonide. Are creams, gels and ointments bioequivalent and does dilution affect activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daily Application of this compound 0.1% Cream for the Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Trial Review - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
In Vivo Validation of Fluocinonide's Vasoconstrictor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo vasoconstrictor activity of fluocinonide with other topical corticosteroids. The information presented is supported by experimental data to facilitate informed decisions in dermatological and anti-inflammatory research.
Comparative Analysis of Vasoconstrictor Potency
The vasoconstrictor assay, or McKenzie-Stoughton test, is a standardized method to determine the bio-potency of topical corticosteroids. This assay measures the degree of skin blanching (vasoconstriction) induced by a topical corticosteroid, which correlates with its therapeutic efficacy.[1] The following tables summarize quantitative data from comparative studies involving this compound and other corticosteroids.
| Corticosteroid | Concentration | Formulation | Mean AUC (0-32h) of Skin Blanching | Potency Comparison |
| Clobetasol Propionate | 0.05% | Cream | 3831 | Very Potent |
| Calcipotriol/Betamethasone Dipropionate | 0.005%/0.05% | Aerosol Foam | 2560 | Potent |
| Fluocinolone Acetonide | 0.025% | Ointment | 1981 | Moderately Potent |
Table 1: Comparison of the vasoconstrictor effect of a calcipotriol/betamethasone dipropionate aerosol foam with clobetasol propionate cream and fluocinolone acetonide ointment. The data represents the mean Area Under the Curve (AUC) for skin blanching assessed visually over 32 hours. A higher AUC indicates a greater vasoconstrictor response and higher potency.[2]
| Corticosteroid | Emax | Potency Ranking |
| Mometasone Furoate | 1 | |
| Fluocinolone Acetonide | 2 | |
| Clobetasol Propionate | 2 | |
| Halcinonide | 3 |
Table 2: Potency ranking of four topical corticosteroid active pharmaceutical ingredients (APIs) based on their maximal effect (Emax) in a vasoconstrictor assay.[3] A higher Emax value corresponds to a greater vasoconstrictor effect. In this study, fluocinolone acetonide and clobetasol propionate were found to have similar potency.[3]
Experimental Protocols
McKenzie-Stoughton Vasoconstrictor Assay
The following is a generalized protocol for the McKenzie-Stoughton vasoconstrictor assay based on common methodologies.[4][5]
1. Subject Selection:
-
Healthy adult volunteers with normal skin on their flexor forearms are recruited.
-
Subjects are screened to ensure they are responsive to topical corticosteroids.
2. Study Design:
-
The study is typically a single-center, investigator-blinded, vehicle-controlled, intra-individual comparison.
-
Application sites are marked on the forearms.
3. Application of Topical Corticosteroids:
-
A standardized amount of each test formulation and a vehicle control is applied to the designated sites.
-
In some studies, the application is left open, while in others, it is occluded for a specified period (e.g., 6 hours).[6]
4. Assessment of Vasoconstriction (Skin Blanching):
-
Skin blanching is assessed at predetermined time points after application (e.g., 6, 8, 12, 24, 32 hours).[2]
-
Assessments are performed by trained, blinded observers using a visual scoring scale (e.g., 0 = no blanching, 1 = slight, 2 = moderate, 3 = marked, 4 = intense blanching).
-
Objective measurement of skin color changes can also be performed using a chromameter, which measures the L* (lightness) and a* (redness) values of the skin.
5. Data Analysis:
-
For visual assessments, the scores at each time point are used to calculate the Area Under the Effect Curve (AUEC) for each treatment.
-
For chromameter measurements, the change in a* and L* values from baseline is used to quantify the blanching response and calculate the AUEC.
-
Statistical analysis is performed to compare the vasoconstrictor potency of the different formulations.
Visualizing the Experimental Workflow and Signaling Pathway
Caption: Experimental workflow of the vasoconstrictor assay.
Caption: Simplified signaling pathway of glucocorticoid-induced vasoconstriction.
References
- 1. This compound Topical Solution USP, 0.05% [dailymed.nlm.nih.gov]
- 2. Enhanced vasoconstrictor potency of the fixed combination calcipotriol plus betamethasone dipropionate in an innovative aerosol foam formulation vs. other corticosteroid psoriasis treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Approach to Assess the Potency of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. remedypublications.com [remedypublications.com]
- 6. Topical formulations of fluocinolone acetonide. Are creams, gels and ointments bioequivalent and does dilution affect activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Fluocinonide and Other Topical Corticosteroids on Skin Barrier Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Fluocinonide with other topical corticosteroids, focusing on their effects on skin barrier function. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and decision-making processes.
Introduction
Topical corticosteroids are a cornerstone in the treatment of various inflammatory skin conditions, primarily due to their potent anti-inflammatory and immunosuppressive properties. Their mechanism of action is largely mediated through the glucocorticoid receptor (GR), leading to the transcriptional regulation of numerous genes involved in inflammation and cell proliferation. However, their impact on the skin barrier—the outermost layer responsible for protecting against external aggressors and preventing water loss—is complex and can vary significantly between different corticosteroid molecules. This guide focuses on a comparative analysis of this compound, a high-potency topical corticosteroid, and other commonly used corticosteroids, examining their effects on key parameters of skin barrier function.
Data Presentation: Quantitative Comparison of Topical Corticosteroids on Skin Barrier Function
The following tables summarize quantitative data from various studies, comparing the effects of this compound and other topical corticosteroids on transepidermal water loss (TEWL), stratum corneum hydration, and the expression of key skin barrier components.
Table 1: Effect of Topical Corticosteroids on Transepidermal Water Loss (TEWL)
| Corticosteroid | Concentration | Vehicle | Study Population | Duration of Treatment | Change in TEWL | Citation |
| This compound | 0.1% | Cream | Atopic Dermatitis Patients | 2 weeks | ↓ 14.35 ± 16.0 mg/cm²/h (Active Site) | [1] |
| ↓ 8.75 ± 11.80 mg/cm²/h (Vehicle Control) | [1] | |||||
| Clobetasol Propionate | 0.05% | Not specified | Healthy Volunteers | 4 weeks | ↑ (Increased TEWL) | [2] |
| Betamethasone Dipropionate | Not specified | Not specified | Healthy Volunteers | 4 weeks | ↑ (Increased TEWL) | [2] |
Note: A decrease (↓) in TEWL indicates an improvement in skin barrier function, while an increase (↑) suggests impairment.
Table 2: Effect of Topical Corticosteroids on Stratum Corneum Hydration
| Corticosteroid | Concentration | Vehicle | Study Population | Duration of Treatment | Change in Stratum Corneum Hydration (Capacitance) | Citation |
| This compound | 0.1% | Cream | Atopic Dermatitis Patients | 2 weeks | ↑ 5.5 ± 9.8 (a.u.) (Active Site) | [1] |
| ↑ 5.3 ± 10.6 (a.u.) (Vehicle Control) | [1] |
Note: An increase (↑) in skin capacitance reflects improved stratum corneum hydration.
Table 3: Comparative Effects of Topical Corticosteroids on Skin Barrier Lipids and Proteins
| Corticosteroid | Effect on Stratum Corneum Lipids | Effect on Barrier Protein Expression | Citation |
| Clobetasol Propionate | Significant reduction in 98 out of 226 analyzed lipid species, particularly long-chain, ester-linked ceramides and triacylglycerols. | Downregulation of claudin-1, -4, and occludin. | [2][3] |
| Betamethasone Dipropionate | Reduction in 29 out of 226 analyzed lipid species. | Inconsistent extracellular lipid bilayers observed via electron microscopy. | [2][4] |
| General Topical Corticosteroids | Upregulation of filaggrin and loricrin expression in atopic dermatitis skin, associated with downregulation of Th2 cytokines. | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Measurement of Transepidermal Water Loss (TEWL)
-
Objective: To assess the "inside-out" skin barrier function by quantifying the amount of water vapor diffusing through the stratum corneum.
-
Instrumentation: An open-chamber evaporimeter (e.g., Tewameter®) is commonly used.
-
Procedure:
-
Subjects are acclimatized to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes before measurements.
-
The probe of the evaporimeter is placed gently on the skin surface, ensuring it is perpendicular to the skin.
-
The device measures the water vapor pressure gradient at two points within the hollow probe, from which the rate of water loss is calculated in g/m²/h.
-
Measurements are taken at baseline and at specified time points after treatment application.
-
To assess stratum corneum integrity, sequential tape stripping can be performed, with TEWL measurements taken after a set number of strips. An increase in TEWL after stripping indicates a compromised barrier.
-
Assessment of Stratum Corneum Hydration
-
Objective: To measure the water content of the stratum corneum.
-
Instrumentation: A corneometer, which measures electrical capacitance.
-
Procedure:
-
Subjects are acclimatized under controlled environmental conditions as with TEWL measurements.
-
The probe of the corneometer is pressed against the skin surface with a constant pressure.
-
The instrument measures the electrical capacitance of the skin, which is proportional to its water content.
-
Measurements are expressed in arbitrary units (a.u.).
-
Readings are taken at baseline and at various intervals following product application.
-
Analysis of Stratum Corneum Lipids by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To identify and quantify the different classes and molecular species of lipids in the stratum corneum.
-
Sample Collection:
-
Stratum corneum is collected using tape stripping. Adhesive tapes are sequentially applied to the skin surface and then removed.
-
-
Lipid Extraction:
-
Lipids are extracted from the collected tape strips using a solvent mixture, typically chloroform/methanol.
-
-
LC-MS Analysis:
-
The lipid extract is injected into a liquid chromatography system coupled to a mass spectrometer.
-
Different lipid classes (e.g., ceramides, cholesterol, free fatty acids) are separated by the LC column.
-
The mass spectrometer then ionizes the lipid molecules and separates them based on their mass-to-charge ratio, allowing for identification and quantification.
-
Immunofluorescence Staining of Skin Barrier Proteins
-
Objective: To visualize the expression and localization of specific skin barrier proteins (e.g., filaggrin, loricrin, involucrin, claudins) within skin biopsies.
-
Procedure:
-
Tissue Preparation: Skin biopsies are embedded in a suitable medium (e.g., OCT compound) and frozen, or fixed in formalin and embedded in paraffin. Sections of the tissue are then cut and mounted on microscope slides.
-
Antigen Retrieval (for paraffin-embedded tissue): The tissue sections are treated to unmask the antigenic sites.
-
Blocking: The sections are incubated with a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody that specifically targets the protein of interest.
-
Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: The cell nuclei are often stained with a fluorescent dye like DAPI. The slides are then mounted with a coverslip.
-
Microscopy: The stained sections are visualized using a fluorescence microscope, and the intensity and localization of the fluorescent signal are analyzed.
-
Mandatory Visualization
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the general mechanism of action of topical corticosteroids via the glucocorticoid receptor (GR).
Caption: Glucocorticoid Receptor Signaling Pathway in a Keratinocyte.
Experimental Workflow for Assessing Skin Barrier Function
The following diagram outlines a typical experimental workflow for comparing the effects of different topical corticosteroids on skin barrier function.
Caption: Experimental Workflow for Comparative Skin Barrier Analysis.
Discussion and Conclusion
The available data suggests that while short-term application of high-potency corticosteroids like this compound can improve skin barrier function in inflammatory conditions such as atopic dermatitis, primarily by reducing inflammation, prolonged use of potent corticosteroids can have detrimental effects on the skin barrier.
Studies have shown that corticosteroids like clobetasol propionate and betamethasone dipropionate can increase TEWL and alter the lipid composition of the stratum corneum, which is crucial for its barrier function.[2] Specifically, a significant reduction in essential ceramides and other lipids can compromise the integrity of the epidermal barrier.[2] Furthermore, some corticosteroids have been shown to down-regulate the expression of tight junction proteins, which are also vital for maintaining barrier integrity.[3]
In contrast, the improvement in TEWL and stratum corneum hydration observed with a novel this compound 0.1% cream in atopic dermatitis patients suggests that the formulation and vehicle can play a significant role in the overall effect on the skin barrier.[1] The anti-inflammatory action of the corticosteroid likely contributes to the normalization of the barrier in diseased skin.
It is important to note that the potency of the corticosteroid is a critical factor. High-potency corticosteroids, while effective at reducing inflammation, may have a greater potential to disrupt the skin barrier with long-term use compared to lower-potency options like hydrocortisone.
References
- 1. Effects of a novel formulation of this compound 0.1% cream on skin barrier function in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of topical corticosteroid and calcineurin inhibitor on the epidermal tight junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 5. Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermatologytimes.com [dermatologytimes.com]
A Comparative Analysis of the Safety and Toxicity Profiles of High-Potency and Standard-Potency Fluocinonide Formulations
A detailed guide for researchers and drug development professionals on the preclinical and clinical safety evaluation of a novel high-potency (0.1%) fluocinonide cream in comparison to the established standard-potency (0.05%) formulation.
This guide provides a comprehensive comparison of the safety and toxicity profiles of a novel, high-potency 0.1% this compound cream and the widely used standard-potency 0.05% this compound cream. By presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to assess the relative safety of these two formulations.
Executive Summary
This compound is a high-potency topical corticosteroid widely prescribed for the treatment of various inflammatory skin conditions. The recent development of a novel 0.1% cream formulation offers increased therapeutic potency. However, this increased potency necessitates a thorough evaluation of its safety and toxicity profile in comparison to the established 0.05% formulation. This guide summarizes key findings from preclinical toxicology studies and clinical trials to provide a comparative safety assessment.
Data Presentation: Comparative Safety and Toxicity Data
The following tables summarize the available quantitative data from preclinical and clinical studies, facilitating a direct comparison between the 0.1% and 0.05% this compound cream formulations.
Table 1: Comparative Preclinical Toxicity Data
| Toxicity Endpoint | This compound Cream, 0.1% | This compound Cream, 0.05% |
| Genotoxicity | ||
| Ames Test | Negative[1] | Negative (as this compound)[1] |
| In Vitro Chromosomal Aberration | No evidence of clastogenic potential[2] | No evidence of clastogenic potential (as this compound)[2] |
| In Vivo Mouse Micronucleus Assay | Positive for clastogenic potential[2] | Positive for clastogenic potential (as this compound)[2] |
| Repeat-Dose Dermal Toxicity (90-day study) | ||
| Species | Micropig | Multiple studies conducted in various species[1] |
| Key Findings | Dose-dependent corticosteroid-related toxic effects including skin atrophy and adrenal effects at all dose levels. | The overall toxicity profile was consistent with anticipated corticosteroid effects.[1] |
| No-Observed-Adverse-Effect Level (NOAEL) | Not established (systemic and dermal)[1] | Specific NOAEL data from comparable dermal studies is not publicly available. |
| In Vitro Cytotoxicity (Representative Data for a Potent Corticosteroid)* | ||
| Cell Line | N/A | N/A |
| IC50 | N/A | N/A |
Table 2: Comparative Clinical Safety Data - Adverse Events
| Adverse Event (Incidence ≥1%) | This compound Cream, 0.1% | This compound Cream, 0.05% |
| Application Site Burning | Reported in clinical trials[3] | Common side effect[1][4] |
| Headache | Reported in clinical trials | Less commonly reported |
| Nasopharyngitis | Reported in clinical trials | Not commonly reported |
| Nasal Congestion | Reported in clinical trials | Not commonly reported |
| Skin Atrophy | A known risk with prolonged use of high-potency corticosteroids[2][4] | A known risk, particularly with prolonged use[1][4] |
| Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression | Observed in clinical trials, particularly with use over large surface areas or for extended periods.[3] | A known risk, especially with occlusive dressings or widespread use.[1] |
Experimental Protocols
Detailed methodologies for key safety and toxicity assays are provided below to aid in the interpretation of the presented data and for the design of future studies.
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxicity of a compound.
-
Cell Seeding: Human keratinocytes (e.g., HaCaT) or fibroblasts are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Exposure: The cells are then treated with various concentrations of the test compound (e.g., this compound 0.1% and 0.05% formulations) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the conversion of MTT into formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This in vitro test method is used to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.
-
Tissue Preparation: Reconstructed human epidermis tissues are pre-incubated in a maintenance medium.
-
Test Substance Application: A small volume of the test substance (e.g., this compound formulations) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also included.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
-
Rinsing and Post-Incubation: Following the exposure period, the test substance is thoroughly rinsed from the tissue surface, and the tissues are transferred to a fresh medium for a post-incubation period (e.g., 42 hours).
-
Viability Assessment (MTT Assay): After the post-incubation period, tissue viability is determined using the MTT assay as described above.
-
Classification: A substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.
In Vivo Potency and Bioavailability: Vasoconstrictor Assay (VCA)
The vasoconstrictor assay, or skin blanching assay, is an in vivo method used to determine the potency and bioavailability of topical corticosteroids. The degree of skin blanching (vasoconstriction) is directly related to the anti-inflammatory potency of the corticosteroid.
-
Subject Selection: Healthy human volunteers with no history of skin diseases are recruited for the study.
-
Test Site Demarcation: Multiple small test sites are marked on the flexor surface of the forearms of each subject.
-
Product Application: A standardized amount of the test formulations (e.g., this compound 0.1% and 0.05% creams) and a reference standard are applied to the designated test sites. The application is typically done under occlusion for a specified duration.
-
Product Removal and Blanching Assessment: After the application period, the product is removed, and the degree of skin blanching at each test site is visually assessed by a trained evaluator at various time points. A chromameter can also be used for a more objective measurement of skin color changes.
-
Scoring: The blanching response is scored on a pre-defined scale (e.g., 0 = no blanching, 4 = maximal blanching).
-
Data Analysis: The blanching scores are plotted over time, and the area under the effect curve (AUEC) is calculated to compare the potency of the different formulations.
Mandatory Visualization
The following diagrams illustrate key concepts relevant to the safety and toxicity assessment of this compound derivatives.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Safety and Toxicity Testing.
References
Benchmarking Fluocinonide's Potency Against Novel Anti-Inflammatory Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the high-potency topical corticosteroid, fluocinonide, with emerging novel anti-inflammatory compounds. The content is designed to offer a comprehensive overview of their mechanisms of action, available potency data, and the experimental protocols used to evaluate their efficacy. This information is intended to assist researchers and drug development professionals in navigating the evolving landscape of anti-inflammatory therapeutics.
Comparative Analysis of Anti-Inflammatory Compounds
The following table summarizes the key characteristics of this compound and two novel anti-inflammatory compounds, ADS032 and ENV-294. This compound is a well-established synthetic corticosteroid, while ADS032 and ENV-294 represent new therapeutic approaches targeting different aspects of the inflammatory cascade. Direct comparative potency data, such as IC50 values from head-to-head studies, are not yet publicly available for these newer compounds. Their potency is therefore described based on published preclinical and clinical trial information.
| Compound | Mechanism of Action | Potency Class/Description | Development Stage |
| This compound | Glucocorticoid Receptor Agonist | High Potency (Class II Topical Corticosteroid)[1] | Marketed |
| ADS032 | Dual NLRP1 and NLRP3 Inflammasome Inhibitor[2][3][4] | Potent, dual and direct inhibitor[2] | Preclinical/Investigational[4] |
| ENV-294 | Novel Non-Kinase Inflammatory Pathway Target | JAK-inhibitor-like efficacy[5][6][7] | Phase 2 Clinical Trials[7] |
Signaling Pathway of this compound
This compound, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene expression. It upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. A key mechanism is the inhibition of phospholipase A2, which in turn blocks the production of inflammatory mediators like prostaglandins and leukotrienes.
Experimental Protocols for Potency Assessment
The evaluation of anti-inflammatory potency involves a combination of in vitro and in vivo assays designed to measure the compound's ability to modulate inflammatory responses.
In Vitro Assays
1. Cell-Based Assays for Cytokine Inhibition:
-
Objective: To determine the ability of a compound to inhibit the production of pro-inflammatory cytokines.
-
Methodology:
-
Human or murine immune cells (e.g., peripheral blood mononuclear cells, macrophages, or cell lines like RAW 264.7) are cultured.
-
The cells are pre-treated with various concentrations of the test compound (e.g., this compound, ADS032, ENV-294) for a specified period.
-
Inflammation is induced by adding a stimulant such as lipopolysaccharide (LPS).
-
After incubation, the cell culture supernatant is collected.
-
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
The IC50 value (the concentration of the compound that inhibits cytokine production by 50%) is calculated.
-
2. Enzyme Inhibition Assays (COX-2, 5-LOX):
-
Objective: To assess the direct inhibitory effect of a compound on key inflammatory enzymes.
-
Methodology:
-
A purified enzyme (e.g., cyclooxygenase-2 or 5-lipoxygenase) is used.
-
The enzyme is incubated with its substrate (e.g., arachidonic acid) in the presence of varying concentrations of the test compound.
-
The enzymatic activity is measured by quantifying the product formation (e.g., prostaglandins for COX-2) using techniques like spectrophotometry or chromatography.
-
The percentage of enzyme inhibition is calculated for each compound concentration to determine the IC50 value.
-
3. Receptor Binding Assays (for Glucocorticoids):
-
Objective: To determine the affinity of a compound for the glucocorticoid receptor.
-
Methodology:
-
A source of glucocorticoid receptors (e.g., cell lysates) is prepared.
-
The receptors are incubated with a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
The amount of radiolabeled ligand bound to the receptor is measured.
-
The ability of the test compound to displace the radiolabeled ligand is used to calculate its binding affinity (Ki).
-
In Vivo Models
1. Carrageenan-Induced Paw Edema in Rodents:
-
Objective: To evaluate the acute anti-inflammatory activity of a topically or systemically administered compound.
-
Methodology:
-
A pre-determined dose of the test compound is administered to rodents (rats or mice) either topically to the paw or systemically.
-
After a set time, a phlogistic agent (e.g., carrageenan solution) is injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema.
-
The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema in the treated group is calculated by comparing it to the vehicle-treated control group.
-
2. Croton Oil-Induced Ear Edema in Mice:
-
Objective: To assess the topical anti-inflammatory potency of a compound.
-
Methodology:
-
A solution of croton oil (an irritant) is applied to the inner surface of a mouse's ear.
-
The test compound, dissolved in a suitable vehicle, is applied topically to the ear either before or after the irritant.
-
After a specific period (e.g., 6 hours), the mouse is euthanized, and a circular section is punched from both the treated and untreated ears.
-
The weight of the ear punch is measured, and the difference in weight between the treated and untreated ears indicates the degree of inflammation.
-
The anti-inflammatory effect is expressed as the percentage reduction in ear edema compared to the control group.
-
Experimental Workflow for Comparative Potency Analysis
The following diagram illustrates a typical workflow for the preclinical comparison of a new anti-inflammatory compound against a benchmark like this compound.
Conclusion
This compound remains a benchmark for high-potency topical anti-inflammatory therapy due to its well-characterized glucocorticoid receptor-mediated mechanism of action. The emergence of novel compounds like ADS032 and ENV-294, which target more specific components of the inflammatory pathway such as inflammasomes and non-kinase pathways, represents a significant evolution in the field. While preclinical data suggests these new agents have potent anti-inflammatory effects, a definitive comparison of their potency against established corticosteroids like this compound will require direct, head-to-head experimental studies. As more quantitative data from ongoing and future clinical trials become available, a clearer picture of the relative therapeutic potential of these next-generation anti-inflammatory drugs will emerge. Researchers are encouraged to consult the latest publications for the most current data.
References
- 1. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
- 2. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Adiso Therapeutics Announces Publication in Journal of Clinical & Translational Immunology Highlighting the ADS032 Mechanism of Action [prnewswire.com]
- 5. enveda.com [enveda.com]
- 6. patientcareonline.com [patientcareonline.com]
- 7. businesswire.com [businesswire.com]
A Comparative Analysis of the Atrophogenic Potential of Fluocinonide and Halobetasol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the atrophogenic potential of two potent topical corticosteroids: Fluocinonide and Halobetasol. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the relative skin-thinning effects of these compounds.
Quantitative Data Summary
The following table summarizes key quantitative data from studies assessing the atrophogenic potential of this compound and Halobetasol. It is important to note that direct head-to-head comparative studies on the atrophogenic effects of these two specific corticosteroids are limited. The data presented is compiled from separate studies and may involve different experimental conditions.
| Parameter | This compound | Halobetasol | Vehicle/Control | Study Details |
| Change in Epidermal Thickness | No significant reduction (-0.0318 mm)[1][2][3] | Data not available from direct comparative studies | - | This compound 0.1% cream applied twice daily for 2 weeks to the inner arms of 20 participants.[1][2][3] |
| Clinical Signs of Atrophy (e.g., telangiectasia, purpura) | No significant clinical signs of atrophy observed.[1][2] | Rare instances of skin atrophy reported in long-term studies (up to 2.3% at week 8).[4] | - | Clinical assessment following twice-daily application for 2 weeks.[1][2] Long-term open-label study with treatment up to 24 weeks.[4] |
| Histological Findings | No or only mild atrophic effects, slightly greater than vehicle.[5][6] | Structural changes observed in stained skin biopsies. | - | Punch biopsies assessed after 21 days of twice-daily application.[5][6] |
Experimental Protocols
The assessment of corticosteroid-induced skin atrophy typically involves a combination of clinical, histological, and imaging techniques. Below are detailed methodologies for key experiments cited in the literature.
Measurement of Epidermal and Dermal Thickness
This protocol is a common method for quantifying the atrophogenic effects of topical corticosteroids.
-
Subjects: Healthy human volunteers are typically recruited for these studies.
-
Treatment Application: A defined amount of the test substance (e.g., this compound cream, Halobetasol cream) and a vehicle control are applied to marked, disease-free areas on the forearms or inner arms of the subjects. Applications are generally performed twice daily for a specified duration, often ranging from two to four weeks.[1][2][3][5][6]
-
Biopsy Collection: Before the start of the treatment (baseline) and at the end of the treatment period, full-thickness punch biopsies (typically 3-4 mm) are obtained from the treated and control sites under local anesthesia.[1][2][3][5][6]
-
Histological Processing: The biopsy specimens are fixed in formalin, embedded in paraffin, and sectioned. The sections are then stained with standard histological stains, such as hematoxylin and eosin (H&E), to visualize the different skin layers.
-
Measurement: The thickness of the epidermis and dermis is measured using a calibrated microscope with an ocular micrometer or digital imaging software. Multiple measurements are taken for each biopsy to ensure accuracy.
-
Data Analysis: The change in epidermal and dermal thickness from baseline to the end of treatment is calculated for both the corticosteroid-treated and vehicle-treated sites. Statistical analysis is then performed to determine the significance of any observed differences.
Clinical Assessment of Skin Atrophy
Clinical evaluation provides a qualitative and semi-quantitative assessment of visible signs of skin atrophy.
-
Visual Scoring: Trained investigators visually assess the treated skin areas for clinical signs of atrophy, including:
-
Telangiectasia (visible small blood vessels)
-
Purpura (bruising)
-
Striae (stretch marks)
-
Skin fragility and transparency
-
-
Scoring System: A standardized scoring system (e.g., a 4-point scale from 0 = none to 3 = severe) is often used to grade the severity of each sign.
-
Blinded Evaluation: To minimize bias, the clinical assessments are ideally performed by investigators who are blinded to the treatment allocation.
Non-Invasive Imaging Techniques
Advanced imaging techniques can provide objective and quantitative measurements of skin parameters without the need for biopsies.
-
High-Frequency Ultrasound: This technique can be used to measure the thickness of the epidermis and dermis in real-time. It offers a non-invasive alternative to histological measurements.[7]
-
Optical Coherence Tomography (OCT): OCT provides high-resolution, cross-sectional images of the skin, allowing for detailed measurement of epidermal and dermal thickness.
Signaling Pathways in Corticosteroid-Induced Skin Atrophy
Topical corticosteroids exert their atrophogenic effects through various signaling pathways that ultimately lead to a reduction in the synthesis of extracellular matrix components and inhibition of keratinocyte proliferation.[8]
References
- 1. cdn.mdedge.com [cdn.mdedge.com]
- 2. A single-center, double-blind, randomized trial of the atrophogenic effects of this compound cream 0.1% versus clobetasol propionate cream 0.05% in participants with corticosteroid-responsive dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single-Center, Double-Blind, Randomized Trial of the Atrophogenic Effects of this compound Cream 0.1% Versus Clobetasol Propionate Cream 0.05% in Participants With Corticosteroid-Responsive Dermatoses | MDedge [mdedge.com]
- 4. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 5. In vivo determination of the skin atrophy potential of the super-high-potency topical corticosteroid this compound 0.1% cream compared with clobetasol propionate 0.05% cream and foam, and a vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Determination of the Skin Atrophy Potential of the Super-High-Potency Topical Corticosteroid this compound 0.1% Cream Compared with Clobetasol Propionate 0.05% Cream and Foam and a Vehicle - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. Validation of Dermaphot(®) for the assessment of steroid-induced skin atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steroid-induced skin atrophy - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Fluocinonide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of fluocinonide, a potent synthetic corticosteroid, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols mitigates risks to personnel and ecosystems. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a laboratory setting.
Understanding the Regulatory Landscape
This compound is classified for transportation as a "Toxic solid, organic, n.o.s." under UN number 2811. While it is not explicitly listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to determine if the waste exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity). Given its pharmacological activity and potential environmental impact, it is prudent to manage all this compound waste as hazardous chemical waste.
All disposal activities must comply with federal, state, and local regulations.[1] Pharmaceutical waste disposal is regulated by several bodies, including the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).
Step-by-Step Disposal Procedures for this compound Waste
To ensure safety and compliance, follow these procedures for the disposal of pure this compound, contaminated labware, and unused formulations.
Waste Segregation and Collection
Proper segregation of waste streams is fundamental to safe and compliant laboratory operations.
-
Designated Waste Container: Establish a dedicated, clearly labeled hazardous waste container for all this compound-contaminated materials. This container should be made of a material compatible with the waste and have a secure, tight-fitting lid.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the UN number "UN2811."
-
Incompatible Materials: Do not mix this compound waste with other incompatible waste streams.
Disposing of Unused or Expired this compound
Unused or expired this compound, whether in pure form or in a cream or solution, should be disposed of as hazardous chemical waste.
-
Primary Container: Keep the this compound in its original container if possible.
-
Placement in Waste Container: Place the original container directly into the designated hazardous waste container.
Decontamination and Disposal of Contaminated Materials
Labware, personal protective equipment (PPE), and other materials that have come into contact with this compound must be properly decontaminated or disposed of.
-
Disposable Materials: Items such as gloves, bench paper, and disposable lab coats should be placed directly into the designated this compound hazardous waste container.
-
Reusable Labware: Glassware and other reusable equipment should be decontaminated. This can be achieved by triple-rinsing with a suitable solvent capable of dissolving this compound. The rinsate from this process must be collected and disposed of as hazardous waste in the designated container. After triple-rinsing, the labware can typically be washed through standard laboratory procedures.
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Restrict Access: Cordon off the spill area to prevent exposure to personnel.
-
Personal Protective Equipment: Don appropriate PPE, including gloves, a lab coat, and safety glasses. For larger spills or if there is a risk of airborne powder, respiratory protection may be necessary.
-
Containment: Use an appropriate absorbent material to contain the spill.
-
Collection: Carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
Environmental Considerations
Topical pharmaceuticals like this compound can enter the environment at full strength when washed off the skin.[2] Improper disposal, such as flushing down the drain, can lead to contamination of water systems. Therefore, strict adherence to these disposal protocols is essential to minimize environmental impact.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Fluocinonide
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Fluocinonide, including personal protective equipment (PPE) guidelines and a detailed operational and disposal plan.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Safety glasses with side shields are recommended.[1] If a splash potential exists, face shields or goggles should be used.[1] It is preferable to use approved eye protection bearing an ANSI Z87 or CSA stamp.[1] Eyewash facilities should be readily available in the work area.[1] |
| Hand Protection | Chemically compatible gloves are required.[1][2] For handling solutions, ensure the glove material is protective against the specific solvent being used.[1] To minimize direct hand contact and reduce contamination risk, it is recommended to wear two pairs of gloves.[1][2] The outer gloves should be removed after handling and cleanup, and the inner gloves should be removed after taking off other PPE.[1][2] |
| Body Protection | For laboratory-scale quantities, a disposable lab coat or an isolation gown worn over street clothes is recommended.[1][2] In situations where significant quantities are handled, dedicated work clothing and booties may be necessary to prevent contamination from being taken home.[1][2] |
| Respiratory Protection | In cases of insufficient ventilation or when user operations generate dust, fume, or mist, a NIOSH-approved dust respirator or equivalent should be used to keep airborne levels below recommended exposure limits.[3] For large spills, a self-contained breathing apparatus (SCBA) may be necessary to avoid inhalation.[3] |
Experimental Protocol: Safe Handling and Disposal Workflow
The following workflow provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Operational and Disposal Plan
Handling Procedures:
-
Preparation : Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound.[4] Don the appropriate personal protective equipment as outlined in the table above.[3] Prepare a designated and well-ventilated work area, such as a chemical fume hood, especially for procedures that may generate dust.[1][3]
-
Handling : When weighing or otherwise handling the compound, avoid all contact and inhalation of dust, mists, and vapors.[1]
-
Cleaning : After use, clean all equipment and work surfaces with a suitable detergent or solvent to remove any residual contamination.[1]
Disposal Plan:
The disposal of this compound waste must be conducted in accordance with all applicable local, regional, and national regulations.[2]
-
Segregation : All waste materials contaminated with this compound, including empty containers, used gloves, and other disposable items, should be collected in a suitable, labeled waste disposal container.[1][3]
-
Disposal Options :
-
Community Drug Take-Back Programs : This is often the best option for disposal.[5][6] Contact your city or county government's household trash and recycling service to inquire about available programs.[5][6]
-
Household Trash Disposal (if no take-back program is available) :
-
Do not flush down the toilet or pour down the drain unless specifically instructed to do so by the product labeling.[5][6]
-
Remove the waste from its original container.
-
Mix the this compound waste with an undesirable substance such as used coffee grounds or kitty litter.[5][7] This makes the drug less appealing to children and pets.[5]
-
Place the mixture in a sealable bag, empty can, or other container to prevent leakage.[5][7]
-
Dispose of the sealed container in the household trash.[5]
-
-
Licensed Waste Disposal Company : For larger quantities, contracting with a licensed biomedical waste disposal company is a common and recommended practice for healthcare facilities.[8]
-
Emergency Procedures:
-
Skin Contact : Immediately flush the affected skin with plenty of water.[3] Remove contaminated clothing and wash it before reuse.[3] If irritation persists, seek medical attention.[4]
-
Eye Contact : Immediately rinse the eyes cautiously with water for several minutes.[1][4] If present, remove contact lenses and continue rinsing.[1][4] If eye irritation persists, get medical advice/attention.[4]
-
Inhalation : If inhaled, move the individual to fresh air.[1][4] If breathing is difficult, provide oxygen.[3] Seek medical attention if symptoms develop or persist.[1][4]
-
Ingestion : Call a physician or poison control center immediately.[1] Rinse the mouth with water.[1] Do not induce vomiting unless advised to do so by a poison control center.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
